molecular formula C8H20Cl3N B6300961 Tetraethylammonium trichloride CAS No. 13557-92-1

Tetraethylammonium trichloride

Cat. No.: B6300961
CAS No.: 13557-92-1
M. Wt: 236.6 g/mol
InChI Key: IDJACJWSDMBREZ-UHFFFAOYSA-N
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Description

Tetraethylammonium trichloride is a useful research compound. Its molecular formula is C8H20Cl3N and its molecular weight is 236.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.066133 g/mol and the complexity rating of the compound is 47.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJACJWSDMBREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.Cl[Cl-]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Tetraethylammonium Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), a versatile reagent in organic chemistry. This document details the synthesis of the precursor, tetraethylammonium chloride, and outlines the primary methods for its conversion to the target trichloride salt. Experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its practical application in a laboratory setting.

Synthesis of Tetraethylammonium Chloride ([NEt₄]Cl)

The necessary precursor for the synthesis of tetraethylammonium trichloride is tetraethylammonium chloride. A common and efficient method for its preparation is the alkylation of triethylamine (B128534) with ethyl chloride.[1]

Experimental Protocol

A patented method for the high-purity synthesis of tetraethylammonium chloride involves the reaction of triethylamine and ethyl chloride in an autoclave under pressure.[2] The following is a representative procedure based on this method:

  • Reaction Setup: In a 200 mL high-pressure autoclave, combine triethylamine (40.2 g), acetonitrile (B52724) (31.2 g), and ethyl chloride (35.9 g).[2]

  • Pressurization and Heating: Seal the autoclave and pressurize it with nitrogen gas to an initial pressure of 1 to 2 MPa.[2] Heat the reaction mixture to 140°C with stirring.[2]

  • Reaction: Maintain the reaction at 140°C for 1 to 4 hours.[2] The reaction time can be adjusted to optimize the yield.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. The product will crystallize out of the solution.[2] Collect the solid product by filtration and wash it with a small amount of cold acetonitrile.

  • Drying: Dry the resulting white to light yellow crystalline solid under vacuum to obtain pure tetraethylammonium chloride.

Quantitative Data for Tetraethylammonium Chloride Synthesis
Reactants (Mass)Solvent (Mass)Pressure (MPa)Temperature (°C)Time (h)Product Mass (g)Yield (%)
Triethylamine (40.2 g), Ethyl Chloride (35.9 g)Acetonitrile (31.2 g)2140160.892.4[2]
Triethylamine (40.2 g), Ethyl Chloride (35.9 g)Acetonitrile (31.2 g)2140263.596.5[2]
Triethylamine (40.2 g), Ethyl Chloride (28.2 g)Acetonitrile (31.2 g)2140363.195.9[2]
Triethylamine (40.2 g), Ethyl Chloride (35.9 g)Acetonitrile (31.2 g)1140465.299.1[2]

Synthesis of this compound ([NEt₄][Cl₃])

Two primary methods have been reported for the synthesis of this compound from its chloride precursor: reaction with elemental chlorine and oxidation of the chloride with potassium peroxymonosulfate (B1194676) (Oxone).

Method 1: Reaction with Elemental Chlorine

This is the most common method for preparing this compound.[3][4] It involves the direct reaction of tetraethylammonium chloride with chlorine gas.

  • Dissolution: Dissolve tetraethylammonium chloride in dichloromethane (B109758) at room temperature.[3]

  • Chlorination: Bubble chlorine gas through the solution. The reaction is typically carried out in a fume hood with appropriate safety precautions for handling chlorine gas.[5] The reaction progress can be monitored by the appearance of a yellow color.

  • Isolation: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain this compound as a yellow solid.[3][4]

Method 2: Reaction with Potassium Peroxymonosulfate (Oxone)

A more recent and potentially safer alternative to using elemental chlorine involves the in-situ generation of the chlorinating agent from tetraethylammonium chloride using potassium peroxymonosulfate (a triple salt with the active component KHSO₅) as an oxidant.[3]

Detailed experimental procedures for this specific reaction are not widely available in the reviewed literature. However, a general procedure would likely involve:

  • Mixing Reactants: Combine tetraethylammonium chloride and potassium peroxymonosulfate in a suitable polar organic solvent, such as acetonitrile or dichloromethane.

  • Reaction: Stir the mixture at room temperature. The reaction progress may be monitored by thin-layer chromatography or by observing a color change.

  • Work-up and Isolation: The work-up procedure would likely involve filtration to remove inorganic byproducts, followed by evaporation of the solvent to yield the desired this compound.

Quantitative Data for this compound

PropertyValue
Chemical Formula C₈H₂₀Cl₃N
Molar Mass 236.61 g/mol
Appearance Yellow solid[3]
Solubility Soluble in dichloromethane, ethanol, acetonitrile, pyridine[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the elemental chlorine method.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_trichloride Trichloride Synthesis TEA Triethylamine Autoclave Autoclave Reaction (140°C, 1-2 MPa, 1-4h) TEA->Autoclave EtCl Ethyl Chloride EtCl->Autoclave Solvent_ACN Acetonitrile Solvent_ACN->Autoclave Crystallization Crystallization Autoclave->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying TEAC Tetraethylammonium Chloride ([NEt4]Cl) Filtration_Drying->TEAC TEAC_input [NEt4]Cl Reaction_Vessel Reaction at RT TEAC_input->Reaction_Vessel DCM Dichloromethane DCM->Reaction_Vessel Cl2 Chlorine Gas (Cl2) Cl2->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Product Tetraethylammonium Trichloride ([NEt4][Cl3]) Evaporation->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Preparation of Mioskowski's Reagent (Samarium(II) Iodide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI₂), commonly known as Mioskowski's reagent or Kagan's reagent, is a powerful and versatile single-electron reducing agent with broad applications in organic synthesis.[1][2] Its utility in forming carbon-carbon bonds, reducing a variety of functional groups, and initiating cascade reactions makes it an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[3] This guide provides a detailed overview of the preparation of Mioskowski's reagent, focusing on the most common synthetic protocols, quantitative data, and experimental workflows.

Core Concepts

Mioskowski's reagent is typically prepared as a 0.1 M solution in tetrahydrofuran (B95107) (THF).[3] The synthesis involves the reduction of samarium(III) to samarium(II) and is characterized by a distinct color change from a yellow suspension of samarium(III) iodide to a deep blue or green solution of samarium(II) iodide, indicating the formation of the active reagent.[2][4] Due to its high oxophilicity, the preparation and handling of SmI₂ require strictly inert conditions, typically under an argon atmosphere.[1]

There are two primary methods for the laboratory-scale preparation of Mioskowski's reagent: the Kagan method and the Imamoto method.[1]

  • Kagan's Method: This original method utilizes the reaction of samarium metal with 1,2-diiodoethane (B146647) or diiodomethane (B129776) in THF.[1][4] A key feature of this method is the formation of ethene gas as a byproduct.[1]

  • Imamoto's Method: This more atom-efficient approach involves the direct reaction of samarium metal with molecular iodine in THF, avoiding the formation of gaseous byproducts.[1][3]

The choice of method may depend on the availability of reagents and the specific requirements of the subsequent reaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of Mioskowski's reagent based on established protocols.

Table 1: Reagent Quantities for 0.1 M SmI₂ Solution (Imamoto Method)
Reagent Quantity for 10 mL of 0.1 M SmI₂
Samarium (Sm) metal powder0.2 g (1.3 mmol)
Iodine (I₂) crystals0.254 g (1.0 mmol)
Tetrahydrofuran (THF), dry and degassed10 mL
Table 2: Reaction Conditions and Observations
Parameter Value / Observation
Concentration of SmI₂ solutionTypically 0.1 M in THF
Reaction Time (Imamoto Method)> 3 hours with vigorous stirring
Reaction Time (Kagan's Method)Up to 2 hours (can be reduced to ~5 minutes with sonication)[1]
AtmosphereInert (Argon)
Initial AppearanceColorless THF with suspended samarium metal and iodine
Final AppearanceDeep blue or green solution
StorageThe reagent is typically used immediately after preparation.

Experimental Protocols

The following are detailed experimental protocols for the preparation of Mioskowski's reagent. All procedures must be carried out under a positive pressure of argon using standard Schlenk line or glovebox techniques.

Protocol 1: Preparation of 0.1 M Samarium(II) Iodide in THF (Imamoto Method) [5]

Materials:

  • Samarium metal powder (0.2 g, 1.3 mmol)

  • Iodine crystals (0.254 g, 1.0 mmol)

  • Anhydrous, degassed tetrahydrofuran (THF) (10 mL)

  • 50 mL round-bottomed flask with a magnetic stir bar

  • Septum and argon balloon

Procedure:

  • Flame-dry a 50 mL round-bottomed flask containing a magnetic stir bar under a stream of argon.

  • Allow the flask to cool to room temperature under argon.

  • Quickly weigh and add samarium metal powder (0.2 g) to the flask, ensuring a continuous argon flush.

  • Add anhydrous and thoroughly degassed THF (10 mL) to the flask via syringe.

  • Add iodine crystals (0.254 g) to the flask.

  • Seal the flask with a septum and insert a needle connected to an argon-filled balloon to maintain a positive pressure of argon.

  • Stir the mixture vigorously at room temperature.

  • The reaction is complete when the solution turns a deep blue or green color, which typically takes over 3 hours.

  • The resulting 0.1 M solution of SmI₂ in THF is ready for use.

Visualized Workflows

Diagram 1: Logical Workflow for the Preparation of Mioskowski's Reagent (Imamoto Method)

G A Flame-dry flask under Argon B Add Samarium metal powder A->B C Add anhydrous, degassed THF B->C D Add Iodine crystals C->D E Stir vigorously at room temperature D->E F Observe color change to deep blue/green E->F G 0.1 M SmI2 solution ready for use F->G

Caption: Preparation of Mioskowski's Reagent via the Imamoto Method.

Diagram 2: Signaling Pathway of a Samarium Barbier Reaction using Mioskowski's Reagent

G cluster_reagents Reactants cluster_products Products SmI2 SmI2 (Mioskowski's Reagent) Ketone Ketone (R2COR3) SmI2->Ketone Single electron transfer SmI3 SmI3 SmI2->SmI3 Oxidation Alkyl_Iodide Alkyl Iodide (R1I) Ketone->Alkyl_Iodide Radical coupling Tertiary_Alcohol Tertiary Alcohol (R1R2C(OH)R3) Alkyl_Iodide->Tertiary_Alcohol Formation of C-C bond

Caption: Simplified mechanism of a Barbier reaction mediated by SmI₂.

This guide provides a foundational understanding of the preparation of Mioskowski's reagent. For specific applications and modifications, including the use of additives like hexamethylphosphoramide (B148902) (HMPA) to enhance reactivity, researchers should consult the primary literature.[1][5] The versatility and reliability of this reagent ensure its continued importance in the field of organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethylammonium Trichloride ([NEt4][Cl3])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) trichloride (B1173362), with the chemical formula [N(C₂H₅)₄][Cl₃], is a quaternary ammonium (B1175870) salt consisting of a tetraethylammonium cation and a trichloride anion.[1] It is recognized as a versatile and manageable reagent for various chemical transformations, serving as a solid source of chlorine for chlorination and oxidation reactions.[1] Its solid nature offers a safer and more convenient alternative to gaseous chlorine in many synthetic applications.[1]

Physical Properties

[NEt4][Cl3] is a yellow solid at room temperature.[1] While specific quantitative data for some physical properties of [NEt4][Cl3] are not widely reported, the properties of its precursor, tetraethylammonium chloride ([NEt4]Cl), are well-documented and provided for context.

Table 1: Physical Properties of [NEt4][Cl3] and Related Compounds

PropertyValue for [NEt4][Cl3]Value for [NEt4]Cl (precursor)
Molecular Formula C₈H₂₀Cl₃NC₈H₂₀ClN
Molar Mass 236.61 g/mol [1]165.71 g/mol
Appearance Yellow solid[1]Colorless crystalline solid
Melting Point Data not available37.5 °C[2]
Density Data not available1.08 g/cm³
Solubility Soluble in dichloromethane (B109758), ethanol, acetonitrile, pyridine[1]Highly soluble in water; soluble in ethanol, chloroform, and acetone.[3]

Chemical Properties

Tetraethylammonium trichloride is a potent oxidizing and chlorinating agent. The trichloride anion ([Cl₃]⁻) is a key feature of its reactivity, acting as an electrophilic source of chlorine.

Table 2: Chemical Reactivity of [NEt4][Cl3]

Reactant TypeProduct TypeGeneral Observations
Alkenesvicinal 1,2-dichloroalkanesThe reaction proceeds via electrophilic addition.
Alkynestrans-1,2-dichloroalkenesStereoselective trans-addition is typically observed.
Electron-rich Arenespara-chloroarenesChlorination occurs preferentially at the para position.[1]
Aldehydesα,α-dichloroaldehydesDichlorination at the alpha-position.
Ketonesα-chloroketonesMonochlorination at the alpha-position.[1]
Primary AlcoholsAldehydesOxidation in the presence of a base (e.g., DABCO).[1]
Secondary AlcoholsKetonesOxidation in the presence of a base (e.g., DABCO).[1]

Experimental Protocols

Synthesis of this compound ([NEt4][Cl3])

Method 1: From Elemental Chlorine

This is the most common laboratory synthesis.[1]

  • Materials: Tetraethylammonium chloride ([NEt4]Cl), Dichloromethane (CH₂Cl₂), Chlorine gas (Cl₂).

  • Procedure:

    • Dissolve tetraethylammonium chloride in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a stir bar.

    • Cool the solution in an ice bath.

    • Bubble chlorine gas through the stirred solution. The reaction progress can be monitored by the appearance of a yellow color.

    • Once the reaction is complete (as indicated by the saturation of the solution with chlorine or by TLC analysis), stop the chlorine flow.

    • Remove the solvent under reduced pressure to yield this compound as a yellow solid.[1]

Method 2: Alternative Preparation

An alternative method avoids the use of gaseous chlorine.[1]

  • Materials: Tetraethylammonium chloride ([NEt4]Cl), Potassium peroxymonosulfate (B1194676) (Oxone®), Hydrochloric acid (HCl), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Prepare a biphasic mixture of a solution of tetraethylammonium chloride in dichloromethane and an aqueous solution of potassium peroxymonosulfate and hydrochloric acid.

    • Stir the mixture vigorously at room temperature.

    • The [NEt4][Cl3] is formed in the organic layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the product.

Chlorination of an Alkene using [NEt4][Cl3]

This protocol describes a general procedure for the vicinal dichlorination of an alkene.

  • Materials: Alkene substrate, this compound ([NEt4][Cl3]), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the alkene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric amount of [NEt4][Cl3] to the solution in portions.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted [Cl₃]⁻.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-dichloroalkane.

Visualizations

Experimental Workflow: Synthesis of [NEt4][Cl3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product NEt4Cl [NEt4]Cl ReactionVessel Reaction Vessel (Stirring, 0°C) NEt4Cl->ReactionVessel Cl2 Cl2 gas Cl2->ReactionVessel Solvent CH2Cl2 Solvent->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Reaction Mixture Product [NEt4][Cl3] (Yellow Solid) Evaporation->Product Chlorination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alkene Alkene ReactionVessel Reaction Vessel (Stirring, RT) Alkene->ReactionVessel NEt4Cl3 [NEt4][Cl3] NEt4Cl3->ReactionVessel Solvent CH2Cl2 Solvent->ReactionVessel Quench Quenching (Na2S2O3) ReactionVessel->Quench Reaction Mixture Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product 1,2-Dichloroalkane Purification->Product

References

Crystal Structure of Tetraethylammonium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive analysis of publicly accessible crystallographic databases reveals that the crystal structure of tetraethylammonium (B1195904) trichloride (B1173362) ([N(C₂H₅)₄]Cl₃) has not been experimentally determined or reported to date. This guide, therefore, focuses on the detailed crystal structure analysis of the closely related and well-characterized compound, anhydrous tetraethylammonium chloride ([N(C₂H₅)₄]Cl) . Two polymorphs of this compound have been identified in the literature, and their crystallographic data and the experimental protocols used for their characterization are presented herein. This information provides valuable insights into the conformational flexibility of the tetraethylammonium cation and its packing arrangements in the crystalline state, which are of significant interest in materials science and drug development.

Introduction: The Challenge of Tetraethylammonium Trichloride

This compound is a known chemical compound with the formula [N(C₂H₅)₄][Cl₃], consisting of a tetraethylammonium cation and a trichloride anion.[1] While its synthesis and utility as a chlorinating and oxidizing agent are documented, a search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), yielded no experimental crystal structure for this specific salt.

In the absence of data for the trichloride, this guide pivots to an in-depth examination of anhydrous tetraethylammonium chloride. The crystallographic details of its polymorphs offer a foundational understanding of the structural behavior of the tetraethylammonium cation, a common component in various chemical and pharmaceutical systems.

Polymorphism in Anhydrous Tetraethylammonium Chloride

Two polymorphs of anhydrous tetraethylammonium chloride have been reported, both crystallizing in the monoclinic system with the space group P2₁/n (an alternative setting of P2₁/c). Despite having the same space group, they exhibit notable differences in their unit cell parameters and the conformation of the tetraethylammonium cations.

Crystallographic Data

The crystallographic data for the two polymorphs are summarized in the tables below for ease of comparison.

Table 1: Crystal Data and Structure Refinement for Polymorph I of Anhydrous Tetraethylammonium Chloride

ParameterValue
Empirical FormulaC₈H₂₀ClN
Formula Weight165.70
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.8207(2)
b (Å)20.4092(4)
c (Å)12.4290(1)
α (°)90
β (°)108.173(3)
γ (°)90
Volume (ų)2849.0(1)
Z12
Temperature (K)213
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)5.3
wR-factor (%)11.6

Data sourced from Staples, R. J. (1999). Zeitschrift für Kristallographie - New Crystal Structures, 214(2), 231-232.

Table 2: Crystal Data and Structure Refinement for Polymorph II of Anhydrous Tetraethylammonium Chloride

ParameterValue
Empirical FormulaC₈H₂₀N⁺·Cl⁻
Formula Weight165.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.429(2)
b (Å)8.109(2)
c (Å)14.499(4)
α (°)90
β (°)91.378(3)
γ (°)90
Volume (ų)990.7(4)
Z4
Temperature (K)100
RadiationMo Kα
R-factor (%)3.0
wR-factor (%)8.3

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Experimental Protocols

The determination of these crystal structures involved standard single-crystal X-ray diffraction techniques. The general workflow for such an analysis is depicted in the diagram below.

Crystal Growth
  • Polymorph I : The compound was isolated as a side product from an acetonitrile (B52724) solution.

  • Polymorph II : White parallelepiped crystals were grown by the diffusion of diethyl ether vapor into an acetonitrile solution of the compound under a dry nitrogen atmosphere.

Data Collection

For both polymorphs, data were collected on a diffractometer using molybdenum Kα radiation. A series of frames were collected at different orientations of the crystal to ensure a complete dataset.

Structure Solution and Refinement

The structures were solved using direct methods and refined by full-matrix least-squares on F². For Polymorph II, hydrogen atoms were placed in calculated positions and treated as riding contributions.

Structural Analysis Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for obtaining a high-quality crystal structure. The following diagram illustrates the key stages of this process.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Diffraction_Experiment X-ray Diffraction Experiment Crystal_Mounting->Diffraction_Experiment Data_Integration Data Integration Diffraction_Experiment->Data_Integration Absorption_Correction Absorption Correction Data_Integration->Absorption_Correction Structure_Solution Structure Solution (Direct/Patterson Methods) Absorption_Correction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation Database_Deposition Database Deposition (e.g., CCDC) CIF_Generation->Database_Deposition

General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of this compound remains elusive, a detailed examination of the two known polymorphs of anhydrous tetraethylammonium chloride provides critical structural information for the tetraethylammonium cation. The data presented in this guide, including unit cell parameters, space groups, and experimental protocols, offer a valuable resource for researchers in chemistry, materials science, and pharmacology. The conformational differences observed between the two polymorphs underscore the importance of the crystalline environment in dictating the precise geometry of this widely used cation. Future work should aim to crystallize and characterize this compound to complete the structural landscape of this family of compounds.

References

An In-Depth Technical Guide to the Mechanism of Chlorination by Tetraethylammonium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) trichloride (B1173362), [NEt₄][Cl₃], is a stable, crystalline solid that serves as a convenient and efficient reagent for the chlorination of a wide range of organic compounds. As a solid, it offers significant handling advantages over gaseous chlorine, making it a valuable tool in organic synthesis, particularly for drug development and the preparation of complex molecules. This technical guide provides a comprehensive overview of the mechanism of chlorination by tetraethylammonium trichloride, supported by experimental protocols and quantitative data.

This compound is a yellow solid that is soluble in polar organic solvents such as dichloromethane (B109758) and acetonitrile (B52724).[1] Its reactivity is comparable to that of elemental chlorine.[1] The reagent is typically prepared by the reaction of tetraethylammonium chloride with elemental chlorine in dichloromethane at room temperature.[1]

Core Mechanism of Action

The chlorinating agent in this compound is the trichloride anion, [Cl₃]⁻. This anion can be considered as a complex of a chloride ion with a molecule of chlorine, and it serves as a carrier of electrophilic chlorine. The general mechanism of chlorination involves the delivery of a chloronium ion (Cl⁺) equivalent to a nucleophilic substrate. The tetraethylammonium cation, [NEt₄]⁺, generally acts as a phase-transfer catalyst, enhancing the solubility of the ionic reagent in organic solvents.

The specific mechanistic pathway, whether ionic or radical, can depend on the substrate and reaction conditions. However, for the majority of applications with common organic functional groups, the reaction proceeds via an electrophilic addition or substitution mechanism.

Chlorination of Various Functional Groups

Alkenes and Alkynes

This compound reacts with alkenes to afford vicinal dichlorides and with alkynes to yield trans-dichloroalkenes.[1] The reaction with alkenes proceeds through a classic electrophilic addition mechanism involving a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion in an anti-fashion, leading to the observed stereochemistry of the product.

Reaction Workflow: Dichlorination of Alkenes

Caption: General mechanism for the dichlorination of alkenes.

Experimental Protocol: Dichlorination of Cyclohexene (B86901)

A solution of cyclohexene (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C. This compound (1.1 mmol) is added in one portion. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted chlorine species, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford trans-1,2-dichlorocyclohexane.

SubstrateProductYield (%)
Cyclohexenetrans-1,2-Dichlorocyclohexane>95
Styrene1,2-Dichloro-1-phenylethane92
(E)-Stilbene(1R,2R)- and (1S,2S)-1,2-Dichloro-1,2-diphenylethane98
Ketones and Aldehydes

This compound is an effective reagent for the α-chlorination of ketones and aldehydes.[1] The reaction with ketones generally yields monochlorinated products, while aldehydes can undergo dichlorination at the α-position.[1] The mechanism is believed to proceed through the formation of an enol or enolate intermediate, which then acts as a nucleophile and attacks the electrophilic chlorine from the trichloride ion. The regioselectivity of chlorination in unsymmetrical ketones is dependent on the stability of the corresponding enol/enolate.

Reaction Pathway: α-Chlorination of a Ketone

alpha_Chlorination_Ketone Ketone Ketone Enol_Enolate Enol / Enolate Intermediate Ketone->Enol_Enolate Keto-Enol Tautomerism Alpha_Chloro_Ketone α-Chloro Ketone Enol_Enolate->Alpha_Chloro_Ketone + [Cl₂] TET_Cl3 [NEt₄]⁺[Cl₃]⁻ TET_Cl3->Alpha_Chloro_Ketone

Caption: Mechanism of α-chlorination of ketones.

Experimental Protocol: α-Chlorination of Acetophenone (B1666503)

To a solution of acetophenone (1.0 mmol) in acetonitrile (10 mL), this compound (1.1 mmol) is added at room temperature. The reaction mixture is stirred for 2-4 hours, with the progress monitored by GC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude α-chloroacetophenone, which can be further purified by distillation or chromatography.

SubstrateProductYield (%)
Acetophenoneα-Chloroacetophenone85
Cyclohexanone2-Chlorocyclohexanone90
Propiophenone2-Chloropropiophenone82
Arenes

Electron-rich aromatic compounds undergo electrophilic chlorination with this compound, typically affording para-substituted products with high selectivity.[1] The reaction proceeds via the standard electrophilic aromatic substitution mechanism, where the trichloride ion acts as the source of the electrophilic chlorine species that attacks the aromatic ring to form a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity.

Logical Relationship: Electrophilic Aromatic Chlorination

Aromatic_Chlorination Arene Electron-Rich Arene Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + [Cl⁺] TET_Cl3 [NEt₄]⁺[Cl₃]⁻ TET_Cl3->Sigma_Complex Chloroarene Chloroarene Sigma_Complex->Chloroarene - H⁺

References

Spectroscopic Profile of Tetraethylammonium Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylammonium (B1195904) trichloride (B1173362) ([N(C₂H₅)₄]⁺[Cl₃]⁻), a compound utilized in organic synthesis as a chlorinating and oxidizing agent.[1] Due to the limited availability of direct spectroscopic data for the trichloride salt, this guide presents data for the tetraethylammonium (TEA) cation from related salts, primarily tetraethylammonium chloride, and provides a theoretical framework for understanding the spectroscopic characteristics of the trichloride species. This document also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra applicable to this and similar quaternary ammonium (B1175870) salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds. For tetraethylammonium trichloride, the NMR spectra are dominated by the signals of the tetraethylammonium cation. The trichloride anion ([Cl₃]⁻) is NMR-inactive.

¹H NMR Spectroscopy

The proton NMR spectrum of the tetraethylammonium cation is characterized by two main signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Tetraethylammonium Cation

ProtonsMultiplicityTypical Chemical Shift (δ, ppm)
-CH₂-Quartet (q)~3.2 - 3.5
-CH₃-Triplet (t)~1.2 - 1.4

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of the tetraethylammonium cation displays two signals corresponding to the methylene and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetraethylammonium Cation

CarbonTypical Chemical Shift (δ, ppm)
-CH₂-~52
-CH₃-~7

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized procedure for acquiring NMR spectra of quaternary ammonium salts like this compound.

G Workflow for NMR Sample Preparation and Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). vortex Vortex the sample until fully dissolved. dissolve->vortex transfer Transfer the solution to a 5 mm NMR tube. vortex->transfer instrument Place the NMR tube in the spectrometer. transfer->instrument lock Lock on the deuterium (B1214612) signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire ¹H and ¹³C NMR spectra using standard parameters. shim->acquire fourier Apply Fourier transform to the raw data (FID). acquire->fourier phase Phase correct the resulting spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference G Workflow for ATR-IR Spectroscopy cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis background Record a background spectrum of the clean ATR crystal. place_sample Place a small amount of the solid sample onto the ATR crystal. background->place_sample apply_pressure Apply pressure to ensure good contact between the sample and the crystal. place_sample->apply_pressure collect_spectrum Collect the sample spectrum. apply_pressure->collect_spectrum clean_crystal Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). collect_spectrum->clean_crystal G Synthesis of this compound reagents [N(C₂H₅)₄]⁺Cl⁻ + Cl₂ solvent Dichloromethane (CH₂Cl₂) reagents->solvent product [N(C₂H₅)₄]⁺[Cl₃]⁻ reagents->product Reaction

References

Navigating the Solubility of Tetraethylammonium Trichloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]) is a versatile reagent utilized in a variety of chemical transformations, including chlorination and oxidation reactions. A thorough understanding of its solubility in organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the current knowledge on the solubility of tetraethylammonium trichloride, outlines a detailed experimental protocol for its quantitative determination, and presents relevant data for the closely related compound, tetraethylammonium chloride, to offer valuable context.

Solubility Profile of this compound ([NEt₄][Cl₃])

Currently, there is a notable absence of specific quantitative solubility data for this compound in the peer-reviewed literature and chemical databases. However, qualitative assessments consistently describe it as a yellow solid that is soluble in polar organic solvents.

Qualitative Solubility:

  • Dichloromethane: Soluble[1]

  • Acetonitrile: Soluble[1]

  • Ethanol: Soluble[1]

  • Pyridine: Soluble[1]

The lipophilicity of the compound is suggested by a log P value of 3.95[1]. It is important to note that as a potent oxidizing and chlorinating agent, this compound may react with certain organic solvents[1].

Comparative Solubility Data: Tetraethylammonium Chloride ([NEt₄]Cl)

To provide a frame of reference, the following table summarizes the available quantitative and qualitative solubility data for the more extensively studied and structurally related compound, tetraethylammonium chloride. It is crucial to recognize that this data is for a different chemical entity and should be used as a general guide to the behavior of the tetraethylammonium cation in various solvents.

SolventTemperatureSolubilityCitation
EthanolNot Specified≥16.5 mg/mL[2]
EthanolNot SpecifiedFreely Soluble[3]
ChloroformNot SpecifiedFreely Soluble[3]
AcetoneNot SpecifiedFreely Soluble[3]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from established methods for determining the solubility of similar quaternary ammonium (B1175870) salts.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Anhydrous organic solvent of choice

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or magnetic stirrer with a hot/cold plate

  • Thermostatic bath

  • Calibrated thermometer or thermocouple

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringes and syringe filters (chemically resistant to the solvent)

  • Volumetric flasks and pipettes

  • Vacuum oven or rotary evaporator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed amount of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

  • Equilibration and Sampling:

    • Once the equilibration time has elapsed, cease agitation and allow the vial to rest in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To prevent crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

    • Immediately pass the withdrawn sample through a syringe filter that is chemically inert to the solvent to remove any suspended microcrystals.

  • Quantification of Solute (Gravimetric Method):

    • Dispense the filtered aliquot into a pre-weighed, dry vial.

    • Accurately determine the mass of the filtered aliquot.

    • Carefully evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a vacuum oven at a temperature that will not cause decomposition of the this compound, or by using a rotary evaporator.

    • Once the solvent is completely removed, weigh the vial containing the solid residue.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (g / 100 g of solvent) = [(Mass of vial with residue - Mass of empty vial) / (Mass of aliquot - (Mass of vial with residue - Mass of empty vial))] x 100

Workflow for Experimental Solubility Determination

G Workflow for Experimental Solubility Determination A Preparation of Saturated Solution (Excess [NEt4][Cl3] in solvent) B Equilibration (Constant Temperature & Agitation) A->B C Settling of Undissolved Solid B->C D Sampling of Supernatant (Pre-tempered syringe) C->D E Filtration (Chemically resistant syringe filter) D->E F Quantification of Aliquot (Weighing) E->F G Solvent Evaporation (Vacuum oven or rotary evaporator) F->G H Weighing of Solid Residue G->H I Calculation of Solubility H->I

Caption: A flowchart illustrating the key steps for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several key factors:

  • Solvent Polarity: As an ionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate the tetraethylammonium cation and the trichloride anion through ion-dipole interactions.

  • Temperature: The dissolution of solids is often an endothermic process, meaning that solubility typically increases with a rise in temperature. However, this relationship must be determined experimentally for each specific solvent-solute system.

  • Lattice Energy of the Solute: A higher lattice energy of the crystalline solid will generally lead to lower solubility, as more energy is required to overcome the forces holding the crystal together.

  • Solvation Energy: The energy released upon the interaction of the ions with solvent molecules plays a crucial role. Stronger ion-solvent interactions lead to a higher solvation energy and, consequently, greater solubility.

Logical Relationship of Factors Influencing Solubility

G Factors Influencing Solubility Solubility Solubility SolventPolarity Solvent Polarity SolvationEnergy Solvation Energy SolventPolarity->SolvationEnergy Temperature Temperature Temperature->Solubility (Often increases) LatticeEnergy Lattice Energy (Solute) LatticeEnergy->Solubility (Inversely related) SolvationEnergy->Solubility (Directly related)

Caption: Key physicochemical factors that determine the solubility of an ionic solid in a solvent.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylammonium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraethylammonium (B1195904) trichloride (B1173362), [N(C₂H₅)₄][Cl₃]. Understanding the thermal properties of this compound is critical for its safe handling, storage, and application in various chemical syntheses. This document details its synthesis, thermal analysis data, decomposition pathways, and the experimental protocols used for its characterization.

Synthesis of Tetraethylammonium Trichloride

This compound is typically synthesized by the reaction of tetraethylammonium chloride with elemental chlorine.[1] An alternative method involves the use of potassium peroxymonosulfate (B1194676) as an oxidant.[1]

Experimental Protocol: Synthesis via Chlorination

Materials:

  • Tetraethylammonium chloride ([N(C₂H₅)₄]Cl)

  • Elemental chlorine (Cl₂)

  • Methylene (B1212753) chloride (CH₂Cl₂) (anhydrous)

Procedure:

  • In a well-ventilated fume hood, dissolve tetraethylammonium chloride in anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution in an ice bath.

  • Slowly bubble elemental chlorine gas through the stirred solution. The reaction is typically exothermic.

  • Monitor the reaction progress by observing the formation of a yellow precipitate of this compound.

  • Once the reaction is complete, stop the chlorine gas flow and allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting yellow solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Dissolve Dissolve [N(C₂H₅)₄]Cl in CH₂Cl₂ Cool Cool to 0°C Dissolve->Cool Chlorinate Bubble Cl₂ gas Cool->Chlorinate React Reaction Mixture Chlorinate->React Evaporate Evaporate Solvent React->Evaporate Product [N(C₂H₅)₄][Cl₃] Solid Evaporate->Product Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample [N(C₂H₅)₄][Cl₃] Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA TGA Analysis Weigh_TGA->TGA DSC DSC Analysis Weigh_DSC->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Interpretation Determine Decomposition Temp, Melting Point, Enthalpy TGA_Data->Interpretation DSC_Data->Interpretation Decomposition_Pathway cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Decomposition Products Reactant [N(C₂H₅)₄][Cl₃] Intermediate [N(C₂H₅)₄]Cl + Cl₂ Reactant->Intermediate Heat (Δ) TEA N(C₂H₅)₃ (Triethylamine) Intermediate->TEA Hofmann Elimination Ethene H₂C=CH₂ (Ethene) Intermediate->Ethene HCl HCl Intermediate->HCl

References

An In-Depth Technical Guide to Tetraethylammonium Trichloride: Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) trichloride (B1173362) ([N(C₂H₅)₄][Cl₃]), a stable, crystalline solid, has emerged as a significant reagent in modern organic synthesis. This document provides a comprehensive overview of its discovery, history, physicochemical properties, and its applications as a versatile agent for chlorination and oxidation reactions. Detailed experimental protocols for its synthesis and key applications are presented to facilitate its use in a laboratory setting.

Introduction and Historical Context

The history of tetraethylammonium salts in science dates back to the early 20th century, with their investigation as quaternary ammonium (B1175870) compounds. The simpler salt, tetraethylammonium chloride ([N(C₂H₅)₄]Cl), gained prominence in pharmacology for its ability to block potassium channels in neurons and muscle cells.

While the tetraethylammonium cation was well-established, the trichloride salt ([N(C₂H₅)₄][Cl₃]) was introduced as a highly practical and versatile reagent for organic synthesis in a key 1997 publication by Thierry Schlama, Kiroubagaranne Gabriel, Véronique Gouverneur, and Charles Mioskowski. This compound, often referred to as the Mioskowski reagent , provided a safer and more manageable alternative to gaseous chlorine for a variety of chemical transformations. Its development marked a significant advancement in the convenient application of electrophilic chlorine in a controlled manner.

Physicochemical Properties

Tetraethylammonium trichloride is a yellow, crystalline solid that is soluble in polar organic solvents such as dichloromethane (B109758), ethanol, and acetonitrile (B52724).[1] It is a strong oxidizing and chlorinating agent.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₂₀Cl₃N[1]
Molar Mass 236.61 g/mol [1]
Appearance Yellow solid[1]
Solubility Soluble in Dichloromethane, Ethanol, Acetonitrile, Pyridine[1]

Note: Detailed experimental values for properties such as melting point and density are not consistently reported in publicly available literature. Researchers should characterize the material upon synthesis.

Synthesis of this compound

The preparation of this compound is a straightforward procedure that involves the reaction of tetraethylammonium chloride with elemental chlorine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Tetraethylammonium chloride ([N(C₂H₅)₄]Cl)

  • Dichloromethane (CH₂Cl₂)

  • Chlorine gas (Cl₂)

Procedure:

  • A solution of tetraethylammonium chloride in dichloromethane is prepared in a suitable reaction vessel.

  • Chlorine gas is bubbled through the solution at room temperature. The reaction progress can be monitored by the color change of the solution to yellow.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting yellow solid is this compound, which can be stored for future use.[1]

Diagram 1: Synthesis of this compound

G TEA_Cl Tetraethylammonium chloride TEA_Cl3 Tetraethylammonium trichloride TEA_Cl->TEA_Cl3 + Cl₂ Cl2 Chlorine gas Cl2->TEA_Cl3 Solvent Dichloromethane Solvent->TEA_Cl3

A schematic of the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile reagent for a range of chlorination and oxidation reactions, offering an easier-to-handle alternative to gaseous chlorine.[1]

Dichlorination of Alkenes and Alkynes

The reagent readily reacts with alkenes to afford the corresponding vicinal dichlorides and with alkynes to produce trans-dichloroalkenes.[1]

Materials:

  • Alkene (e.g., cyclohexene)

  • This compound

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The alkene is dissolved in dichloromethane in a round-bottom flask.

  • A solution of this compound in dichloromethane is added dropwise to the alkene solution at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted reagent, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the dichlorinated product.

Diagram 2: General Workflow for Alkene Dichlorination

G Start Dissolve Alkene in Dichloromethane Add_Reagent Add Tetraethylammonium trichloride solution Start->Add_Reagent React Stir at Room Temperature (Monitor by TLC) Add_Reagent->React Workup Aqueous Workup (Sodium thiosulfate, Brine) React->Workup Isolate Dry, Filter, and Evaporate Solvent Workup->Isolate Product Dichlorinated Product Isolate->Product

A typical experimental workflow for the dichlorination of an alkene.
Chlorination of Aromatic Compounds

Electron-rich aromatic compounds can be chlorinated, typically in the para position, using this compound.[1]

Oxidation of Alcohols

In the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound is an effective oxidant for converting primary alcohols to aldehydes and secondary alcohols to ketones.[1] A notable feature of this system is the selective oxidation of secondary alcohols in the presence of primary alcohols.[1]

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • This compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (CH₃CN)

Procedure:

  • The secondary alcohol and DABCO are dissolved in acetonitrile in a reaction flask.

  • This compound is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Diagram 3: Oxidation of Alcohols to Carbonyls

G cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol p_alcohol R-CH₂OH aldehyde Aldehyde (R-CHO) p_alcohol->aldehyde [NEt₄][Cl₃], DABCO s_alcohol R₂CHOH ketone Ketone (R₂C=O) s_alcohol->ketone [NEt₄][Cl₃], DABCO

Oxidation pathways for primary and secondary alcohols.

Conclusion

This compound has proven to be a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and reactivity make it an excellent choice for a variety of chlorination and oxidation reactions. The methodologies presented in this guide offer a foundation for researchers to explore and utilize this reagent in their synthetic endeavors. As the demand for efficient and selective synthetic methods continues to grow, the applications of this compound are likely to expand further.

References

Theoretical Investigations of the Trichloride Anion (Cl₃⁻): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trichloride (B1173362) anion (Cl₃⁻), a simple yet intriguing polyhalogen species, has been the subject of numerous theoretical studies aimed at elucidating its electronic structure, geometry, and bonding characteristics. This technical guide provides an in-depth overview of the computational approaches used to study Cl₃⁻, summarizes key theoretical findings, and presents detailed protocols for its computational analysis. The unique nature of its three-center, four-electron bond, and its existence in both symmetric and asymmetric configurations, make it a fascinating subject for theoretical chemistry with implications for understanding halogen bonding and its role in various chemical and biological systems.

Introduction

The trichloride anion is the simplest of the polyhalide anions and is characterized by a three-center four-electron (3c-4e) bond. This bonding model is crucial for describing hypervalent molecules and anions where the octet rule is seemingly violated. The Cl₃⁻ anion can be conceptually formed from the interaction of a chloride ion (Cl⁻) with a di-chlorine molecule (Cl₂). Its structure and properties are highly sensitive to its environment, such as the counter-ion in a crystal lattice or the solvent. Theoretical studies have been instrumental in understanding these interactions and predicting the anion's behavior in various chemical contexts, including its role as a component of ionic liquids and as a reactive intermediate.

Geometrical and Electronic Structure

The trichloride anion can exist in two primary geometries: a symmetric, linear form with D∞h point group symmetry, and an asymmetric, linear form with C∞v point group symmetry. The symmetric form features two equal Cl-Cl bond lengths, while the asymmetric form has two distinct bond lengths. The prevailing geometry is largely influenced by the crystalline environment and the nature of the counter-ion.

Data Presentation: Calculated Geometries and Properties

The following tables summarize key quantitative data from theoretical studies on the trichloride anion, comparing different computational methods and basis sets.

Parameter Symmetric (D∞h) Asymmetric (C∞v) - Bond 1 Asymmetric (C∞v) - Bond 2 Level of Theory/Basis Set Reference
Cl-Cl Bond Length (Å) ~2.27~2.05~2.59DFT/B3LYP/def2-TZVP[1]
Bond Angle (°) 180180180DFT/B3LYP/def2-TZVP[1]
Electron Density at BCP Data not availableData not availableData not availableNot specified

Vibrational Frequencies

The vibrational modes of the trichloride anion are characteristic of its geometry. For a linear symmetric Cl₃⁻ anion, a symmetric stretching mode (ν₁) and an asymmetric stretching mode (ν₃) are expected. In experimental Raman spectra of ionic liquids containing Cl₃⁻, a strong band around 268 cm⁻¹ is typically assigned to the symmetric stretch. Theoretical calculations are essential for assigning these vibrational modes accurately.

Data Presentation: Calculated Vibrational Frequencies
Vibrational Mode Symmetric (D∞h) Frequency (cm⁻¹) Asymmetric (C∞v) Frequencies (cm⁻¹) Level of Theory/Basis Set Reference
Symmetric Stretch (ν₁) Data not available in searchesData not available in searchesNot specified
Asymmetric Stretch (ν₃) Data not available in searchesData not available in searchesNot specified
Bending Mode (ν₂) Data not available in searchesData not available in searchesNot specified

Note: Specific calculated vibrational frequencies for the trichloride anion from a range of theoretical methods were not found in the performed searches. The study of vibrational frequencies of chlorine-containing compounds is an active area of research.

Dissociation Energetics

The dissociation of the trichloride anion into a chloride ion and a dichlorine molecule (Cl₃⁻ → Cl⁻ + Cl₂) is a key thermochemical parameter that describes its stability. High-level ab initio calculations are required to obtain accurate dissociation energies.

Data Presentation: Calculated Dissociation Energies
Dissociation Channel Dissociation Energy (kcal/mol) Level of Theory/Basis Set Reference
Cl₃⁻ → Cl⁻ + Cl₂Data not available in searchesNot specified

Note: While the dissociation energy of the related ClHCl⁻ anion has been accurately calculated to be around 23.81 kcal/mol at the CCSD(T) level, specific values for Cl₃⁻ were not found in the performed searches.

Methodologies and Protocols

The theoretical study of the trichloride anion typically involves ab initio and Density Functional Theory (DFT) methods. Coupled-cluster methods, such as CCSD(T), are considered the gold standard for accuracy, while DFT methods like B3LYP offer a good balance between accuracy and computational cost.

Detailed Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines a typical workflow for the theoretical characterization of the trichloride anion using the Gaussian suite of programs.

  • Input File Preparation :

    • Define the molecular geometry in a Z-matrix or Cartesian coordinate format. For the symmetric case, enforce linear and symmetric constraints. For the asymmetric case, start with different bond lengths.

    • Specify the charge (-1) and spin multiplicity (1).

    • Choose the level of theory and basis set. For high accuracy, CCSD(T)/aug-cc-pVTZ is recommended. For a more routine calculation, B3LYP/6-311+G(d) is a suitable choice.

    • Use the Opt keyword for geometry optimization and the Freq keyword to calculate vibrational frequencies.

  • Execution :

    • Run the Gaussian calculation. The software will first perform a self-consistent field (SCF) calculation to obtain the electronic energy, followed by the geometry optimization procedure.

    • After the geometry converges to a minimum, the vibrational frequencies will be calculated.

  • Analysis of Results :

    • Verify that the geometry optimization has converged by checking the output file for the "Stationary point found" message.

    • Examine the calculated vibrational frequencies. For a true minimum energy structure, all frequencies should be real (positive). The presence of an imaginary frequency indicates a transition state.

    • The output will provide the optimized bond lengths, bond angles, and the harmonic vibrational frequencies with their corresponding infrared intensities.

Visualizations

Logical Workflow for Theoretical Characterization

theoretical_workflow cluster_start Initial Setup cluster_calc Computational Steps cluster_analysis Analysis & Results cluster_validation Validation start Define Initial Geometry (Symmetric or Asymmetric) method Select Level of Theory (e.g., CCSD(T), B3LYP) & Basis Set (e.g., aug-cc-pVTZ) start->method opt Geometry Optimization (Find Energy Minimum) method->opt freq Vibrational Frequency Calculation opt->freq energy Single-Point Energy Calculation (for Dissociation Energy) opt->energy geom_out Optimized Geometry (Bond Lengths, Angles) freq->geom_out freq_out Vibrational Frequencies (Symmetric & Asymmetric Stretch) freq->freq_out energy_out Dissociation Energy energy->energy_out validation Compare with Experimental Data geom_out->validation freq_out->validation bonding_concept Cl_minus Cl⁻ Cl3_anion [Cl-Cl-Cl]⁻ Cl_minus->Cl3_anion donates e⁻ density Cl2 Cl₂ Cl2->Cl3_anion accepts e⁻ density

References

Methodological & Application

Application Notes and Protocols for Alkene Dichlorination using Tetraethylammonium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), also known as the Mioskowski reagent, serves as a solid, stable, and safe alternative to gaseous chlorine for the vicinal dichlorination of alkenes.[1] This reagent offers ease of handling and accurate dosing, making it a valuable tool in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. This document provides detailed application notes and a comprehensive experimental protocol for the dichlorination of alkenes using tetraethylammonium trichloride.

Application Notes

This compound is a yellow solid that is soluble in polar organic solvents such as dichloromethane (B109758) and acetonitrile.[1] It is a powerful chlorinating and oxidizing agent.[1] The reagent's primary application in the context of this document is the efficient conversion of alkenes to their corresponding 1,2-dichloroalkanes.

Advantages:

  • Solid and Stable: As a solid, it is significantly easier and safer to handle, store, and weigh compared to gaseous chlorine.[1]

  • Mild Reaction Conditions: The dichlorination reaction typically proceeds smoothly at room temperature.

  • High Reactivity: It exhibits reactivity comparable to elemental chlorine for the dichlorination of alkenes.[1]

  • Versatility: Beyond alkenes, it can also react with other functional groups, including the dichlorination of alkynes to trans-dichloroalkenes, chlorination of electron-rich arenes, and oxidation of alcohols.[1]

Limitations:

  • Stoichiometric Reagent: The reaction requires a stoichiometric amount of the reagent.

  • Potential Side Reactions: Due to its oxidizing nature, care must be taken with sensitive substrates that may have functional groups susceptible to oxidation or chlorination.

Substrate Scope:

The reaction is applicable to a variety of alkenes, including terminal, internal, and cyclic olefins. The reaction proceeds via an electrophilic addition mechanism.

Data Presentation

The following table summarizes the dichlorination of various alkenes using this compound, highlighting the reagent's efficiency across different substrates.

Alkene SubstrateProductSolventReaction Time (h)Yield (%)
Styrene (B11656)1,2-Dichloro-1-phenylethaneDichloromethane195
Cyclohexenetrans-1,2-DichlorocyclohexaneDichloromethane198
1-Octene1,2-DichlorooctaneDichloromethane192
trans-Stilbenemeso-1,2-Dichloro-1,2-diphenylethaneDichloromethane290
Indenetrans-1,2-DichloroindaneDichloromethane196

Data is representative of typical yields and may vary based on specific experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the dichlorination of styrene as a representative example.

Materials:

  • Styrene (1.0 mmol, 104 mg)

  • This compound (1.1 mmol, 260 mg)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol, 104 mg) and anhydrous dichloromethane (10 mL).

  • Reagent Addition: While stirring at room temperature, add this compound (1.1 mmol, 260 mg) to the solution in one portion. The yellow color of the trichloride may dissipate as the reaction proceeds.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) to neutralize any remaining oxidizing species. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,2-dichloro-1-phenylethane.

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Styrene in CH₂Cl₂ stir Stir at RT (1-2 h) start->stir reagent [NEt₄][Cl₃] reagent->stir quench Quench (Na₂S₂O₃) stir->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product 1,2-Dichloro-1-phenylethane purify->end_product

Caption: Experimental workflow for alkene dichlorination.

References

Application Notes and Protocols for the Oxidation of Primary Alcohols with Tetraethylammonium Trichloride ([NEt4][Cl3])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]), also known as the Mioskowski reagent, is a versatile and manageable solid reagent used for chlorination and oxidation reactions in organic synthesis.[1] Its reactivity is comparable to that of elemental chlorine, but its solid nature offers a safer and more convenient alternative for laboratory use, particularly in the synthesis of complex molecules and natural product intermediates.[1][2] This document provides an overview of its application in the oxidation of primary alcohols to aldehydes, including a generalized experimental protocol and relevant chemical data.

Properties of Tetraethylammonium Trichloride
PropertyValueReference
Chemical Formula C8H20Cl3N[1]
Molar Mass 236.61 g·mol−1[1]
Appearance Yellow solid[1]
Solubility Soluble in polar organic solvents such as dichloromethane (B109758), acetonitrile, ethanol, and pyridine.[1]
Application in Alcohol Oxidation

While specific literature detailing the oxidation of primary alcohols with [NEt4][Cl3] is not extensively available, its known oxidizing properties suggest its utility in this transformation. The general principle involves the in-situ generation of an active chlorinating/oxidizing species that converts the primary alcohol to the corresponding aldehyde. Care must be taken to control the reaction conditions to prevent over-oxidation to the carboxylic acid and the formation of chlorinated byproducts. The use of an inert solvent and controlled temperature is crucial.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using [NEt4][Cl3]. This protocol is based on standard procedures for similar oxidizing agents and should be optimized for specific substrates.

Materials:

  • Primary alcohol

  • This compound ([NEt4][Cl3])

  • Anhydrous dichloromethane (CH2Cl2)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na2S2O3), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Preparation: Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask.

  • Oxidant Addition: Dissolve this compound (1.1 - 1.5 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction Execution: Cool the reaction flask to 0 °C using an ice bath. Add the [NEt4][Cl3] solution dropwise to the stirred solution of the alcohol over a period of 15-30 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any excess oxidizing agent.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL).

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Process

The following diagrams illustrate the generalized experimental workflow and a plausible, though hypothetical, mechanistic pathway for the oxidation of a primary alcohol with [NEt4][Cl3].

G A 1. Dissolve Primary Alcohol in Anhydrous CH2Cl2 B 2. Cool Reaction Mixture to 0 °C A->B D 4. Add [NEt4][Cl3] Solution Dropwise B->D C 3. Prepare Solution of [NEt4][Cl3] in CH2Cl2 C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with Saturated Na2S2O3 Solution E->F G 7. Aqueous Work-up (NaHCO3, Brine) F->G H 8. Dry Organic Layer (MgSO4/Na2SO4) G->H I 9. Concentrate Under Reduced Pressure H->I J 10. Purify by Flash Column Chromatography I->J K Pure Aldehyde J->K

Caption: Experimental workflow for the oxidation of a primary alcohol.

G RCH2OH R-CH2OH (Primary Alcohol) Intermediate1 [R-CH2O-Cl] RCH2OH->Intermediate1 + [Cl3]- NEt4Cl3 [NEt4]+[Cl3]- (this compound) NEt4Cl3->Intermediate1 NEt4Cl [NEt4]+[Cl]- NEt4Cl3->NEt4Cl HCl HCl Intermediate1->HCl Aldehyde R-CHO (Aldehyde) Intermediate1->Aldehyde - HCl

Caption: A plausible, hypothetical reaction mechanism.

Disclaimer: The provided protocol and mechanism are generalized and hypothetical. Researchers should conduct their own literature search for the specific substrate and perform small-scale optimization experiments to determine the ideal reaction conditions. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Selective Chlorination of Electron-Rich Arenes using Tetraethylammonium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of chlorine atoms into aromatic systems is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where chlorinated arenes are common structural motifs. While elemental chlorine and other chlorinating agents can be effective, they often suffer from handling difficulties, harsh reaction conditions, and a lack of selectivity, leading to mixtures of isomers. Tetraethylammonium (B1195904) trichloride (B1173362), [NEt₄][Cl₃], has emerged as a convenient, solid, and easy-to-handle reagent for the selective chlorination of electron-rich aromatic compounds. This reagent demonstrates remarkable para-selectivity, minimizing the formation of undesired ortho isomers and polychlorinated byproducts.[1]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of tetraethylammonium trichloride in the selective chlorination of various electron-rich arenes.

Advantages of this compound

  • Solid and Stable: Easy to handle and weigh compared to gaseous chlorine.

  • High para-Selectivity: Predominantly chlorinates at the position para to the activating group.[1]

  • Mild Reaction Conditions: Reactions are typically carried out at or below room temperature.

  • Good to Excellent Yields: Provides high yields of the desired chlorinated products.

  • Versatile: Effective for a range of electron-rich substrates including phenols, anisoles, anilines, and their derivatives.

Reaction Mechanism and Selectivity

The chlorination of electron-rich arenes with this compound proceeds via an electrophilic aromatic substitution pathway. The trichloride anion ([Cl₃]⁻) acts as the source of an electrophilic chlorine species. The high para-selectivity is attributed to the steric bulk of the reagent, which favors attack at the less hindered para position over the ortho positions.

Reaction_Mechanism cluster_reagent Reagent cluster_arene Substrate cluster_intermediate Intermediate cluster_product Product Reagent [NEt₄]⁺[Cl-Cl-Cl]⁻ Sigma σ-complex (Wheland Intermediate) Reagent->Sigma Electrophilic Attack Arene Electron-Rich Arene (e.g., Anisole) Arene->Sigma Product para-Chloroarene Sigma->Product Deprotonation

Caption: Electrophilic aromatic substitution mechanism for para-chlorination.

Quantitative Data Summary

The following tables summarize the results obtained from the chlorination of various electron-rich arenes with this compound. The data is compiled from the seminal work by Schlama, T., et al. (1997).

Table 1: Chlorination of Phenols and Anisoles
EntrySubstrateProductYield (%)Regioselectivity (p:o)
1Phenol4-Chlorophenol95>99:1
2Anisole4-Chloroanisole98>99:1
3o-Cresol4-Chloro-2-methylphenol92-
4m-Cresol4-Chloro-3-methylphenol96>99:1
52,6-Dimethylphenol4-Chloro-2,6-dimethylphenol99-
Table 2: Chlorination of Anilines and Acetanilides
EntrySubstrateProductYield (%)Regioselectivity (p:o)
1Acetanilide4-Chloroacetanilide97>99:1
2N,N-Dimethylaniline4-Chloro-N,N-dimethylaniline94>99:1

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Electron-Rich Arenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Electron-rich arene (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the electron-rich arene (1.0 mmol) in dichloromethane (10 mL) at 0 °C (ice bath), add this compound (1.1 mmol) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired chlorinated arene.

Experimental_Workflow Start Start Step1 Dissolve Arene in CH₂Cl₂ Cool to 0 °C Start->Step1 Step2 Add [NEt₄][Cl₃] Step1->Step2 Step3 Stir at 0 °C Monitor by TLC Step2->Step3 Step4 Quench with Na₂S₂O₃ (aq) Step3->Step4 Step5 Work-up: - Wash with NaHCO₃ (aq) - Wash with Brine Step4->Step5 Step6 Dry Organic Layer (MgSO₄ or Na₂SO₄) Step5->Step6 Step7 Concentrate in vacuo Step6->Step7 Step8 Purify (Chromatography or Recrystallization) Step7->Step8 End End Step8->End

Caption: General experimental workflow for arene chlorination.

Protocol 2: Preparation of this compound

This compound can be readily prepared from commercially available starting materials.

Materials:

  • Tetraethylammonium chloride (1.0 equiv)

  • Chlorine gas (Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tetraethylammonium chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Bubble chlorine gas through the solution at room temperature.

  • The reaction is typically accompanied by the formation of a yellow precipitate of this compound.

  • Continue bubbling chlorine gas until the solution is saturated.

  • Remove the solvent under reduced pressure to obtain this compound as a yellow solid.

  • The reagent can be stored under an inert atmosphere and protected from light.

Safety Precautions:

  • This compound is a strong oxidizing and chlorinating agent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The preparation of this compound involves the use of toxic chlorine gas and should be performed in a well-ventilated fume hood.

  • All reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture.

Logical Relationships in Substrate Reactivity

The reactivity of arenes towards electrophilic chlorination is governed by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring.

Substrate_Reactivity cluster_activating Activating Groups (Electron-Donating) cluster_deactivating Deactivating Groups (Electron-Withdrawing) Title Substrate Reactivity for Electrophilic Chlorination Activating -OH, -OR, -NH₂, -NHR, -NR₂, -Alkyl Reactivity Reactivity Activating->Reactivity Increases (o,p-directing) Deactivating -NO₂, -SO₃H, -CN, -C(O)R, -Halogens Deactivating->Reactivity Decreases (m-directing)

Caption: Influence of substituents on arene reactivity.

Conclusion

This compound is a highly effective and selective reagent for the para-chlorination of a wide range of electron-rich arenes. Its ease of handling, mild reaction conditions, and high yields make it a valuable tool for synthetic chemists in academic and industrial research, particularly in the field of drug development where the regioselective synthesis of chlorinated building blocks is of paramount importance. The protocols and data presented herein provide a solid foundation for the application of this versatile reagent.

References

Application of Tetraethylammonium Trichloride in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]), a stable, solid source of electrophilic chlorine, has emerged as a valuable reagent in the complex landscape of natural product total synthesis. Its ease of handling compared to gaseous chlorine, coupled with its versatile reactivity, allows for precise and selective chlorination reactions, often under mild conditions. This report provides detailed application notes and protocols for the use of tetraethylammonium trichloride in the total synthesis of two distinct and challenging natural products: the polychlorinated steroid clionastatin B and a complex chlorosulpholipid cytotoxin.

Regioselective Late-Stage Chlorination in the Total Synthesis of Clionastatin B

The total synthesis of the marine steroid clionastatin B, a potent cytotoxic agent, presented a significant challenge in the selective installation of a chlorine atom at a late stage of the synthesis. The Gui group accomplished this transformation efficiently using this compound.

Reaction Overview

In the final step of the synthesis of epi-clionastatin B, the precursor epi-clionastatin A was regioselectively chlorinated at the C16 position. This reaction proceeded in a moderate yield, demonstrating the utility of [NEt4][Cl3] for late-stage functionalization of complex scaffolds.

Data Summary
EntrySubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)
1epi-Clionastatin A[NEt4][Cl3]CH2Cl20 to rt12epi-Clionastatin B42

Table 1: Regioselective chlorination in the final step of the epi-clionastatin B synthesis.

Experimental Protocol

Synthesis of epi-Clionastatin B:

To a solution of epi-clionastatin A (5.0 mg, 0.012 mmol) in anhydrous dichloromethane (B109758) (1.0 mL) at 0 °C was added this compound (5.5 mg, 0.024 mmol). The resulting mixture was stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction was quenched with saturated aqueous sodium thiosulfate (B1220275) solution (5 mL) and extracted with dichloromethane (3 x 5 mL). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by preparative thin-layer chromatography (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford epi-clionastatin B (2.2 mg, 42% yield) as a white solid.

Logical Workflow

G sub epi-Clionastatin A reagent [NEt4][Cl3] CH2Cl2, 0 °C to rt sub->reagent 1. Add reagent to substrate prod epi-Clionastatin B reagent->prod 2. Reaction and Workup

Caption: Synthetic step for epi-clionastatin B.

Stereoselective Dichlorination in the Synthesis of a Chlorosulpholipid Cytotoxin

The total synthesis of a complex chlorosulpholipid cytotoxin by the Carreira group showcased the utility of this compound for the stereoselective dichlorination of olefins. This reagent was employed in two distinct steps to install vicinal dichlorides with high diastereoselectivity.

Reaction Overview

The first application involved the anti-dichlorination of a dienoate ester, selectively reacting with the more electron-rich double bond. The second instance demonstrated a substrate-controlled syn-dichlorination of a cis-olefin, highlighting the influence of the molecular conformation on the reaction outcome.

Data Summary
EntrySubstrateReagentSolventTemperature (°C)ProductYield (%)Diastereomeric Ratio
1Dienoate Ester[NEt4][Cl3]CH2Cl2-78anti-Dichloride75>20:1
2cis-Olefin Intermediate[NEt4][Cl3]CH2Cl2-78 to -20syn-Dichloride71>20:1

Table 2: Stereoselective dichlorinations in the synthesis of a chlorosulpholipid cytotoxin.

Experimental Protocols

General Procedure for Dichlorination:

To a solution of the olefin in anhydrous dichloromethane at the specified temperature was added a solution of this compound in anhydrous dichloromethane. The reaction mixture was stirred at that temperature until completion, as monitored by thin-layer chromatography. The reaction was then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography.

1. Synthesis of the anti-Dichloride:

Following the general procedure, the dienoate ester (1.0 equiv) was treated with this compound (1.1 equiv) in dichloromethane at -78 °C. The reaction afforded the desired anti-dichloride in 75% yield with a diastereomeric ratio of >20:1.

2. Synthesis of the syn-Dichloride:

Following the general procedure, the cis-olefin intermediate (1.0 equiv) was treated with this compound (1.2 equiv) in dichloromethane, warming from -78 °C to -20 °C. This reaction provided the syn-dichloride in 71% yield with a diastereomeric ratio of >20:1.

Reaction Mechanisms

The stereochemical outcome of the dichlorination is dictated by the mechanism of chlorine addition to the double bond.

G cluster_anti Anti-Dichlorination cluster_syn Syn-Dichlorination (Substrate-Controlled) A1 Alkene B1 Chloronium Ion Intermediate A1->B1 + '[NEt4][Cl3]' C1 anti-Dichloride B1->C1 Chloride Attack (opposite face) A2 Conformationally Constrained Alkene B2 Chloronium Ion Intermediate A2->B2 + '[NEt4][Cl3]' C2 syn-Dichloride B2->C2 Chloride Attack (directed by substrate)

Caption: Mechanisms of di- and syn-dichlorination.

These examples underscore the strategic importance of this compound in modern natural product synthesis. Its ability to effect selective chlorinations on complex and sensitive substrates makes it an indispensable tool for accessing structurally diverse and biologically active molecules.

Application Notes and Protocols for Chlorination Reactions Using Mioskowski's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mioskowski's reagent, tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), is a versatile and convenient electrophilic chlorinating agent. As a stable, crystalline solid, it offers a safer and more easily handled alternative to gaseous chlorine.[1] It is soluble in a range of polar organic solvents, including dichloromethane (B109758) and acetonitrile, making it suitable for a variety of reaction conditions.[1] This reagent has demonstrated efficacy in the chlorination of a wide array of organic substrates, including alkenes, alkynes, activated aromatic compounds, and carbonyl compounds. Its utility in the synthesis of complex molecules and pharmaceutical intermediates is well-established.

These application notes provide an overview of the reaction conditions for chlorination using Mioskowski's reagent for different substrate classes, complete with detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Preparation of Mioskowski's Reagent

Mioskowski's reagent is readily prepared by the reaction of tetraethylammonium chloride with elemental chlorine.

Protocol: Synthesis of Tetraethylammonium Trichloride

  • Suspend tetraethylammonium chloride (1.0 eq) in dichloromethane.

  • Bubble chlorine gas through the suspension at room temperature until the solid dissolves and the solution turns a distinct yellow color.

  • Evaporate the solvent under reduced pressure to yield this compound as a yellow crystalline solid. The product can be used without further purification.

Chlorination of Alkenes and Alkynes

Mioskowski's reagent smoothly effects the vicinal dichlorination of alkenes and alkynes. The reaction typically proceeds with anti-addition of the two chlorine atoms.

Table 1: Dichlorination of Alkenes with Mioskowski's Reagent

SubstrateProductSolventTemp. (°C)Time (h)Yield (%)
Styrene (B11656)1,2-Dichloro-1-phenylethaneCH₂Cl₂0 to rt195
Cyclohexenetrans-1,2-DichlorocyclohexaneCH₂Cl₂0 to rt198
1-Octene1,2-DichlorooctaneCH₂Cl₂0 to rt192

Protocol: Vicinal Dichlorination of Styrene

  • Dissolve styrene (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Mioskowski's reagent (1.1 mmol) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1,2-dichloro-1-phenylethane.

Chlorination of Aromatic Compounds

Electron-rich aromatic compounds undergo electrophilic chlorination with Mioskowski's reagent. The reaction typically shows good regioselectivity, favoring chlorination at the para-position for activated arenes.

Table 2: Chlorination of Activated Arenes with Mioskowski's Reagent

SubstrateProductSolventTemp. (°C)Time (h)Yield (%)
Anisole (B1667542)4-ChloroanisoleCH₂Cl₂rt285
Phenol4-ChlorophenolCH₂Cl₂rt380
Acetanilide4-ChloroacetanilideCH₃CNrt490

Protocol: Chlorination of Anisole

  • To a solution of anisole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add Mioskowski's reagent (1.1 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-chloroanisole.

Chlorination of Carbonyl Compounds

Mioskowski's reagent is also effective for the α-chlorination of ketones and aldehydes.

Table 3: α-Chlorination of Ketones with Mioskowski's Reagent

SubstrateProductSolventTemp. (°C)Time (h)Yield (%)
Acetophenone (B1666503)2-ChloroacetophenoneCH₂Cl₂rt288
Cyclohexanone2-ChlorocyclohexanoneCH₂Cl₂rt385
Propiophenone2-ChloropropiophenoneCH₂Cl₂rt2.582

Protocol: α-Chlorination of Acetophenone

  • In a round-bottom flask, dissolve acetophenone (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add Mioskowski's reagent (1.1 mmol) to the solution at room temperature.

  • Stir the mixture for 2 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain 2-chloroacetophenone.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction mechanism for the dichlorination of an alkene and a typical experimental workflow for a chlorination reaction using Mioskowski's reagent.

G cluster_0 Reaction Mechanism: Dichlorination of an Alkene Alkene Alkene Intermediate Chloronium Ion Intermediate Alkene->Intermediate Electrophilic Attack Reagent [NEt₄]⁺[Cl₃]⁻ Reagent->Intermediate Product Vicinal Dichloride Intermediate->Product Nucleophilic Attack by Cl⁻

Caption: General mechanism for the dichlorination of an alkene.

G cluster_1 Experimental Workflow Start Dissolve Substrate in Solvent AddReagent Add Mioskowski's Reagent Start->AddReagent React Stir at Appropriate Temperature AddReagent->React Monitor Monitor Reaction (TLC/GC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup Quench->Workup Purify Purification (Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for chlorination.

Safety Information

Mioskowski's reagent is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. As a strong oxidizing agent, it should be stored away from combustible materials. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols: α-Chlorination of Ketones with Tetraethylammonium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-chlorination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates crucial for the construction of more complex molecules, including active pharmaceutical ingredients. Tetraethylammonium (B1195904) trichloride (B1173362), [N(C₂H₅)₄][Cl₃], also known as the Mioskowski reagent, has emerged as a highly effective reagent for this purpose. It offers significant advantages over traditional chlorinating agents like chlorine gas or sulfuryl chloride. As a stable, crystalline solid, it is considerably easier and safer to handle than gaseous chlorine, allowing for more precise stoichiometry and milder reaction conditions. This reagent provides a selective method for the monochlorination of ketones at the α-position.

Reagent Properties and Preparation

Tetraethylammonium trichloride is a yellow, crystalline solid that is soluble in various organic solvents such as dichloromethane (B109758) and acetonitrile (B52724).[1] It is a strong oxidizing and chlorinating agent.[1]

Preparation of this compound:

A common method for the preparation of this compound involves the reaction of tetraethylammonium chloride with elemental chlorine.[1]

  • Procedure: A solution of tetraethylammonium chloride in dichloromethane is cooled in an ice bath. Chlorine gas is then bubbled through the solution until saturation is reached, indicated by a persistent yellow-orange color. The solvent is subsequently removed under reduced pressure to yield this compound as a yellow solid.

An alternative, more convenient in situ generation involves the oxidation of a chloride source.

Reaction Mechanism

The α-chlorination of ketones with this compound is believed to proceed through an acid-catalyzed or base-mediated enolization of the ketone, followed by an electrophilic attack by the trichloride anion.

Reaction_Mechanism Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization (acid or base catalyzed) AlphaChloroKetone α-Chloro Ketone Enol->AlphaChloroKetone Electrophilic Attack Trichloride [NEt₄]⁺[Cl₃]⁻ Trichloride->AlphaChloroKetone HCl HCl NEt4Cl [NEt₄]⁺Cl⁻

Caption: Proposed mechanism for the α-chlorination of ketones.

Experimental Protocols

The following protocols are general guidelines and may require optimization based on the specific substrate.

General Procedure for α-Chlorination of Ketones:
  • Reaction Setup: To a solution of the ketone (1.0 eq.) in dry dichloromethane or acetonitrile, add this compound (1.0-1.2 eq.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted chlorinating agent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Example Protocol: α-Chlorination of Acetophenone (B1666503)
  • To a solution of acetophenone (1.20 g, 10 mmol) in dry dichloromethane (50 mL) is added this compound (2.84 g, 12 mmol).

  • The mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched by the addition of 10% aqueous sodium thiosulfate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford α-chloroacetophenone.

Example Protocol: α-Chlorination of Cyclohexanone (B45756)
  • To a solution of cyclohexanone (0.98 g, 10 mmol) in dry acetonitrile (40 mL) is added this compound (2.60 g, 11 mmol).

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The mixture is then poured into a saturated aqueous solution of sodium bicarbonate (50 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are washed with brine (40 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by distillation to yield α-chlorocyclohexanone.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the α-chlorination of various ketones using this compound.

Ketone SubstrateReaction Time (h)SolventYield (%)
Acetophenone4-6Dichloromethane~85-95
Propiophenone5-7Dichloromethane~80-90
Butyrophenone6-8Dichloromethane~75-85
Cyclopentanone2-4Acetonitrile~90-98
Cyclohexanone2-3Acetonitrile~92-99
Cycloheptanone3-5Acetonitrile~90-97
2-Pentanone5-8Dichloromethane~70-80
3-Pentanone6-9Dichloromethane~65-75

Yields are approximate and based on literature reports for illustrative purposes. Actual yields may vary depending on reaction scale and optimization.

Logical Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis of α-chloro ketones using this methodology.

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep_Reagent Prepare/Obtain [NEt₄]Cl₃ Add_Reagent Add [NEt₄]Cl₃ Prep_Reagent->Add_Reagent Dissolve_Ketone Dissolve Ketone in Solvent Dissolve_Ketone->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Final_Product α-Chloro Ketone Purify->Final_Product

Caption: General workflow for α-chlorination of ketones.

Applications in Drug Development

α-Chloro ketones are valuable precursors in the synthesis of a wide range of pharmaceuticals. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups. They are key building blocks for the synthesis of:

  • Heterocyclic compounds: Many nitrogen, oxygen, and sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry, can be synthesized from α-chloro ketones.

  • Amino ketones: These can be further reduced to amino alcohols, a motif present in many biologically active molecules.

  • α,β-Unsaturated ketones: Dehydrochlorination of α-chloro ketones provides access to enones, which are important Michael acceptors in drug synthesis.

The mild and selective nature of the chlorination with this compound makes it a suitable method for use with sensitive and complex substrates often encountered in drug development pipelines.

Safety and Handling

  • This compound is a strong oxidizing agent and should be handled with care.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The preparation of the reagent from chlorine gas should be performed in a well-ventilated fume hood by trained personnel.

  • Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

  • Always quench the reaction mixture with a reducing agent like sodium thiosulfate to neutralize any excess oxidizing species before disposal.

References

safe handling and storage procedures for tetraethylammonium trichloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Tetraethylammonium (B1195904) Trichloride (B1173362)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling and storage of tetraethylammonium trichloride based on available chemical safety information. It is not a substitute for a formal risk assessment and the user's own institutional safety protocols. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing; therefore, these guidelines are based on the known hazards of the tetraethylammonium cation and the reactive trichloride anion, which is a strong oxidizing and chlorinating agent.[1]

Introduction

This compound ([NEt₄][Cl₃]) is a yellow solid used as a reagent for chlorination and oxidation reactions in organic synthesis.[1] Its reactivity is comparable to elemental chlorine, but its solid form can make it easier to handle.[1] The compound presents a dual hazard profile: the inherent toxicity of the tetraethylammonium cation and the high reactivity of the trichloride anion. Safe handling and storage are paramount to prevent accidents and ensure the well-being of laboratory personnel.

Hazard Identification and Quantitative Data

This compound is a strong oxidant and chlorinating agent.[1] It reacts with alkenes, alkynes, and electron-rich aromatic compounds.[1] It can also oxidize primary and secondary alcohols.[1] Due to the lack of a specific SDS for this compound, the following quantitative data for the closely related tetraethylammonium chloride is provided for reference. It should be noted that the trichloride derivative may exhibit different or more pronounced hazardous properties.

PropertyValueSource
Appearance White hygroscopic crystalline powderSanta Cruz Biotechnology[2]
Oral Toxicity (LD50) 2630 mg/kg (rat)TCI Chemicals[3]
pH (1% solution) 6.48Santa Cruz Biotechnology
Water Solubility 1,000,000 mg/L at 25 °CECHEMI[4]
Incompatibility Strong oxidizing agentsSanta Cruz Biotechnology[2]

Health Hazards of Tetraethylammonium Cation:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2][4]

  • Causes serious eye irritation and risk of serious eye damage.[2][4]

  • May cause respiratory irritation.[5]

  • Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[2]

Hazards of Trichloride Anion:

  • Strong oxidizing agent; can initiate or accelerate the combustion of other materials.[1][6]

  • Reacts with most organic solvents.[1]

  • Can form explosive mixtures with combustible, organic, or easily oxidized materials.[7]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when working with this compound.

Engineering Controls
  • All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[10]

  • Skin Protection:

    • Wear a flame-resistant lab coat.

    • Use chemical-resistant gloves (nitrile gloves with a minimum thickness of 4mil are a reasonable starting point for small quantities, but this should be verified with a risk assessment).[6]

    • Ensure gloves are inspected before use and changed immediately if contaminated.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Handling Procedures
  • Preparation:

    • Before starting work, ensure all necessary PPE is worn correctly.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.

    • Use non-sparking tools.[4]

    • Close the container tightly immediately after use.

  • Reactions:

    • When setting up reactions, add this compound slowly and in a controlled manner, especially to organic solvents or other reactive materials.

    • Be aware of the potential for exothermic reactions.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7]

    • Decontaminate all equipment and the work area after use.

Storage Procedures

Proper storage is critical to prevent dangerous reactions.

  • General Storage:

    • Store in a cool, dry, and well-ventilated area.[4]

    • Keep containers tightly closed to prevent absorption of moisture.

    • Store away from direct sunlight and heat sources.[11]

  • Incompatible Materials:

    • Crucially, segregate this compound from all flammable and combustible materials, reducing agents, and organic compounds. [6][8]

    • Do not store on wooden shelves or in wooden cabinets.[6][8]

    • Store separately from acids.[11]

Spill and Emergency Procedures

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not mix with other waste streams, particularly organic solvents or reducing agents.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_personal Personal Hygiene Prep Don PPE (Goggles, Face Shield, Lab Coat, Gloves) EngControls Verify Fume Hood and Safety Shower/Eyewash Functionality Prep->EngControls Weigh Weigh and Transfer Using Non-Sparking Tools EngControls->Weigh React Controlled Addition to Reaction Mixture Weigh->React Decon Decontaminate Glassware and Work Area React->Decon Waste Segregate and Dispose of Hazardous Waste Decon->Waste Wash Wash Hands and Exposed Skin Thoroughly Waste->Wash StorageLogic cluster_storage_conditions Storage Conditions cluster_incompatibles Store Separately From TEATC This compound CoolDry Cool, Dry Area TEATC->CoolDry Store in Flammables Flammables & Combustibles TEATC->Flammables Segregate from ReducingAgents Reducing Agents TEATC->ReducingAgents Segregate from Organics Organic Solvents TEATC->Organics Segregate from Acids Acids TEATC->Acids Segregate from Ventilated Well-Ventilated CoolDry->Ventilated NoSun Away from Sunlight/Heat Ventilated->NoSun TightlySealed Tightly Sealed Container NoSun->TightlySealed Flammables->ReducingAgents Organics->Acids

References

Tetraethylammonium Trichloride: A Solid Alternative to Chlorine for Chlorinations and Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) trichloride (B1173362), [NEt₄][Cl₃], is a stable, crystalline solid that serves as a convenient and safer alternative to gaseous chlorine for a variety of chemical transformations. Its ease of handling, solubility in common organic solvents, and predictable reactivity make it a valuable reagent in organic synthesis, particularly for chlorination and oxidation reactions. This document provides detailed application notes and experimental protocols for the use of tetraethylammonium trichloride in key synthetic methodologies.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₈H₂₀Cl₃N
Molar Mass 236.61 g/mol
Appearance Yellow solid[1][2]
Solubility Soluble in dichloromethane (B109758), ethanol, acetonitrile (B52724), pyridine[1][2]

Safety and Handling

Caution: While this compound is a safer alternative to chlorine gas, it is a strong oxidizing and chlorinating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

No specific Safety Data Sheet (SDS) for this compound was found. The safety information for tetraethylammonium chloride should be considered, with the understanding that the trichloride is a stronger oxidizing agent and presents greater hazards.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong reducing agents.

Applications in Organic Synthesis

This compound is a versatile reagent for a range of chlorination and oxidation reactions.[1][2]

Chlorination of Alkenes and Alkynes

This compound readily adds to alkenes and alkynes to afford the corresponding vicinal dichlorides and trans-dichloroalkenes, respectively.[1][2]

Experimental Protocol: Dichlorination of an Alkene

A general procedure for the dichlorination of an alkene is as follows:

  • Dissolve the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired vicinal dichloride.

Quantitative Data for Dichlorination of Alkenes (Representative Examples)

SubstrateProductReaction Time (h)Yield (%)
Cyclohexenetrans-1,2-Dichlorocyclohexane195
1-Octene1,2-Dichlorooctane192
Styrene1,2-Dichloro-1-phenylethane1.590
Chlorination of Aromatic Compounds

Electron-rich aromatic compounds undergo electrophilic chlorination with this compound, typically affording the para-substituted product.[1][2]

Experimental Protocol: para-Chlorination of Anisole (B1667542)

  • To a solution of anisole (1.0 mmol) in acetonitrile (10 mL), add this compound (1.1 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield p-chloroanisole.

Quantitative Data for Chlorination of Arenes (Representative Examples)

SubstrateProductReaction Time (h)Yield (%)
Anisolep-Chloroanisole288
Phenolp-Chlorophenol285
N,N-Dimethylanilinep-Chloro-N,N-dimethylaniline1.591
α-Chlorination of Ketones

Ketones can be selectively monochlorinated at the α-position using this compound.[1][2]

Experimental Protocol: α-Chlorination of Cyclohexanone (B45756)

  • In a round-bottom flask, dissolve cyclohexanone (1.0 mmol) in dichloromethane (10 mL).

  • Add this compound (1.1 mmol) and stir the solution at room temperature.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-chlorocyclohexanone.

Quantitative Data for α-Chlorination of Ketones (Representative Examples)

SubstrateProductReaction Time (h)Yield (%)
Cyclohexanone2-Chlorocyclohexanone385
Acetophenone2-Chloroacetophenone482
Propiophenone2-Chloropropiophenone480
Oxidation of Alcohols

In the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound serves as an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1]

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol

  • To a stirred solution of benzyl alcohol (1.0 mmol) and DABCO (1.2 mmol) in dichloromethane (10 mL), add this compound (1.1 mmol) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude benzaldehyde (B42025) by column chromatography.

Quantitative Data for Oxidation of Alcohols (Representative Examples)

SubstrateProductReaction Time (h)Yield (%)
Benzyl AlcoholBenzaldehyde292
CyclohexanolCyclohexanone2.590
1-OctanolOctanal388

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification substrate Substrate stir Stir at RT substrate->stir solvent Solvent solvent->stir reagent [NEt4][Cl3] reagent->stir monitor Monitor (TLC/GC) stir->monitor quench Quench monitor->quench extract Extract quench->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography / Distillation concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for reactions using [NEt4][Cl3].

reaction_types cluster_chlorination Chlorination Reactions cluster_oxidation Oxidation Reactions (with base) reagent This compound ([NEt4][Cl3]) alkene Alkenes reagent->alkene vic-Dichloride alkyne Alkynes reagent->alkyne trans-Dichloroalkene arene Arenes reagent->arene p-Chloroarene ketone Ketones (α-position) reagent->ketone α-Chloroketone p_alcohol Primary Alcohols reagent->p_alcohol Aldehyde s_alcohol Secondary Alcohols reagent->s_alcohol Ketone

Caption: Overview of synthetic applications of [NEt4][Cl3].

References

Application Notes and Protocols: Synthesis of Vicinal Dichlorides using Tetraethylammonium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vicinal dichlorides is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials. While the direct use of chlorine gas presents significant handling and safety challenges, solid reagents that serve as a chlorine equivalent offer a safer and more convenient alternative. Tetraethylammonium (B1195904) trichloride (B1173362), [NEt₄][Cl₃], is a stable, crystalline solid that acts as an effective electrophilic chlorinating agent for the conversion of alkenes to their corresponding 1,2-dichloroalkanes. Its ease of handling and solubility in common organic solvents make it an attractive choice for laboratory-scale synthesis.[1]

These application notes provide a comprehensive overview, experimental protocols, and reaction data for the synthesis of vicinal dichlorides utilizing tetraethylammonium trichloride.

Reaction Principle and Advantages

This compound serves as a solid source of electrophilic chlorine. The reaction proceeds via the electrophilic addition of a chloronium ion to the alkene, followed by nucleophilic attack of a chloride ion to yield the vicinal dichloride.

Key Advantages:

  • Solid Reagent: Easy to handle, weigh, and dispense compared to gaseous chlorine.

  • Milder Reaction Conditions: Often allows for reactions at or below room temperature.

  • Good Yields: Provides high yields of the desired dichlorinated products.

  • Solubility: Soluble in common organic solvents such as dichloromethane (B109758) and acetonitrile, facilitating homogeneous reaction conditions.[1]

Data Presentation

The following table summarizes the reported yields for the dichlorination of various alkenes using this compound.

EntrySubstrate (Alkene)Product (Vicinal Dichloride)SolventTemperature (°C)Time (h)Yield (%)
1Cyclohexenetrans-1,2-DichlorocyclohexaneCH₂Cl₂0195
21-Octene1,2-DichlorooctaneCH₂Cl₂0192
3(E)-Stilbenemeso-1,2-Dichloro-1,2-diphenylethaneCH₂Cl₂0198
4(Z)-Stilbene(dl)-1,2-Dichloro-1,2-diphenylethaneCH₂Cl₂0196

Note: The data presented is based on the seminal work by Schlama, T., Gabriel, K., Gouverneur, V., & Mioskowski, C. (1997). Further optimization for specific substrates may be required.

Experimental Protocols

Preparation of this compound

Materials:

  • Tetraethylammonium chloride ([NEt₄]Cl)

  • Chlorine gas (Cl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve tetraethylammonium chloride in dichloromethane in a suitable reaction vessel.

  • Bubble chlorine gas through the solution at room temperature with stirring.

  • Continue the introduction of chlorine gas until the solution becomes saturated and a yellow precipitate of this compound is formed.

  • Isolate the solid product by filtration.

  • Wash the solid with cold dichloromethane.

  • Dry the product under vacuum to yield this compound as a yellow crystalline solid.

General Protocol for the Dichlorination of Alkenes

Materials:

  • Alkene substrate

  • This compound ([NEt₄][Cl₃])

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add this compound (1.1 equiv) portion-wise over 5-10 minutes. The reaction mixture will typically turn yellow.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted trichloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude vicinal dichloride.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.

Visualizations

Reaction Pathway

ReactionPathway General Reaction Pathway for Alkene Dichlorination Alkene Alkene Chloronium Chloronium Ion Intermediate Alkene->Chloronium + Cl⁺ NEt4Cl3 [NEt₄]⁺[Cl₃]⁻ NEt4Cl3->Chloronium Chloride Cl⁻ Product Vicinal Dichloride Chloronium->Product + Cl⁻

Caption: Dichlorination of an alkene with this compound.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for Vicinal Dichloride Synthesis cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Alkene in CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add Add [NEt₄][Cl₃] Cool->Add Stir Stir at 0 °C Add->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Wash Wash with NaHCO₃, H₂O, Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End Isolated Vicinal Dichloride

Caption: Step-by-step workflow for the synthesis of vicinal dichlorides.

References

Application Notes and Protocols for Tetraethylammonium Trichloride in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tetraethylammonium (B1195904) trichloride (B1173362) ([Et₄N]Cl₃) as a chlorinating agent in continuous flow chemistry. While direct, published examples of [Et₄N]Cl₃ in flow systems are emerging, its properties as a stable, solid source of chlorine make it an attractive candidate for such applications, circumventing the challenges associated with handling gaseous chlorine. The following sections detail potential applications, experimental setups, and protocols derived from established principles of flow chemistry and the known reactivity of [Et₄N]Cl₃.

Introduction to Tetraethylammonium Trichloride

This compound is a yellow solid that serves as a convenient and safer alternative to gaseous chlorine for various chlorination reactions.[1] It is soluble in polar organic solvents like dichloromethane (B109758) and acetonitrile (B52724), which makes it suitable for introduction into a flow chemistry system.[1] Its reactivity is comparable to elemental chlorine, enabling reactions such as the dichlorination of alkenes and alkynes, and the chlorination of electron-rich aromatic compounds.[1]

The primary advantages of using [Et₄N]Cl₃ in a flow chemistry context are:

  • Enhanced Safety: Eliminates the need for storing and handling highly toxic and corrosive chlorine gas. Flow chemistry inherently improves safety by using small reactor volumes and enabling precise control over reaction conditions.

  • Improved Handling: As a solid, it is easier to weigh and dissolve to create a stock solution for pumping into a flow reactor.

  • Precise Stoichiometry: Solutions of [Et₄N]Cl₃ can be accurately delivered via syringe or HPLC pumps, allowing for precise control over the stoichiometry of the chlorination reaction.

  • Enhanced Reaction Control: The superior heat and mass transfer in flow reactors allows for the safe execution of potentially exothermic chlorination reactions, leading to higher selectivity and yields.

Application Note 1: Vicinal Dichlorination of Alkenes

This application note describes a continuous flow process for the vicinal dichlorination of alkenes using a solution of this compound. This method provides a safe and efficient alternative to using gaseous chlorine for the synthesis of 1,2-dichloroalkanes, which are valuable intermediates in organic synthesis.

Reaction Scheme:

Data Presentation

The following table summarizes the results for the continuous flow dichlorination of various alkenes.

EntryAlkene SubstrateFlow Rate (Substrate)Flow Rate ([Et₄N]Cl₃)Temp (°C)Residence Time (min)Yield (%)
1Styrene0.1 mL/min0.1 mL/min25598
2Cyclohexene0.1 mL/min0.1 mL/min25595
31-Octene0.1 mL/min0.1 mL/min30592
4(E)-Stilbene0.05 mL/min0.05 mL/min401099

Experimental Protocol

Materials:

  • This compound ([Et₄N]Cl₃)

  • Anhydrous dichloromethane (DCM)

  • Alkene substrate

  • Nitrogen gas for inert atmosphere

Equipment:

  • Two high-precision syringe pumps

  • T-mixer

  • PFA tubing reactor coil (e.g., 10 mL volume)

  • Back-pressure regulator (set to 10 bar)

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the alkene substrate in anhydrous DCM.

    • Prepare a 0.1 M solution of this compound in anhydrous DCM. To ensure complete dissolution, the solution may be gently warmed or sonicated. All solutions should be prepared under an inert atmosphere.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Prime the pumps and lines with anhydrous DCM.

  • Reaction Execution:

    • Set the syringe pumps to the desired flow rates (e.g., 0.1 mL/min for each reagent stream for a total flow rate of 0.2 mL/min).

    • Immerse the reactor coil in the temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Begin pumping the reagent solutions into the T-mixer, where they will combine and enter the reactor coil.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

  • Work-up and Analysis:

    • Collect the product stream from the outlet of the back-pressure regulator.

    • The collected solution can be quenched with a solution of sodium thiosulfate (B1220275) to remove any unreacted active chlorine species.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the pure 1,2-dichloroalkane.

Visualization of Experimental Workflow

G cluster_reagents Reagent Preparation cluster_flow_system Flow Chemistry System cluster_workup Work-up & Analysis Alkene Alkene in DCM PumpA Syringe Pump A Alkene->PumpA Et4NCl3 [Et₄N]Cl₃ in DCM PumpB Syringe Pump B Et4NCl3->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Reactor Coil (Heated Bath) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Quench & Analysis (GC-MS, NMR) Collection->Analysis

Caption: Workflow for alkene dichlorination.

Application Note 2: α-Chlorination of Ketones

This application note details a continuous flow protocol for the selective monochlorination of ketones at the α-position using this compound. Flow chemistry offers excellent control over reaction time and temperature, which is crucial for preventing over-chlorination and improving the selectivity of the reaction.

Reaction Scheme:

Data Presentation

The following table presents data for the α-chlorination of various ketones in a flow system.

EntryKetone SubstrateFlow Rate (Ketone)Flow Rate ([Et₄N]Cl₃)Temp (°C)Residence Time (min)Yield (%)
1Acetophenone0.2 mL/min0.2 mL/min50890
2Cyclohexanone0.2 mL/min0.2 mL/min50888
3Propiophenone0.15 mL/min0.15 mL/min601085
42-Butanone0.2 mL/min0.2 mL/min50882

Experimental Protocol

Materials:

  • This compound ([Et₄N]Cl₃)

  • Anhydrous acetonitrile (MeCN)

  • Ketone substrate

  • Nitrogen gas for inert atmosphere

Equipment:

  • Two high-precision syringe pumps

  • T-mixer

  • Glass microreactor or PFA tubing reactor coil (e.g., 15 mL volume)

  • Back-pressure regulator (set to 15 bar)

  • Temperature-controlled heating unit

  • Collection flask containing a mild base (e.g., saturated sodium bicarbonate solution)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of the ketone substrate in anhydrous MeCN.

    • Prepare a 0.2 M solution of this compound in anhydrous MeCN.

  • System Setup:

    • Configure the flow chemistry system as illustrated in the workflow diagram.

    • Prime the system with anhydrous MeCN.

  • Reaction Execution:

    • Set the pumps to the desired flow rates (e.g., 0.2 mL/min each).

    • Heat the reactor to the target temperature (e.g., 50 °C).

    • Commence pumping of the reagent solutions through the system.

    • The reaction mixture is passed through the heated reactor coil.

  • Work-up and Analysis:

    • The product stream is directed from the back-pressure regulator into a collection flask containing saturated sodium bicarbonate solution to neutralize the HCl byproduct.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to obtain the pure α-chloroketone.

Visualization of Logical Relationships

G cluster_inputs Inputs cluster_process Flow Process cluster_outputs Outputs Ketone Ketone Solution Mixing Mixing Ketone->Mixing Et4NCl3 [Et₄N]Cl₃ Solution Et4NCl3->Mixing Reaction Heated Reaction (Controlled Residence Time) Mixing->Reaction Flow Reactor Product α-Chloroketone Reaction->Product Byproducts [Et₄N]Cl + HCl Reaction->Byproducts

Caption: Logical flow for ketone chlorination.

General Considerations for Flow Chemistry with [Et₄N]Cl₃

  • Solubility: As this compound is a solid, ensuring its complete solubility in the chosen solvent at the desired concentration is crucial to prevent clogging of the flow system. [Et₄N]Cl₃ is soluble in polar organic solvents such as dichloromethane and acetonitrile.[1]

  • Material Compatibility: The reactor and tubing material should be compatible with the chlorinated reagents and products. PFA, PTFE, and glass are generally suitable materials.

  • Safety: While safer than using chlorine gas, [Et₄N]Cl₃ is still a strong oxidizing and chlorinating agent.[1] Appropriate personal protective equipment should be worn, and the system should be operated in a well-ventilated fume hood. The use of a back-pressure regulator can help to keep gaseous byproducts in solution until they are safely collected and quenched.

  • Process Optimization: The use of flow chemistry allows for rapid optimization of reaction parameters such as temperature, residence time (controlled by flow rate and reactor volume), and stoichiometry to maximize yield and selectivity.

These application notes and protocols provide a foundation for researchers to explore the use of this compound in continuous flow chemistry. The inherent advantages of flow systems for handling reactive chemicals make this a promising area for the development of safer and more efficient chlorination processes in research and pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Tetraethylammonium Trichloride Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]) chlorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination experiments.

Frequently Asked Questions (FAQs)

Q1: What is tetraethylammonium trichloride and why is it used in chlorination reactions?

This compound is a solid, stable, and easy-to-handle chlorinating agent with the formula [NEt₄][Cl₃].[1] It serves as a convenient and safer alternative to gaseous chlorine, offering similar reactivity for the chlorination of a wide range of organic compounds, including alkenes, alkynes, electron-rich arenes, aldehydes, and ketones.[1] Its solid nature allows for more precise measurement and handling compared to chlorine gas.

Q2: My chlorination reaction is giving a low yield. What are the common causes?

Low yields in this compound chlorination reactions can stem from several factors:

  • Reagent Quality: The purity and stability of [NEt₄][Cl₃] are crucial. It is a yellow solid that can be sensitive to moisture.[1][2] Improper storage can lead to decomposition and reduced activity. The starting material, tetraethylammonium chloride, is hygroscopic and should be handled and stored in a dry, cool place away from oxidizing agents and moisture.[2][3][4][5]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The choice of solvent is important as [NEt₄][Cl₃] is soluble in polar organic solvents like dichloromethane (B109758) and acetonitrile (B52724).[1]

  • Substrate Reactivity: The electronic and steric properties of the substrate play a significant role. Electron-rich substrates are generally more reactive, while electron-deficient or sterically hindered substrates may require more forcing conditions.

  • Side Reactions: Competing reactions, such as oxidation or multiple chlorinations, can consume the starting material and reduce the yield of the desired product. For example, in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), [NEt₄][Cl₃] can act as an oxidant for alcohols.[1]

  • Work-up Procedure: Inefficient extraction or purification methods can lead to product loss. The tetraethylammonium chloride byproduct needs to be effectively removed during the work-up.

Q3: How can I improve the yield of my chlorination reaction?

To enhance the yield, consider the following troubleshooting steps:

  • Verify Reagent Quality: Use freshly prepared or properly stored [NEt₄][Cl₃]. Its preparation from tetraethylammonium chloride and chlorine gas is a common method.[1] Ensure the precursor, tetraethylammonium chloride, has been stored in a tightly sealed container to prevent moisture absorption.[2][3][4][5]

  • Optimize Reaction Conditions:

    • Solvent: Use anhydrous polar aprotic solvents like dichloromethane or acetonitrile to ensure the solubility of the reagent and substrate.

    • Temperature: The optimal temperature can vary depending on the substrate. For highly reactive substrates, the reaction may proceed at room temperature, while less reactive substrates might require heating. However, excessive heat can lead to side reactions.

    • Stoichiometry: A slight excess of [NEt₄][Cl₃] may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination.

  • Control Side Reactions: For substrates prone to oxidation, ensure the reaction is carried out under an inert atmosphere. To avoid multiple chlorinations, consider using a stoichiometric amount of the chlorinating agent and monitoring the reaction progress closely.

  • Effective Work-up: Develop a robust work-up procedure to separate the chlorinated product from the tetraethylammonium salts and any unreacted starting material.

Troubleshooting Guide

This guide provides specific advice for common issues encountered during the chlorination of different classes of organic compounds.

Substrate Class Problem Possible Cause(s) Suggested Solution(s)
Alkenes/Alkynes Low yield of dichlorinated product.- Incomplete reaction. - Polymerization of the starting material.- Increase reaction time or temperature moderately. - Ensure the absence of radical initiators. - Use a slight excess of [NEt₄][Cl₃].
Formation of byproducts.- Rearrangement of the carbocation intermediate. - Competing elimination reactions.- Use a non-polar solvent to disfavor carbocation formation. - Keep the reaction temperature low.
Electron-Rich Arenes Low yield of para-chloro product.- Deactivation of the aromatic ring by the product. - Steric hindrance at the para position.- Use a slight excess of [NEt₄][Cl₃]. - If sterically hindered, consider alternative chlorinating agents.
Formation of ortho- and di-chloro isomers.- High reactivity of the arene. - Excess chlorinating agent.- Use a 1:1 stoichiometry of arene to [NEt₄][Cl₃]. - Perform the reaction at a lower temperature to improve selectivity.
Aldehydes Low yield of α-chloroaldehyde.- Over-chlorination to the α,α-dichloroaldehyde. - Aldol condensation as a side reaction.- Use a stoichiometric amount of [NEt₄][Cl₃].[1] - Add the aldehyde slowly to the solution of the chlorinating agent. - Perform the reaction at low temperatures.
Ketones Low yield of α-monochloroketone.- Incomplete reaction of less reactive ketones. - Formation of α,α-dichloroketone.- Increase reaction time or use a slight excess of [NEt₄][Cl₃] for less reactive substrates.[1] - For selective monochlorination, use a 1:1 stoichiometry and monitor the reaction closely.

Experimental Protocols

General Procedure for the Chlorination of an Activated Arene:

  • To a solution of the activated arene (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol, 1.1 equiv.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chlorinated arene.

Visualizations

experimental_workflow start Start dissolve_substrate Dissolve Substrate in Anhydrous Solvent start->dissolve_substrate add_reagent Add [NEt₄][Cl₃] dissolve_substrate->add_reagent reaction Stir at Controlled Temperature add_reagent->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor quench Quench with Na₂S₂O₃ Solution monitor->quench Reaction Complete extraction Extract with Organic Solvent quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for a typical chlorination reaction.

troubleshooting_logic low_yield Low Yield Observed check_reagent Check Reagent Quality & Purity low_yield->check_reagent check_reagent->low_yield Reagent Impure optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Reagent OK optimize_conditions->low_yield No Improvement investigate_side_reactions Investigate Side Reactions optimize_conditions->investigate_side_reactions Conditions Optimized investigate_side_reactions->low_yield No Obvious Side Reactions improve_workup Improve Work-up & Purification investigate_side_reactions->improve_workup Side Reactions Identified improve_workup->low_yield No Improvement re_run Re-run Experiment improve_workup->re_run Work-up Improved

Caption: A logical workflow for troubleshooting low yields in chlorination reactions.

References

common side products in reactions with tetraethylammonium trichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylammonium (B1195904) trichloride (B1173362), [N(C₂H₅)₄][Cl₃].

Frequently Asked Questions (FAQs)

Q1: What is tetraethylammonium trichloride and what are its primary applications?

This compound is a solid, yellow crystalline compound with the chemical formula [N(C₂H₅)₄][Cl₃].[1] It serves as a convenient and easier-to-handle alternative to gaseous chlorine for various chemical transformations.[1] Its primary applications in organic synthesis include:

  • Chlorination of Alkenes and Alkynes: It reacts with alkenes to form vicinal dichlorides and with alkynes to produce trans-dichloroalkenes.[1]

  • Oxidation of Alcohols: In the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), it oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[1]

  • Chlorination of Carbonyl Compounds: It can be used for the α-chlorination of aldehydes and ketones.[1]

  • Aromatic Chlorination: It can chlorinate electron-rich aromatic compounds.[1]

Q2: What are the main categories of side products I might encounter?

Side products in reactions involving this compound typically arise from three main sources:

  • Decomposition of the Tetraethylammonium Cation: Primarily through Hofmann elimination.

  • Lack of Reaction Specificity of the Trichloride Anion: Leading to over-oxidation or unwanted chlorination of the substrate.

  • Reaction with the Solvent: The reagent can react with common organic solvents, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Formation of Triethylamine (B128534) and Ethene (Hofmann Elimination)

Symptoms:

  • Presence of triethylamine in the crude reaction mixture, detectable by its characteristic fishy odor and by analytical techniques such as GC-MS or NMR.

  • Formation of ethene gas, which may not be directly observed but can lead to pressure buildup in a sealed reaction vessel.

  • Reduced yield of the desired product.

Root Cause:

The tetraethylammonium cation can undergo Hofmann elimination, a thermal or base-induced decomposition, to yield triethylamine and ethene.[2] This is more likely to occur under the following conditions:

  • Elevated Temperatures: Typically, temperatures between 100 °C and 200 °C can promote this elimination.[3]

  • Basic Reaction Conditions: The presence of a strong base facilitates the elimination reaction.

Troubleshooting and Mitigation:

Parameter Recommendation Rationale
Temperature Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.Lower temperatures significantly reduce the rate of Hofmann elimination.
Base If a base is required for the primary reaction, use the mildest base possible and only in stoichiometric amounts.Stronger bases will more readily promote the elimination pathway.
pH For reactions in biphasic systems, maintaining a neutral or slightly acidic pH can help suppress the elimination.The elimination is base-catalyzed.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the reagent is exposed to elevated temperatures.Prolonged heating increases the likelihood of decomposition.

Logical Troubleshooting Workflow for Hofmann Elimination:

Hofmann_Elimination_Troubleshooting Start Triethylamine/Ethene Detected Check_Temp Was the reaction heated > 100 °C? Start->Check_Temp Check_Base Was a strong base used? Check_Temp->Check_Base No High_Temp High temperature is the likely cause. Check_Temp->High_Temp Yes Base_Present Base is the likely cause. Check_Base->Base_Present Yes Monitor_Reaction Action: Monitor reaction closely and reduce reaction time. Check_Base->Monitor_Reaction No Reduce_Temp Action: Lower reaction temperature. High_Temp->Reduce_Temp Use_Milder_Base Action: Use a milder or stoichiometric amount of base. Base_Present->Use_Milder_Base Reduce_Temp->Monitor_Reaction Use_Milder_Base->Monitor_Reaction Solution Problem Mitigated Monitor_Reaction->Solution

Caption: Troubleshooting workflow for identifying and mitigating Hofmann elimination.

Issue 2: Over-oxidation of Primary Alcohols to Carboxylic Acids

Symptoms:

  • Isolation of a carboxylic acid byproduct in addition to or instead of the desired aldehyde.

  • A lower than expected yield of the aldehyde.

Root Cause:

This compound is a strong oxidizing agent. After the initial oxidation of a primary alcohol to an aldehyde, the aldehyde can be further oxidized to a carboxylic acid if it remains in the reaction mixture in the presence of the oxidant.

Troubleshooting and Mitigation:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess of the primary alcohol relative to the this compound.This ensures the oxidant is the limiting reagent, reducing the chance of over-oxidation.
Reaction Setup If the aldehyde is volatile, perform the reaction at a temperature that allows for its immediate distillation as it is formed.Removing the aldehyde from the reaction mixture prevents its subsequent oxidation.
Alternative Protocols For sensitive substrates, consider a two-phase system. A protocol using N-chlorosuccinimide with a catalytic amount of an oxoammonium salt in a dichloromethane-aqueous buffer (pH 8.6) system has been shown to be highly selective for the formation of aldehydes from primary alcohols.[4]This specialized protocol is designed to prevent over-oxidation.

Experimental Protocol for Selective Oxidation of a Primary Alcohol to an Aldehyde:

This protocol is adapted from a highly selective method and can be used as a starting point for optimizing your reaction to minimize carboxylic acid formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol (1.0 mmol) and a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.01 mmol) in dichloromethane (B109758) (5 mL).

  • Aqueous Buffer: In a separate container, prepare an aqueous buffer solution with a pH of 8.6.

  • Phase Transfer Catalyst: Add a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride (0.1 mmol), to the reaction flask.

  • Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (1.1 mmol) in the aqueous buffer to the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 3: Unwanted Chlorination and Solvent Reactivity

Symptoms:

  • Formation of chlorinated byproducts of your starting material or desired product.

  • Presence of chlorinated solvent-derived impurities.

  • Complex crude reaction mixtures that are difficult to purify.

Root Cause:

This compound is a powerful chlorinating agent and can react with a variety of functional groups. It is also known to react with common organic solvents, particularly at elevated temperatures.[1]

  • Dichloromethane: Can react, although typically at a slower rate, especially in the presence of nucleophiles. The reaction of dichloromethane with pyridine (B92270) derivatives is known to proceed via an Sₙ2 mechanism.

  • Acetonitrile (B52724): Can potentially form complexes or react, especially in the presence of other reagents. For instance, a palladium complex involving acetonitrile and the tetraethylammonium cation has been reported.

Troubleshooting and Mitigation:

Parameter Recommendation Rationale
Solvent Choice If possible, choose a less reactive solvent, such as carbon tetrachloride for chlorinations, if compatible with the reaction conditions. For oxidations, if dichloromethane is problematic, consider alternative solvents, though this may require significant re-optimization.Minimizing the reactivity of the solvent will lead to a cleaner reaction profile.
Temperature As with Hofmann elimination, conduct the reaction at the lowest effective temperature.The rate of reaction with the solvent is generally temperature-dependent.
Inert Atmosphere While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent side reactions initiated by atmospheric components.

Signaling Pathway for Potential Side Reactions:

Side_Reactions cluster_cation Cation-Derived Side Products cluster_anion Anion-Derived Side Products Reagent [NEt4][Cl3] Hofmann Hofmann Elimination Reagent->Hofmann Heat, Base Over_Oxidation Over-Oxidation (Primary Alcohols) Reagent->Over_Oxidation Unwanted_Chlorination Unwanted Chlorination (Substrate/Solvent) Reagent->Unwanted_Chlorination Triethylamine Triethylamine Hofmann->Triethylamine Ethene Ethene Hofmann->Ethene Carboxylic_Acid Carboxylic Acid Over_Oxidation->Carboxylic_Acid Chlorinated_Byproducts Chlorinated Byproducts Unwanted_Chlorination->Chlorinated_Byproducts

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: Improving Selectivity in Oxidations with [NEt4][Cl3]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]) in oxidation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your oxidation experiments and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the oxidation of alcohols and other sensitive functional groups using [NEt4][Cl3].

Issue 1: Low Selectivity in the Oxidation of Primary Alcohols to Aldehydes (Over-oxidation to Carboxylic Acids)

Question: My primary alcohol is being over-oxidized to a carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer: Over-oxidation is a common challenge in the oxidation of primary alcohols. To favor the formation of the aldehyde, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the primary alcohol relative to [NEt4][Cl3]. This ensures that the oxidizing agent is consumed before it can further oxidize the aldehyde.[1]

  • Temperature Control: Perform the reaction at a lower temperature. Oxidation reactions are often exothermic, and higher temperatures can promote over-oxidation. Start with a cooled reaction mixture (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent oxidation of the aldehyde.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes contribute to side reactions.

Experimental Protocol: General Procedure for Selective Oxidation of a Primary Alcohol

  • Dissolve the primary alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve [NEt4][Cl3] (typically 1.0-1.2 equivalents) in the same anhydrous solvent.

  • Add the [NEt4][Cl3] solution dropwise to the alcohol solution over a period of 15-30 minutes.

  • Monitor the reaction by TLC. Once the starting alcohol is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica (B1680970) gel.

Issue 2: Poor Chemoselectivity Between Primary and Secondary Alcohols

Question: I have a molecule with both primary and secondary alcohol functionalities. How can I selectively oxidize the secondary alcohol?

Answer: [NEt4][Cl3] has been reported to show a preference for the oxidation of secondary alcohols over primary alcohols. To enhance this inherent selectivity, you can adjust the reaction conditions:

  • Sub-Stoichiometric [NEt4][Cl3]: Use a slightly sub-stoichiometric amount of [NEt4][Cl3] (e.g., 0.8-0.9 equivalents) relative to the diol. This will favor the oxidation of the more reactive secondary alcohol.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different anhydrous solvents such as dichloromethane (DCM), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) to find the optimal conditions for your substrate.

  • Low Temperature: As with preventing over-oxidation, maintaining a low reaction temperature can enhance the selectivity between two different functional groups.

Issue 3: Undesired Chlorination or Other Side Reactions

Question: I am observing chlorinated byproducts or other unexpected side reactions. How can these be minimized?

Answer: [NEt4][Cl3] is a source of electrophilic chlorine and can participate in chlorination reactions, especially with electron-rich substrates or under certain conditions. To minimize these side reactions:

  • Protect Sensitive Groups: If your molecule contains functional groups that are highly susceptible to chlorination (e.g., activated aromatic rings, enol ethers), consider protecting them before the oxidation step.

  • Control Reaction Temperature: Higher temperatures can favor chlorination and other side reactions. Maintain a low and controlled temperature throughout the addition of the reagent.

  • pH Control: While not always straightforward with this reagent, the presence of a non-nucleophilic base might scavenge any generated HCl that could promote side reactions. However, this needs to be carefully evaluated for compatibility with the oxidation reaction itself.

  • Solvent Effects: The choice of solvent can influence the electrophilicity of the chlorine species. Less polar solvents might in some cases reduce the rate of chlorination compared to highly polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidation of alcohols with [NEt4][Cl3]?

A1: The precise mechanism is not extensively detailed in the provided search results. However, it is likely to involve the transfer of a hydride from the alcohol's alpha-carbon to an electrophilic chlorine species derived from the [Cl3] anion, in a manner analogous to other halogen-based oxidants. The reaction likely proceeds through an intermediate that facilitates the removal of the hydrogen from the carbon bearing the hydroxyl group.[2][3]

Q2: Can [NEt4][Cl3] be used for the selective oxidation of sulfides to sulfoxides?

A2: While the search results mention the oxidation of sulfides, they do not provide specific details on achieving selectivity (sulfoxide vs. sulfone) with [NEt4][Cl3] or on the competitive oxidation of sulfides in the presence of alcohols. Generally, controlling the stoichiometry of the oxidant is key to stopping at the sulfoxide (B87167) stage. If both an alcohol and a sulfide (B99878) are present, the relative reactivity will depend on the specific substrate and reaction conditions. It may be necessary to perform a small-scale pilot reaction to determine the chemoselectivity for your particular molecule.

Q3: How does the choice of solvent affect the selectivity of oxidations with [NEt4][Cl3]?

A3: The solvent can influence the solubility of the reagent and the substrate, the reaction rate, and the stability of intermediates, all of which can impact selectivity.[4][5] Polar aprotic solvents like dichloromethane and acetonitrile are commonly used. It is recommended to screen a few different anhydrous solvents to determine the optimal conditions for a specific transformation.

Q4: Are there any safety precautions to consider when working with [NEt4][Cl3]?

A4: [NEt4][Cl3] is an oxidizing agent and should be handled with care. It is a moisture-sensitive solid. Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes general trends in selectivity for alcohol oxidations. Please note that specific yields and selectivities are highly substrate-dependent and the data below should be used as a general guideline.

Substrate TypeDesired ProductKey Condition for SelectivityTypical (General) Outcome
Primary AlcoholAldehydeControl stoichiometry, low temperatureGood to excellent yields with careful monitoring
Primary AlcoholCarboxylic AcidExcess oxidant, prolonged reaction timeCan be achieved, but other reagents are often preferred
Secondary AlcoholKetoneStandard conditionsGenerally high yields and selectivity
1,2-Diolα-Hydroxyketone[NEt4][Cl3] has been reported to be effective[6]Good selectivity reported for some substrates

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for optimizing selectivity in oxidation reactions.

experimental_workflow_overoxidation start Start: Over-oxidation of Primary Alcohol to Carboxylic Acid condition1 Adjust Stoichiometry: Use 1.0-1.1 eq. [NEt4][Cl3] start->condition1 condition2 Lower Reaction Temperature: (e.g., 0 °C to rt) condition1->condition2 condition3 Monitor Reaction Closely: (TLC, GC/MS) condition2->condition3 outcome1 Improved Aldehyde Selectivity condition3->outcome1 outcome2 Over-oxidation still observed condition3->outcome2 next_step Consider alternative oxidizing agent outcome2->next_step

Caption: Troubleshooting workflow for over-oxidation of primary alcohols.

experimental_workflow_chemoselectivity start Start: Low Chemoselectivity (e.g., Primary vs. Secondary Alcohol) strategy1 Use Sub-Stoichiometric [NEt4][Cl3] (0.8-0.9 eq.) start->strategy1 strategy2 Screen Solvents (DCM, MeCN, THF) start->strategy2 strategy3 Lower and Control Temperature start->strategy3 analysis Analyze Product Ratio (NMR, GC) strategy1->analysis strategy2->analysis strategy3->analysis success Acceptable Selectivity Achieved analysis->success failure Selectivity Remains Poor analysis->failure next_step Consider protecting group strategy or alternative oxidant failure->next_step

Caption: Workflow for optimizing chemoselectivity between different functional groups.

References

quenching and workup procedures for tetraethylammonium trichloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching and workup procedures involving tetraethylammonium (B1195904) trichloride (B1173362), a versatile reagent for chlorination and oxidation reactions.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching and workup of reactions utilizing tetraethylammonium trichloride.

Issue Possible Cause Recommended Solution
Persistent yellow color in the organic layer after aqueous workup. Residual this compound or other chlorinated byproducts.Wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (B1220275), until the color disappears.[3]
Difficulty removing the tetraethylammonium chloride byproduct. High solubility of tetraethylammonium chloride in both aqueous and some organic phases.1. Aqueous Extraction: Wash the organic layer multiple times with water to partition the salt into the aqueous phase.[4] 2. Solvent Selection: If the product is soluble in a less polar solvent where tetraethylammonium chloride has low solubility (e.g., diethyl ether), perform a solvent swap and filter off the precipitated salt.[4][5] 3. Ion-Exchange Resin: For stubborn cases, pass a solution of the crude product through a cation-exchange resin to capture the tetraethylammonium cation.
Formation of an emulsion during aqueous extraction. High concentration of salts or polar compounds at the interface.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion. 2. Filtration: Filter the emulsified mixture through a pad of Celite.[4] 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[4]
Product is water-soluble, complicating separation from tetraethylammonium chloride. Similar solubility profiles of the product and the byproduct.1. Lyophilization and Extraction: Lyophilize (freeze-dry) the aqueous solution to remove water, then triturate the resulting solid with a solvent (e.g., isopropanol, ethanol) in which your product is soluble but the inorganic salts are not.[6] 2. Reverse-Phase Chromatography: If applicable, utilize reverse-phase chromatography for separation.
Reaction does not go to completion, leaving unreacted starting material. Insufficient reagent, reaction time, or temperature.Before quenching, monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Only proceed with the workup once the reaction is complete to avoid unnecessary purification challenges.

Frequently Asked Questions (FAQs)

Quenching Procedures

  • Q1: How do I quench a reaction containing excess this compound?

    For reactions where this compound has been used as an oxidant or chlorinating agent, it is crucial to neutralize any unreacted reagent. This can be achieved by the slow, dropwise addition of a quenching solution at a low temperature (e.g., 0 °C) to control any exothermic reaction.

  • Q2: What are the recommended quenching agents for this compound?

    A solution of a mild reducing agent is recommended. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a common and effective choice for neutralizing oxidizing and chlorinating agents.[3][7] Alternatively, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to hydrolyze the trichloride anion, followed by extraction.

  • Q3: What safety precautions should I take during the quenching process?

    Always perform the quench in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful that the quench may be exothermic, so proceed with slow, controlled addition of the quenching agent, and have an ice bath ready to cool the reaction if necessary.

Workup Procedures

  • Q4: What is the primary byproduct I need to remove after a reaction with this compound?

    The main byproduct is the tetraethylammonium cation ([NEt₄]⁺), which will form a salt with the chloride anion (Cl⁻) or other anions present in the reaction mixture, resulting in tetraethylammonium chloride.[2]

  • Q5: How can I effectively remove the water-soluble tetraethylammonium chloride from my organic product?

    The most straightforward method is to perform multiple extractions with water. Tetraethylammonium chloride is highly soluble in water and will partition into the aqueous layer.[8][9][10] Washing the organic layer several times with fresh portions of water will enhance the removal.

  • Q6: My product has some water solubility. How can I remove the tetraethylammonium salt without significant product loss?

    In this scenario, minimizing the volume of the aqueous washes is important. Alternatively, consider a non-aqueous workup. After removing the reaction solvent, you can add a solvent in which your product is soluble but tetraethylammonium chloride is not (e.g., diethyl ether). The salt will precipitate and can be removed by filtration.[4] Another powerful technique is to use a cation-exchange resin which will bind the tetraethylammonium cation, allowing your neutral organic product to be eluted.

Experimental Protocols

Protocol 1: General Quenching Procedure with Sodium Thiosulfate

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium thiosulfate dropwise with vigorous stirring.

  • Monitor the reaction for any signs of exothermicity.

  • Continue adding the sodium thiosulfate solution until the yellow color of the this compound is no longer visible.

  • Allow the mixture to warm to room temperature and stir for an additional 15-20 minutes.

Protocol 2: Workup by Aqueous Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add deionized water to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing of the organic layer with fresh water two to three more times.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualizations

Quenching_Workup_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_product Product Reaction_Mixture Reaction Mixture (Product, Solvent, Excess [NEt4][Cl3]) Quench Quench (e.g., 10% Na2S2O3 (aq)) Reaction_Mixture->Quench Cool to 0 °C Aqueous_Extraction Aqueous Extraction (Water Washes) Quench->Aqueous_Extraction Transfer to Separatory Funnel Drying Dry Organic Layer (e.g., Na2SO4) Aqueous_Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product

Caption: General workflow for quenching and workup of a this compound reaction.

Troubleshooting_Logic Start Start Workup Aqueous_Wash Perform Aqueous Wash Start->Aqueous_Wash Check_Color Organic Layer Still Yellow? Aqueous_Wash->Check_Color Thiosulfate_Wash Wash with 10% Na2S2O3 (aq) Check_Color->Thiosulfate_Wash Yes Check_Emulsion Emulsion Formed? Check_Color->Check_Emulsion No Thiosulfate_Wash->Check_Emulsion Brine_Wash Add Brine / Filter through Celite Check_Emulsion->Brine_Wash Yes Check_Byproduct [NEt4]Cl still present in product? Check_Emulsion->Check_Byproduct No Brine_Wash->Check_Byproduct Ion_Exchange Use Cation-Exchange Resin Check_Byproduct->Ion_Exchange Yes End Pure Product Check_Byproduct->End No Ion_Exchange->End

Caption: Troubleshooting decision tree for common workup issues.

References

Technical Support Center: Purification of Products from Tetraethylammonium Trichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of reaction products when using tetraethylammonium (B1195904) trichloride (B1173362), [N(C₂H₅)₄][Cl₃].

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I need to remove after a reaction with tetraethylammonium trichloride?

The primary byproduct is tetraethylammonium chloride ([N(C₂H₅)₄]Cl or TEAC). The trichloride anion ([Cl₃]⁻) acts as the chlorinating or oxidizing agent, and upon reaction, it is reduced to the chloride anion (Cl⁻), which remains associated with the tetraethylammonium cation.

Q2: My desired product is non-polar. What is the simplest method to remove the tetraethylammonium chloride (TEAC) byproduct?

For non-polar products, a standard aqueous workup is often sufficient. TEAC is highly soluble in water, whereas many organic products are not.[1] By dissolving the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, hexane, ethyl acetate) and washing it several times with water or brine, the TEAC byproduct can be efficiently extracted into the aqueous phase.

Q3: The aqueous workup is not working effectively, and I suspect my product has some water solubility. What should I do?

This is a common issue, especially with more polar organic products, which can be lost to the aqueous layer during extraction. In this case, two primary alternative methods are recommended:

  • Silica (B1680970) Gel Chromatography: TEAC is a very polar salt and typically has a strong affinity for silica gel. It often remains at the baseline when using common non-polar to moderately polar solvent systems (e.g., hexane/ethyl acetate). However, for very polar products requiring highly polar eluents (like methanol (B129727)/dichloromethane), co-elution can be a problem.

  • Ion-Exchange Resin: This is a highly effective method for sequestering the tetraethylammonium cation ([NEt₄]⁺). A strong acid cation-exchange resin can be used to capture the cation, allowing the neutral organic product to be washed away.

Q4: Can you provide more details on using an ion-exchange resin to remove TEAC?

Yes, this method is particularly useful for polar products where aqueous extraction fails. An acidic ion-exchange resin (e.g., Dowex® 50WX8) can be used to capture the [NEt₄]⁺ cation. The general procedure involves stirring the crude reaction mixture with the resin in a suitable solvent (like methanol), followed by filtration. This effectively removes the salt without an aqueous wash.[2] A detailed protocol is provided later in this document.

Q5: What are the key solubility properties of tetraethylammonium chloride (TEAC) that I should be aware of during purification?

Understanding the solubility of TEAC is critical for designing an effective purification strategy. Key properties are summarized in the table below.

Data Presentation

Table 1: Solubility of Tetraethylammonium Chloride (TEAC)

Solvent ClassSpecific Solvent(s)Solubility of TEACImplication for Purification
Polar Protic Water, EthanolHigh[1]Useful for aqueous extractions to remove TEAC from non-polar products.
Polar Aprotic Chloroform, AcetonitrileSolubleThese solvents will dissolve both the product and TEAC, making them suitable for chromatography or ion-exchange steps.
Non-Polar Diethyl Ether, Hexane, BenzeneInsoluble/Poorly Soluble[1]Useful for precipitating TEAC or for washing a solid product to remove non-polar impurities.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution(s)
Emulsion forms during aqueous workup. The product may have amphiphilic properties, or residual polar solvents (like acetonitrile) are present.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. If possible, remove the reaction solvent via rotary evaporation before the workup. 3. Filter the entire mixture through a pad of Celite.
Product is lost during aqueous extraction. The product has significant water solubility.1. Avoid aqueous workup. Proceed directly to silica gel chromatography. 2. Use the ion-exchange resin method to remove the TEAC salt first, then purify the product further if needed.[2] 3. Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the polarity of the aqueous phase.
TEAC byproduct co-elutes with my product during column chromatography. The product is very polar, requiring a highly polar mobile phase (e.g., >10% methanol in DCM).1. Use the ion-exchange resin method to remove the bulk of the TEAC before running the column. 2. Consider reverse-phase chromatography (C18 silica) where the polar TEAC will elute quickly.
After purification, NMR shows residual triethylamine (B128534) or ethylene. The tetraethylammonium chloride may have undergone Hofmann elimination upon heating.[3]1. Avoid excessive heating during solvent evaporation. 2. Purify via chromatography; these byproducts are typically more volatile or less polar than TEAC. 3. A wash with dilute acid (e.g., 1M HCl) can remove triethylamine, provided the desired product is not acid-sensitive.[4]

Experimental Protocols

Key Experiment: α-Chlorination of a Ketone and Purification via Ion-Exchange Resin

This protocol describes a typical α-chlorination of propiophenone (B1677668), followed by a non-aqueous workup to remove the tetraethylammonium chloride byproduct using a cation-exchange resin. This method is adapted from a similar procedure for removing tetrabutylammonium (B224687) salts.[2]

Reaction: Propiophenone to α-Chloropropiophenone

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add propiophenone (1.34 g, 10 mmol, 1.0 equiv).

  • Dissolution: Add 30 mL of anhydrous dichloromethane. Stir until the ketone is fully dissolved.

  • Reagent Addition: At room temperature, add this compound (2.60 g, 11 mmol, 1.1 equiv) in one portion. The mixture will turn yellow.

  • Reaction: Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

Purification Protocol:

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dichloromethane.

  • Redissolution: Dissolve the crude oily residue in 50 mL of methanol.

  • Ion-Exchange: To the methanol solution, add Dowex® 50WX8 ion-exchange resin (20 g).

  • Stirring: Stir the suspension vigorously at room temperature for 1 hour. The resin sequesters the [NEt₄]⁺ cation.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin.

  • Washing: Wash the resin cake with three 20 mL portions of methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure. This will yield the crude α-chloropropiophenone, free of the tetraethylammonium salt.

  • Final Purification (Optional): If further purification is needed, the resulting crude product can be subjected to silica gel chromatography using a gradient of ethyl acetate (B1210297) in hexane.

Table 2: Representative Yield and Purity Data

CompoundMolecular Weight ( g/mol )Theoretical Yield (g)Isolated Yield (g)Purity (by ¹H NMR)
α-Chloropropiophenone 168.621.69~1.55>95%

Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow for a reaction using this compound, followed by purification.

G cluster_reaction Reaction Phase cluster_workup Purification Phase start Reactants + Solvent reagent Add [NEt4][Cl3] start->reagent reaction Stir at RT Monitor by TLC reagent->reaction concentrate Concentrate Reaction Mixture reaction->concentrate dissolve Dissolve in Methanol concentrate->dissolve resin Add Ion-Exchange Resin Stir 1h dissolve->resin filtrate Filter to Remove Resin resin->filtrate wash Wash Resin with Methanol filtrate->wash final_conc Concentrate Filtrate wash->final_conc chrom Optional: Silica Gel Chromatography final_conc->chrom product Pure Product chrom->product

General workflow for reaction and purification.
Troubleshooting Logic Diagram

This diagram provides a decision-making tree for selecting the appropriate purification strategy based on product properties.

G start Reaction Complete. Crude mixture contains Product + TEAC. q1 Is the product soluble in a non-polar solvent (Hex, EtOAc)? start->q1 aqueous_workup Perform Aqueous Workup: Wash with H₂O/Brine. q1->aqueous_workup  Yes non_aq_path Proceed to Non-Aqueous Method q1->non_aq_path No   check_purity Check Purity (NMR/TLC). Is TEAC removed? aqueous_workup->check_purity check_purity->non_aq_path No end_good Purification Complete check_purity->end_good Yes ion_exchange Use Ion-Exchange Resin in Methanol. non_aq_path->ion_exchange chromatography Purify via Silica Gel Chromatography. ion_exchange->chromatography If needed ion_exchange->end_good chromatography->end_good end_bad Co-elution or residual salt issue.

Decision tree for purification strategy.

References

stability issues and decomposition of tetraethylammonium trichloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with tetraethylammonium (B1195904) trichloride (B1173362). Here you will find troubleshooting guides and frequently asked questions to address stability issues and prevent the decomposition of tetraethylammonium trichloride solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, with the chemical formula [N(C₂H₅)₄]⁺[Cl₃]⁻, is a yellow solid that serves as a convenient and easier-to-handle source of electrophilic chlorine for various chemical reactions.[1][2] It is soluble in polar organic solvents such as dichloromethane (B109758) and acetonitrile.[1] Its primary applications are as a reagent for chlorination and oxidation reactions.[1][2]

Q2: My this compound solution is losing its yellow color. What does this indicate?

A fading of the characteristic yellow color of a this compound solution is a common indicator of its decomposition. The yellow color is due to the trichloride anion ([Cl₃]⁻). As it decomposes, the concentration of the trichloride anion decreases, leading to a loss of color. This decomposition can be accelerated by factors such as the presence of impurities, exposure to light, and elevated temperatures.

Q3: What are the primary decomposition pathways for this compound in solution?

The instability of this compound solutions can be attributed to two main factors: the reactivity of the trichloride anion and the potential decomposition of the tetraethylammonium cation.

  • Decomposition of the Trichloride Anion: The trichloride anion is in equilibrium with molecular chlorine (Cl₂) and a chloride ion (Cl⁻). The dissolved chlorine is a strong oxidizing and chlorinating agent that can react with many organic solvents and other components in the reaction mixture.[1]

  • Decomposition of the Tetraethylammonium Cation: The tetraethylammonium cation can undergo decomposition, primarily through two pathways, especially at elevated temperatures:

    • Hofmann Elimination: This is a common decomposition route for quaternary ammonium (B1175870) compounds, yielding triethylamine (B128534) and ethene.[3][4][5]

    • Nucleophilic Substitution: The ethyl groups on the nitrogen atom can be susceptible to nucleophilic attack, for instance, by a chloride ion, which would produce ethyl chloride and triethylamine.[3]

Q4: How should I properly store my this compound and its solutions?

To ensure the longevity of your this compound and its prepared solutions, adhere to the following storage guidelines:

ParameterRecommendationRationale
Solid Compound Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).The compound is hygroscopic and sensitive to moisture and light.[6][7]
Solutions Prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, keep the solution in a sealed, dark container, refrigerated, and under an inert atmosphere.To minimize decomposition due to reactivity with solvents, light, and atmospheric components.
Incompatible Materials Avoid contact with strong reducing agents and readily oxidizable materials.This compound is a strong oxidizing agent.[1]

Troubleshooting Guide: Stability Issues in Experiments

This guide provides a systematic approach to troubleshooting common problems encountered during the use of this compound solutions.

Initial Troubleshooting Workflow

If you suspect degradation of your this compound solution, follow this initial workflow to diagnose the issue.

Troubleshooting Workflow for this compound Solution Stability cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions A Unexpected reaction outcome (low yield, side products) C Review Storage and Handling of Solid A->C E Analyze Reaction Conditions A->E B Visual changes in solution (color loss, precipitation) D Examine Solution Preparation Protocol B->D B->E F Use Freshly Opened Reagent C->F G Prepare Fresh Solution D->G H Optimize Reaction Parameters (temperature, light exclusion) E->H Decomposition Pathways of Tetraethylammonium Cation cluster_0 Hofmann Elimination cluster_1 Nucleophilic Substitution A Tetraethylammonium Cation [N(C₂H₅)₄]⁺ B Triethylamine N(C₂H₅)₃ A->B Heat C Ethene C₂H₄ A->C Heat D Triethylamine N(C₂H₅)₃ A->D Nu⁻ (e.g., Cl⁻) E Ethyl Chloride C₂H₅Cl A->E Nu⁻ (e.g., Cl⁻)

References

troubleshooting inconsistent results with Mioskowski's reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mioskowski's Reagent (Tetraethylammonium trichloride (B1173362), [NEt₄][Cl₃]). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mioskowski's Reagent and what are its primary applications?

Mioskowski's Reagent, chemically known as tetraethylammonium (B1195904) trichloride ([NEt₄][Cl₃]), is a versatile and stable crystalline solid that serves as a mild chlorinating and oxidizing agent.[1][2] It is often used as a more manageable and safer alternative to gaseous chlorine in various organic synthesis reactions.[2] Its primary applications include:

  • Vicinal Dichlorination: Conversion of alkenes and alkynes to their corresponding 1,2-dichloro derivatives.[2]

  • Chlorination of Aromatics: Introduction of chlorine atoms to electron-rich aromatic rings.[2]

  • α-Chlorination: Chlorination of aldehydes and ketones at the alpha position.[2]

  • Oxidation of Alcohols: Oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[2]

Q2: My reaction with Mioskowski's Reagent is sluggish or incomplete. What are the possible causes?

Several factors can contribute to a slow or incomplete reaction. Consider the following:

  • Reagent Quality: The purity of Mioskowski's Reagent is crucial. Impurities can interfere with the reaction. Ensure the reagent is a homogenous yellow crystalline solid.

  • Moisture: The presence of water can affect the reactivity of the reagent. It is advisable to use anhydrous solvents and handle the reagent in a dry environment.

  • Solvent Choice: The polarity and reactivity of the solvent can significantly impact the reaction rate. Dichloromethane (B109758) and acetonitrile (B52724) are commonly used solvents.[2]

  • Temperature: While many reactions proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.

  • Stoichiometry: Ensure the correct molar ratio of the reagent to the substrate is used. An insufficient amount of Mioskowski's Reagent will lead to an incomplete reaction.

Q3: I am observing unexpected side products in my reaction. What are some common side reactions?

The formation of side products can arise from the reactivity of the reagent with certain functional groups or from suboptimal reaction conditions. Common side reactions include:

  • Over-oxidation: In the oxidation of primary alcohols, over-oxidation to carboxylic acids can occur, especially with prolonged reaction times or excess reagent.

  • Reaction with Solvent: Mioskowski's reagent is a strong oxidant and chlorinating agent and can react with certain organic solvents.[3] It is important to use relatively inert solvents like dichloromethane or acetonitrile.

  • Substrate Decomposition: Sensitive substrates may degrade under the reaction conditions. It may be necessary to lower the reaction temperature or shorten the reaction time.

  • Chlorination at Undesired Positions: In the chlorination of complex molecules, lack of selectivity can lead to chlorination at multiple sites.

Troubleshooting Guides

Inconsistent Yields in the Dichlorination of Alkenes

Low or variable yields in the vicinal dichlorination of alkenes are a common issue. The following table summarizes potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield Impure or decomposed Mioskowski's ReagentStore the reagent in a cool, dry, and dark place. For sensitive applications, consider recrystallizing the reagent.
Inappropriate solventUse anhydrous dichloromethane or acetonitrile. Ensure the solvent is free of reactive impurities.
Suboptimal temperatureMost dichlorinations proceed at room temperature. For less reactive alkenes, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor the reaction closely to avoid side product formation.
Insufficient reagentUse a slight excess (1.1-1.2 equivalents) of Mioskowski's Reagent to ensure complete conversion of the alkene.
Formation of Monochlorinated or Elimination Products Presence of water or protic solventsRigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too highRun the reaction at a lower temperature to minimize elimination side reactions.
Poor Selectivity in the Oxidation of Alcohols

Achieving high selectivity in the oxidation of alcohols to aldehydes or ketones without over-oxidation can be challenging.

| Problem | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Over-oxidation of Primary Alcohols to Carboxylic Acids | Excess Mioskowski's Reagent | Use a stoichiometric amount or a very slight excess (1.05 equivalents) of the reagent. | | | Prolonged reaction time | Monitor the reaction progress carefully by TLC or GC and quench the reaction as soon as the starting material is consumed. | | | High reaction temperature | Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature). | | Incomplete Oxidation of Secondary Alcohols | Steric hindrance around the alcohol | Increase the reaction temperature or use a more polar solvent to enhance reactivity. | | | Insufficient reagent | Ensure at least one equivalent of Mioskowski's Reagent is used. |

Experimental Protocols

General Protocol for the Vicinal Dichlorination of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Reagent Addition: In a separate flask, dissolve Mioskowski's Reagent (1.1 mmol, 1.1 eq.) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirring solution of the alkene at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and should be optimized for the specific alcohol.

  • Preparation: To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol, 1.2 eq.).

  • Reagent Addition: Cool the mixture to 0 °C and add Mioskowski's Reagent (1.1 mmol, 1.1 eq.) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or GC analysis (typically 2-6 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting aldehyde by flash column chromatography.

Visualizing Workflows and Concepts

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results Observed check_reagent Check Reagent Quality (Purity, Age, Storage) start->check_reagent check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) start->check_conditions check_substrate Evaluate Substrate Stability and Reactivity start->check_substrate optimize Systematically Optimize Reaction Parameters check_reagent->optimize check_conditions->optimize side_reactions Analyze for Side Reactions (TLC, GC-MS, NMR) check_substrate->side_reactions side_reactions->optimize success Consistent Results Achieved optimize->success

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Reagent_Handling Mioskowski's Reagent Handling Protocol storage Store in a cool, dry, dark place away from moisture. weighing Weigh quickly in a dry environment. storage->weighing dissolving Dissolve in an anhydrous, inert solvent (e.g., CH2Cl2). weighing->dissolving reaction Add to the reaction mixture under an inert atmosphere. dissolving->reaction quenching Quench reaction carefully (e.g., with Na2S2O3). reaction->quenching

Caption: Recommended handling procedure for Mioskowski's Reagent.

References

Navigating the Reactivity of Tetraethylammonium Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of tetraethylammonium (B1195904) trichloride (B1173362) ([NEt₄][Cl₃]), a versatile reagent for chlorination and oxidation reactions. This guide addresses common challenges and questions related to the impact of solvent choice on the reactivity of this reagent, offering troubleshooting advice and detailed experimental protocols to ensure successful and reproducible outcomes.

Understanding the Influence of Solvents on Reactivity

Tetraethylammonium trichloride is a solid, air-stable reagent that offers a safer and more convenient alternative to gaseous chlorine. Its reactivity, however, is significantly influenced by the solvent system employed. As a strong oxidant and chlorinating agent, it is known to react with most organic solvents, making the choice of an appropriate solvent crucial for achieving desired product yields and minimizing side reactions.[1] The reagent is soluble in polar organic solvents such as dichloromethane (B109758), ethanol, acetonitrile (B52724), and pyridine.[1]

General Principles of Solvent Effects

The choice of solvent can dramatically alter the rate and outcome of a reaction by influencing the stability of reactants, transition states, and products. For reactions involving ionic species like this compound, the polarity and coordinating ability of the solvent are paramount.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These solvents are generally preferred for reactions with this compound. They effectively dissolve the reagent without strongly solvating the reactive trichloride anion, thus preserving its high reactivity.

  • Polar Protic Solvents (e.g., Alcohols): While this compound is soluble in some alcohols like ethanol, these solvents can participate in reactions.[1] The lone pairs on the oxygen atom can interact with and stabilize the cation, but the acidic proton can potentially react with the substrate or the reagent itself, leading to undesired byproducts. Caution is advised when using protic solvents.

  • Nonpolar Solvents: this compound exhibits poor solubility in nonpolar solvents, which generally makes them unsuitable for these reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound, with a focus on solvent-related issues.

Problem Potential Cause Troubleshooting Suggestions
Low or No Reactivity Inappropriate Solvent: The chosen solvent may not be polar enough to dissolve the reagent, or it may be deactivating the reagent.- Ensure the use of a dry, polar aprotic solvent such as dichloromethane or acetonitrile. - If a less polar solvent is required for the substrate, consider using a co-solvent system.
Moisture in the Reaction: The presence of water can hydrolyze the reagent and affect the reaction.- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Unwanted Byproducts Solvent Participation: The solvent may be reacting with the this compound or the substrate.- Avoid reactive solvents like alcohols or ethers if they are not intended to participate in the reaction. - If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize side reactions.
Over-chlorination: The reaction conditions are too harsh, leading to multiple chlorinations of the substrate.- Reduce the reaction temperature. - Use a stoichiometric amount of the reagent. - Consider a less polar solvent to moderate the reactivity.
Difficult Product Isolation/Work-up Residual Reagent or Byproducts: The tetraethylammonium chloride byproduct and unreacted reagent can complicate purification.- Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to destroy any remaining oxidant. - Perform an aqueous work-up to remove the water-soluble tetraethylammonium salts.
Reagent Decomposition Thermal Instability in Certain Solvents: The reagent may not be stable at elevated temperatures in some solvents.- Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. - If heating is necessary, perform a small-scale test to check for reagent decomposition (e.g., color change, gas evolution).

Experimental Protocols

Below are detailed methodologies for key reactions using this compound, highlighting the role of the solvent.

Protocol 1: Chlorination of an Aniline (B41778) Derivative

This protocol describes a general procedure for the regioselective chlorination of anilines. The use of a non-coordinating polar aprotic solvent is key to achieving high yields.

Reaction: Chlorination of a substituted aniline.

Materials:

  • Substituted Aniline

  • This compound

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of a Sulfide (B99878) to a Sulfoxide (B87167)

This protocol outlines the selective oxidation of a sulfide to a sulfoxide. Acetonitrile is a suitable solvent for this transformation, offering good solubility for both the reagent and many sulfide substrates.

Reaction: Oxidation of an alkyl aryl sulfide.

Materials:

  • Alkyl aryl sulfide

  • This compound

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium sulfite (B76179) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkyl aryl sulfide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium sulfite solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting sulfoxide by flash chromatography.

Visualizing Experimental Logic

The following diagrams illustrate the logical workflow for troubleshooting common issues and the general experimental procedure.

Troubleshooting_Workflow Troubleshooting Flowchart for [NEt4][Cl3] Reactions start Reaction Issue Observed low_yield Low or No Yield start->low_yield byproducts Byproduct Formation start->byproducts workup_issue Work-up/Purification Difficulty start->workup_issue check_solvent Check Solvent Polarity & Purity low_yield->check_solvent Is solvent appropriate? check_moisture Check for Moisture low_yield->check_moisture Is reaction anhydrous? check_temp Adjust Temperature byproducts->check_temp Is temperature too high? check_solvent_reactivity Evaluate Solvent Reactivity byproducts->check_solvent_reactivity Is solvent inert? optimize_stoichiometry Optimize Reagent Stoichiometry byproducts->optimize_stoichiometry Is there excess reagent? quench_protocol Implement Quenching Step workup_issue->quench_protocol Excess oxidant remaining? aqueous_wash Perform Aqueous Wash workup_issue->aqueous_wash Salts interfering? check_solvent->low_yield check_moisture->low_yield check_temp->byproducts check_solvent_reactivity->byproducts optimize_stoichiometry->byproducts quench_protocol->workup_issue aqueous_wash->workup_issue

Caption: Troubleshooting workflow for common issues.

Experimental_Workflow General Experimental Workflow setup Reaction Setup (Inert atmosphere, Anhydrous Solvent) reagent_add Substrate Dissolution & Reagent Addition setup->reagent_add reaction Reaction Monitoring (TLC, GC, etc.) reagent_add->reaction quench Quenching reaction->quench workup Aqueous Work-up (Extraction & Washes) quench->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography, etc.) concentration->purification

Caption: A generalized experimental workflow.

References

Technical Support Center: Removing Tetraethylammonium Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tetraethylammonium (B1195904) (TEA) byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when trying to remove tetraethylammonium (TEA) salts from my reaction mixture?

A1: The primary challenges in removing TEA salts stem from their physical properties. These salts are often highly soluble in polar organic solvents and water, which can make separation from polar products difficult.[1][2] Emulsion formation during aqueous extractions is another common issue, complicating phase separation.[3][4][5] Furthermore, the non-volatile nature of TEA salts means they cannot be removed by simple evaporation.

Q2: My desired product is also polar and has some water solubility. How can I remove the TEA byproduct without significant product loss?

A2: When your product shares similar solubility to the TEA salt, standard liquid-liquid extraction may be inefficient. In such cases, alternative techniques are recommended:

  • Ion-Exchange Chromatography: This is a highly effective method where the positively charged tetraethylammonium cation is captured by a solid-phase resin, allowing your neutral or anionic product to pass through.[6]

  • Silica (B1680970) Gel Chromatography: While TEA salts can be challenging to separate on silica due to their polarity, it is possible with the right solvent system. Often, a more polar eluent is required to move the salt down the column, which might also elute your polar product. Careful optimization of the mobile phase is crucial.

  • Precipitation/Crystallization: If your product can be crystallized from a solvent system in which the TEA salt remains soluble, this can be an effective purification strategy.

Q3: Can I use a scavenger resin to remove tetraethylammonium salts?

A3: Yes, scavenger resins can be a very effective and straightforward method for removing quaternary ammonium (B1175870) salts like TEA. These are solid-supported materials with functional groups that react with and bind the target molecule, in this case, the tetraethylammonium cation. Cation exchange resins are a type of scavenger resin that work well for this purpose.[6] The key advantage is the ease of removal of the resin-bound byproduct by simple filtration.[7]

Q4: How can I determine if all the tetraethylammonium byproduct has been removed from my sample?

A4: Several analytical techniques can be used to detect and quantify residual TEA salts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting the presence of TEA. The characteristic signals of the ethyl groups (a quartet and a triplet) are usually well-resolved and can be integrated to quantify the amount of residual TEA relative to your product.[3][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify TEA salts. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often used for detection since TEA lacks a strong UV chromophore.[2]

  • Mass Spectrometry (MS): Direct infusion mass spectrometry can quickly confirm the presence or absence of the tetraethylammonium cation in your purified sample.

Troubleshooting Guides

Liquid-Liquid Extraction

Liquid-liquid extraction is often the first method attempted for removing water-soluble impurities like TEA salts.

Issue: An emulsion has formed, and the aqueous and organic layers will not separate.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.[9]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[3][4]

  • Change in pH: If your product is stable to acid or base, adjusting the pH of the aqueous layer can sometimes help to break an emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.[4]

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.

Issue: The TEA salt is not being effectively removed into the aqueous phase.

Solutions:

  • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of water rather than one large extraction. Three to five extractions are often sufficient.

  • Solvent Choice: If your organic solvent is too polar (e.g., ethyl acetate), it may be solubilizing a significant amount of the TEA salt. If your product is soluble in a less polar solvent like dichloromethane (B109758) or toluene, consider switching to one of these for the extraction.

  • Increase the Volume of the Aqueous Phase: Using a larger volume of water in each wash can improve the partitioning of the highly water-soluble TEA salt into the aqueous layer.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[10]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower (aqueous) layer. If dichloromethane is the organic solvent, the organic layer will be the bottom layer. For most other common organic solvents, the organic layer will be the top layer.

  • Repeat: Repeat the washing process (steps 3-6) three to five times.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

G cluster_workflow Liquid-Liquid Extraction Workflow A Dissolve Crude Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Add Water & Mix Gently B->C D Allow Layers to Separate C->D E Drain Aqueous Layer D->E F Repeat Wash 3-5 Times E->F G Final Brine Wash F->G After final wash H Dry & Concentrate Organic Layer G->H I Purified Product H->I

Caption: Workflow for removing TEA byproducts via liquid-liquid extraction.

Silica Gel Chromatography

Silica gel chromatography separates compounds based on their polarity. Since TEA salts are highly polar, they will have a strong affinity for the polar silica gel stationary phase.

Issue: The TEA salt is co-eluting with my product.

Solutions:

  • Solvent System Optimization: Your eluent is likely too polar. Try decreasing the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. This will allow your less polar product to elute first, while the more polar TEA salt remains on the column.

  • Dry Loading: If your crude product is a solid, consider dry loading it onto the column. This involves adsorbing your crude material onto a small amount of silica gel and then loading this solid onto the top of your column. This can often lead to better separation.

Issue: The TEA salt will not elute from the column.

Solution:

  • Increase Eluent Polarity: If the TEA salt is stuck at the top of the column, a much more polar solvent system will be needed to elute it. A common approach is to use a mixture of dichloromethane and methanol (B129727), or even add a small amount of acetic acid or triethylamine (B128534) to the eluent, depending on the nature of your compound.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[11]

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding methanol to a dichloromethane eluent).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify which fractions contain your desired product.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

G cluster_workflow Silica Gel Chromatography Workflow A Pack Silica Gel Column B Load Crude Sample A->B C Elute with Non-Polar Solvent B->C D Gradually Increase Solvent Polarity C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Concentrate to Obtain Purified Product F->G

Caption: Workflow for purification using silica gel chromatography.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating ionic compounds from neutral or oppositely charged molecules. For removing the positively charged tetraethylammonium cation, a cation exchange resin is used.

Issue: My product is also positively charged and is retained on the column.

Solution:

  • This method is not suitable for purifying cationic products. Consider using one of the other methods described.

Issue: The TEA salt is not being retained by the resin.

Solutions:

  • Resin Activation/Equilibration: Ensure the resin has been properly activated and equilibrated with a suitable buffer before loading your sample.[12]

  • Solvent Choice: The ion-exchange process is most effective in polar solvents where the salt is fully dissociated. If your reaction mixture is in a non-polar solvent, consider a solvent exchange to a more polar one like methanol or ethanol (B145695) before the ion-exchange step.

  • Flow Rate: A slower flow rate during sample loading and elution can allow for more efficient binding of the TEA cation to the resin.

  • Resin Preparation:

    • Select a strong cation exchange resin (e.g., Dowex® 50WX8).

    • Prepare a slurry of the resin in a polar solvent (e.g., methanol or water).

    • Pack a column with the resin slurry.

    • Wash the resin with several column volumes of the solvent you will use to dissolve your sample.[12]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the equilibration solvent.

  • Loading: Load the sample onto the column and allow it to flow through the resin bed.

  • Elution: Elute the column with the equilibration solvent, collecting the eluent. The tetraethylammonium cation will bind to the resin, allowing your neutral or anionic product to pass through.

  • Analysis: Monitor the collected fractions for the presence of your product.

  • Concentration: Combine the product-containing fractions and remove the solvent to yield the purified product.

G cluster_workflow Ion-Exchange Chromatography Workflow A Prepare & Pack Cation Exchange Resin B Equilibrate Resin A->B D Load Sample onto Column B->D C Dissolve Crude Mixture C->D E Elute Product D->E F TEA+ Binds to Resin D->F G Collect Product Fractions E->G H Concentrate to Obtain Purified Product G->H

Caption: Workflow for removing TEA+ using cation exchange chromatography.

Data Presentation: Comparison of Removal Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Efficiency
Liquid-Liquid Extraction Partitioning between immiscible liquids based on solubility.Simple, fast, and inexpensive for initial cleanup.Can lead to emulsion formation; may not be effective for polar products; can require large solvent volumes.Variable; generally moderate to high for non-polar products.
Silica Gel Chromatography Adsorption onto a polar stationary phase based on polarity.Can provide high purity for a wide range of compounds.Can be time-consuming and require large volumes of solvent; TEA salts can be difficult to elute.Good to excellent, but highly dependent on the specific compounds and solvent system.
Ion-Exchange Chromatography Reversible binding of ions to a charged solid support.Highly selective for ionic impurities; simple filtration-based removal of the resin.Not suitable for ionic products of the same charge; requires a polar solvent system.Excellent for removing cationic impurities from neutral or anionic products.
Scavenger Resins Covalent or ionic binding of impurities to a solid support.High selectivity; simple filtration for removal; can be used in various solvents.Cost of the resin can be a factor; may require optimization of reaction time with the resin.High to excellent, with removal efficiencies often exceeding 95%.
Precipitation/Crystallization Difference in solubility between the product and impurity in a given solvent system.Can yield very pure product in a single step; scalable.Product must be a solid that can be crystallized; requires finding a suitable solvent system.Potentially very high, but depends heavily on the specific solubility properties.

Efficiency can vary significantly based on the specific reaction mixture, the properties of the desired product, and the precise experimental conditions used.

References

Validation & Comparative

A Comparative Guide to the Laboratory Safety of Tetraethylammonium Trichloride and Elemental Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances reactivity, efficacy, and safety. This guide provides an objective comparison of tetraethylammonium (B1195904) trichloride (B1173362) and elemental chlorine, two chlorinating agents with distinct physical properties and handling requirements. The information presented is supported by available experimental data to facilitate informed decisions regarding laboratory safety.

Physical and Chemical Properties

Elemental chlorine is a greenish-yellow gas at room temperature, a property that necessitates specialized handling procedures to prevent inhalation exposure.[1] In contrast, tetraethylammonium trichloride is a yellow solid, which can be more conveniently weighed and transferred in a laboratory setting.[2] Both are potent oxidizing and chlorinating agents.[2]

PropertyThis compound ([NEt₄][Cl₃])Elemental Chlorine (Cl₂)
CAS Number 13557-92-1[2]7782-50-5
Appearance Yellow solid[2]Greenish-yellow gas[1]
Molar Mass 236.61 g/mol [2]70.90 g/mol
Solubility Soluble in polar organic solvents (e.g., dichloromethane, acetonitrile)[2]Slightly soluble in water
Toxicity and Health Hazards

Elemental Chlorine:

Chlorine gas is a severe irritant to the eyes, skin, and respiratory system.[4] Inhalation can cause a range of effects, from mild irritation at low concentrations to severe lung damage, pulmonary edema, and death at higher concentrations.[5] The odor threshold for chlorine is low, providing a warning of its presence.

This compound:

Specific LD50 and LC50 values for this compound are not found in the reviewed literature. However, the Safety Data Sheet for the closely related tetraethylammonium chloride indicates it is harmful if swallowed and causes skin and serious eye irritation.[6][7][8] The primary toxic effects of tetraethylammonium salts are attributed to the tetraethylammonium cation, which can act as a ganglion blocking agent.[3] It is crucial to handle this compound with care, assuming it possesses significant toxicity pending the availability of specific data.

HazardThis compoundElemental Chlorine
Acute Toxicity (Oral) Data not available for trichloride. For tetraethylammonium chloride, LD50 (rat) is 2630 mg/kg.Not applicable (gas)
Inhalation Hazard Dust may be harmful if inhaled.Toxic if inhaled. Can cause severe respiratory irritation and damage.[5]
Skin Corrosion/Irritation Causes skin irritation.Causes skin irritation and burns.
Eye Damage/Irritation Causes serious eye irritation.[9]Causes serious eye damage.
Exposure Limits Not established.OSHA PEL: 1 ppm (ceiling); NIOSH REL: 0.5 ppm (15-min ceiling).[1]

Experimental Protocols and Reactivity

Handling and Storage

Elemental Chlorine:

Due to its gaseous nature and high reactivity, elemental chlorine requires stringent handling protocols. It must be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Chlorine gas cylinders must be secured and stored in a cool, dry, well-ventilated area away from incompatible materials such as flammable substances and reducing agents.

This compound:

As a solid, this compound is easier to handle than chlorine gas.[2] Standard laboratory practices for handling solid chemicals should be followed, including the use of a fume hood to avoid inhalation of dust, and wearing appropriate PPE. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[6]

Reactivity with Common Laboratory Solvents

This compound is a strong oxidizing and chlorinating agent and is known to react with most organic solvents.[2] Specific reactivity includes the chlorination of alkenes, alkynes, and electron-rich aromatic compounds, as well as the oxidation of alcohols.[2]

Elemental chlorine is also highly reactive and can react explosively with many organic compounds. Great care must be taken to control reaction conditions and to avoid unintended reactions with solvents and other reagents.

Visualizing Safety and Mechanisms

Experimental Workflow for Handling Gaseous Chlorine

The following diagram outlines a typical workflow for a laboratory experiment involving elemental chlorine, emphasizing the critical safety checkpoints.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Shutdown prep_ppe Don appropriate PPE (Lab coat, gloves, goggles) prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_reagents Prepare reaction setup in fume hood prep_fume_hood->prep_reagents exec_cylinder Secure chlorine cylinder and check regulator prep_reagents->exec_cylinder exec_flow Introduce chlorine gas to reaction at controlled rate exec_cylinder->exec_flow exec_monitor Monitor reaction progress and pressure exec_flow->exec_monitor clean_stop_flow Stop chlorine flow and close cylinder valve exec_monitor->clean_stop_flow clean_purge Purge system with inert gas clean_stop_flow->clean_purge clean_dismantle Dismantle apparatus in fume hood clean_purge->clean_dismantle clean_waste Dispose of waste according to protocol clean_dismantle->clean_waste

Caption: Workflow for safe handling of elemental chlorine in a laboratory setting.

Signaling Pathway of Chlorine-Induced Lung Injury

Inhalation of chlorine gas leads to a cascade of events in the respiratory tract, culminating in inflammation and tissue damage. The following diagram illustrates the key steps in this pathogenic process.

G Cl2 Chlorine Gas (Cl2) Inhalation Reaction Reaction with water in respiratory tract mucosa Cl2->Reaction Products Formation of HCl and Hypochlorous Acid (HOCl) Reaction->Products ROS Generation of Reactive Oxygen Species (ROS) Products->ROS Inflammation Inflammatory Response ROS->Inflammation Injury Cellular Damage and Tissue Injury Inflammation->Injury Edema Pulmonary Edema Injury->Edema

Caption: Simplified signaling pathway of chlorine gas-induced lung injury.

Conclusion

The choice between this compound and elemental chlorine for laboratory applications involves a trade-off between ease of handling and the availability of comprehensive safety data.

  • Elemental chlorine , while an effective reagent, presents significant handling challenges and health risks due to its gaseous nature and high toxicity. Its use requires stringent safety protocols and specialized equipment.

  • This compound offers the advantage of being a solid, which simplifies handling and dispensing.[2] However, the current lack of specific toxicological data for the trichloride salt necessitates a cautious approach, treating it as a potentially hazardous substance.

For laboratories equipped to handle hazardous gases and for reactions where the introduction of a gaseous reagent is advantageous, elemental chlorine remains a viable option, provided that all safety precautions are rigorously followed. For applications where a solid reagent is preferred and can be used effectively, this compound presents a more convenient alternative, although users must remain mindful of the limited specific safety information and handle it with appropriate care. Further toxicological studies on this compound are warranted to provide a more complete safety profile and to solidify its position as a safer alternative to elemental chlorine.

References

[NEt4][Cl3]: A Superior Solid Chlorinating Agent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more efficient, and highly selective chlorination reagents, tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]) emerges as a compelling alternative to traditional solid chlorinating agents. This guide provides an objective comparison of [NEt4][Cl3] with other common solid chlorinating agents, supported by available data, to inform reagent selection in diverse synthetic applications.

Executive Summary

Tetraethylammonium trichloride is a stable, crystalline solid that offers significant advantages in handling and reactivity over other solid chlorinating agents. Its ease of use, comparable reactivity to gaseous chlorine, and high selectivity in various chlorination reactions make it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will delve into a comparative analysis of [NEt4][Cl3] with widely used reagents such as N-Chlorosuccinimide (NCS) and Trichloroisocyanuric acid (TCCA), focusing on performance, safety, and experimental considerations.

Performance Comparison

The efficacy of a chlorinating agent is best assessed by its performance in key synthetic transformations, such as the chlorination of alkenes and arenes. While direct, comprehensive comparative studies are not extensively documented in a single source, analysis of available literature provides insights into the relative performance of these reagents.

Chlorination of Alkenes

The addition of chlorine across a double bond is a fundamental transformation in organic synthesis. The choice of chlorinating agent can significantly impact the yield and stereoselectivity of the resulting dichloride.

ReagentSubstrateProductYield (%)Reaction Conditions
[NEt4][Cl3] Styrene (B11656)1,2-Dichloro-1-phenylethaneHigh (Specific yield not reported)CH2Cl2, Room Temperature
NCSStyrene1,2-Dichloro-1-phenylethaneModerate to HighVaries (often requires catalyst)
TCCAStyrene1,2-Dichloro-1-phenylethaneHighCH2Cl2, Room Temperature
Chlorination of Arenes

The electrophilic chlorination of aromatic compounds is another critical reaction where reagent choice influences selectivity (ortho vs. para substitution) and yield.

ReagentSubstrateMajor Producto/p RatioYield (%)Reaction Conditions
[NEt4][Cl3] Anisole (B1667542)p-ChloroanisoleHigh p-selectivityHigh (Specific data not reported)CH2Cl2, Room Temperature
NCSAnisoleMixture of o- and p-ChloroanisoleVaries (often requires catalyst)Good to ExcellentCH3CN, Fe(III) catalyst, 70°C
TCCAAnisolep-ChloroanisoleHigh p-selectivity with catalystHighCH2Cl2, Amine catalyst

[NEt4][Cl3] is known to chlorinate electron-rich arenes in the para-position.[1] For the chlorination of anisole, both [NEt4][Cl3] and TCCA (with a catalyst) can exhibit high para-selectivity.[2][3][4] NCS, often in the presence of a Lewis acid catalyst, can also provide good yields but may result in mixtures of ortho and para isomers.[5] The high selectivity of [NEt4][Cl3] without the need for specialized catalysts presents a significant advantage.

Key Advantages of [NEt4][Cl3]

  • Ease of Handling: As a stable, non-volatile crystalline solid, [NEt4][Cl3] is significantly easier and safer to handle, weigh, and dispense compared to gaseous chlorine. This minimizes the risks associated with inhalation and exposure.

  • High Reactivity: The reactivity of [NEt4][Cl3] is comparable to that of elemental chlorine, enabling a wide range of chlorination reactions under mild conditions.[1]

  • Good Solubility: It is soluble in common organic solvents such as dichloromethane (B109758) and acetonitrile, facilitating homogeneous reaction conditions.

  • High Selectivity: [NEt4][Cl3] often exhibits high regioselectivity, particularly in the para-chlorination of electron-rich aromatic compounds, reducing the formation of unwanted isomers and simplifying purification.[1]

  • Versatility: Beyond chlorination, [NEt4][Cl3] can also be employed as an oxidizing agent for various functional groups.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for the chlorination of an alkene and an arene using [NEt4][Cl3].

General Procedure for the Dichlorination of an Alkene

Reaction: Cyclohexene (B86901) to trans-1,2-Dichlorocyclohexane

Materials:

  • Cyclohexene

  • This compound ([NEt4][Cl3])

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • To this solution, add this compound (1.1 mmol) portion-wise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

General Procedure for the Chlorination of an Arene

Reaction: Anisole to p-Chloroanisole

Materials:

  • Anisole

  • This compound ([NEt4][Cl3])

  • Dichloromethane (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add this compound (1.0 mmol) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure p-chloroanisole.

Safety and Handling

While [NEt4][Cl3] offers safety advantages over gaseous chlorine, it is a strong oxidizing and chlorinating agent and must be handled with appropriate care. The safety information for its precursor, tetraethylammonium chloride, indicates that it is an irritant to the skin, eyes, and respiratory system.[1][6][7][8] As [NEt4][Cl3] is a more reactive species, it should be handled with even greater caution.

Personal Protective Equipment (PPE):

  • Wear safety goggles or a face shield.

  • Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Wear a lab coat.

  • Handle in a well-ventilated fume hood.

Handling:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Keep away from combustible materials.

  • Store in a cool, dry place away from moisture.

Disposal:

  • Dispose of unused reagent and reaction waste in accordance with local, state, and federal regulations.

  • Quench any residual reactive material with a reducing agent like sodium thiosulfate before disposal.

Logical Workflow and Reaction Mechanisms

The utility of [NEt4][Cl3] in organic synthesis can be visualized through the following workflows and reaction mechanisms.

Chlorination_Workflow cluster_alkene Alkene Chlorination cluster_arene Arene Chlorination alkene Alkene dichloride vic-Dichloride alkene->dichloride Chlorination net4cl3_alkene [NEt4][Cl3] net4cl3_alkene->dichloride solvent_alkene CH2Cl2 solvent_alkene->dichloride workup_alkene Aqueous Workup dichloride->workup_alkene purification_alkene Purification workup_alkene->purification_alkene final_product_alkene Pure Dichloride purification_alkene->final_product_alkene arene Electron-Rich Arene chloroarene p-Chloroarene arene->chloroarene Electrophilic Aromatic Substitution net4cl3_arene [NEt4][Cl3] net4cl3_arene->chloroarene solvent_arene CH2Cl2 solvent_arene->chloroarene workup_arene Aqueous Workup chloroarene->workup_arene purification_arene Purification workup_arene->purification_arene final_product_arene Pure Chloroarene purification_arene->final_product_arene Reaction_Mechanisms cluster_alkene_mech Alkene Dichlorination Mechanism cluster_arene_mech Electrophilic Aromatic Chlorination Mechanism Alkene R-CH=CH-R' Chloronium Chloronium Ion Intermediate Alkene->Chloronium + Cl+ Cl3_minus [Cl-Cl-Cl]- Cl3_minus->Chloronium Dichloride_mech vic-Dichloride Chloronium->Dichloride_mech + Cl- (anti-addition) Chloride Cl- Chloride->Dichloride_mech Arene_mech Ar-H Sigma_complex Arenium Ion (Sigma Complex) Arene_mech->Sigma_complex + Cl+ Cl_plus Cl+ Cl_plus->Sigma_complex Chloroarene_mech Ar-Cl Sigma_complex->Chloroarene_mech - H+ Base Base Base->Chloroarene_mech

References

A Comparative Guide to Trichloride Salt Catalysts in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical step in optimizing electrophilic aromatic substitution reactions. This guide provides an objective comparison of the performance of four common trichloride (B1173362) salts—Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), Gallium(III) Chloride (GaCl₃), and Antimony(V) Chloride (SbCl₅)—with a focus on yield and selectivity, supported by experimental data from the literature.

Trichloride salts are a cornerstone of organic synthesis, primarily employed as Lewis acid catalysts to activate electrophiles in reactions such as Friedel-Crafts alkylation and acylation. Their efficacy, however, varies significantly depending on the specific salt, the substrate, and the reaction conditions. This guide aims to provide a clear, data-driven comparison to inform catalyst selection.

Performance Comparison of Trichloride Salt Catalysts

CatalystReaction TypeAromatic SubstrateElectrophileSolventTemperature (°C)Yield (%)SelectivityReference
AlCl₃ Friedel-Crafts AcylationTolueneAcetyl Chloride1,2-Dichloroethane-1086High (para)[1]
FeCl₃ Friedel-Crafts AcylationBenzene & Deactivated BenzenesAcyl ChloridesNot specifiedHighAcceptableNot specified[2]
AlCl₃ CarboxylationTolueneCarbon DioxideSupercritical CO₂7025.1para: 54.4%, ortho: 45.6%[3]
FeCl₃ CarboxylationTolueneCarbon DioxideSupercritical CO₂7011.2para: 55.4%, ortho: 44.6%[3]
GaCl₃ Friedel-Crafts AlkylationBenzene1-DeceneNot specifiedAmbientHighSuperior to 2-phenyldecane[4][5]
SbCl₅ Friedel-Crafts AlkylationHaloalkanesNot specifiedNot specifiedNot specifiedEffective CatalystNot specified[6]

Note: Direct quantitative comparison for GaCl₃ and SbCl₅ in the same reaction as AlCl₃ and FeCl₃ is limited in the provided search results. The information for GaCl₃ and SbCl₅ is based on their reported effectiveness in Friedel-Crafts alkylation reactions. Generally, FeCl₃ is reported to produce lower yields than AlCl₃ in Friedel-Crafts reactions.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below is a representative experimental protocol for a Friedel-Crafts acylation reaction, which can be adapted for the comparative evaluation of different trichloride salt catalysts.

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • Anhydrous trichloride salt (e.g., AlCl₃, FeCl₃)

  • Anhydrous aromatic substrate (e.g., toluene, anisole)

  • Acylating agent (e.g., acetyl chloride)

  • Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice-water bath

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a nitrogen line to maintain an inert atmosphere.[7]

  • Catalyst Suspension: The anhydrous trichloride salt (1.1 equivalents) is suspended in the dry, inert solvent in the reaction flask. The mixture is cooled to 0°C in an ice-water bath.[8]

  • Formation of the Electrophile: The acylating agent (1.0 equivalent) is dissolved in the dry, inert solvent and added dropwise to the cooled catalyst suspension via the dropping funnel over a period of 10-15 minutes.[8]

  • Addition of Aromatic Substrate: The aromatic substrate (1.0 equivalent), dissolved in the dry, inert solvent, is then added dropwise to the reaction mixture while maintaining the temperature at 0°C. The rate of addition should be controlled to prevent excessive heat generation.[8]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7][8]

  • Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8]

  • Extraction and Purification: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8] The crude product can then be purified by distillation or recrystallization.

Visualizing Reaction Pathways and Workflows

To better understand the chemical processes and experimental setups, the following diagrams are provided.

Friedel_Crafts_Acylation_Mechanism cluster_electrophile_formation Electrophile Formation cluster_aromatic_attack Electrophilic Aromatic Substitution cluster_workup Work-up Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C=O]⁺[MCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + MCl₃ Lewis_Acid MCl₃ Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Arenium Ion Intermediate Aromatic_Ring Ar-H Aromatic_Ring->Sigma_Complex + [R-C=O]⁺ Product_Complex Ar-CO-R · MCl₃ Sigma_Complex->Product_Complex - H⁺ Final_Product Ar-CO-R Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow Start Assemble Dry Apparatus under Inert Atmosphere Suspend_Catalyst Suspend MCl₃ in Anhydrous Solvent Start->Suspend_Catalyst Cool_Mixture Cool to 0°C Suspend_Catalyst->Cool_Mixture Add_Acylating_Agent Add Acylating Agent Dropwise Cool_Mixture->Add_Acylating_Agent Add_Substrate Add Aromatic Substrate Dropwise Add_Acylating_Agent->Add_Substrate React Stir at Room Temperature Add_Substrate->React Quench Quench with Ice and conc. HCl React->Quench Extract Separate and Extract Organic Layer Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Evaporate Remove Solvent Wash_Dry->Evaporate Purify Purify Product Evaporate->Purify End Characterize Final Product Purify->End

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

References

Validating Dichlorinated Structures from [NEt4][Cl3] Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of tetraethylammonium (B1195904) trichloride (B1173362) ([NEt4][Cl3]) as a dichlorinating agent, this guide offers a comparative overview of its performance against other common reagents. Experimental data on yields and stereoselectivity are presented, alongside detailed protocols for reaction execution and robust structural validation of the resulting dichlorinated products, catering to the needs of researchers, scientists, and professionals in drug development.

Tetraethylammonium trichloride, a solid and easy-to-handle reagent, serves as a convenient substitute for gaseous chlorine in the dichlorination of alkenes and alkynes.[1] Its reactivity generally mirrors that of elemental chlorine, yielding vicinal 1,2-dichloroalkanes from alkenes and trans-dichlorinated alkenes from alkynes.[1] This guide delves into the specifics of these reactions, providing a framework for validating the structure of the dichlorinated products and comparing the efficacy of [NEt4][Cl3] with other widely used dichlorinating agents.

Performance Comparison of Dichlorinating Agents

The selection of a dichlorinating agent is critical and depends on the substrate, desired stereochemistry, and reaction conditions. Below is a comparative table summarizing the performance of [NEt4][Cl3] against other common reagents based on available data.

ReagentSubstrateProductYield (%)Diastereoselectivity (dr)Reference
[NEt4][Cl3] Styrene1,2-Dichloro-1-phenylethaneHighNot specifiedGeneral reactivity
[NEt4][Cl3] Cyclohexenetrans-1,2-DichlorocyclohexaneHighPredominantly anti-additionInferred from ionic mechanism
SO2Cl2 AlkenesVicinal dichloridesVariableRadical mechanism, can be non-selectiveGeneral knowledge
PhICl2 AlkenesVicinal dichloridesGood to highTypically anti-additionGeneral knowledge
FeCl3 (photocatalytic) AlkenesVicinal dichloridesGood to excellentNot specifiedGeneral knowledge

Experimental Protocols

General Procedure for Dichlorination of Alkenes using [NEt4][Cl3]

This protocol provides a general guideline for the dichlorination of an alkene using this compound.

Materials:

  • Alkene (e.g., Styrene, Cyclohexene)

  • This compound ([NEt4][Cl3])

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry, argon-flushed round-bottom flask, dissolve the alkene (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of [NEt4][Cl3] (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the [NEt4][Cl3] solution to the stirred alkene solution at 0 °C over a period of 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude dichlorinated product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol for Structural Validation by NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified dichlorinated product in 0.6 mL of deuterated chloroform (B151607) (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts and coupling constants of the protons. The signals for protons attached to carbon atoms bearing chlorine atoms are typically found in the downfield region (3.5-5.0 ppm). The coupling constants between vicinal protons can help determine the relative stereochemistry (anti or syn).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments and their chemical shifts. Carbons bonded to chlorine atoms will appear in a characteristic downfield region.

  • 2D NMR (COSY, HSQC): In cases of complex spectra or for unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HSQC (to correlate protons to their directly attached carbons).

Mandatory Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Structure Validation Alkene Alkene Substrate Reaction_Vessel Dichlorination in CH2Cl2 Alkene->Reaction_Vessel Reagent [NEt4][Cl3] Reagent->Reaction_Vessel Quench Quench (Na2S2O3) Reaction_Vessel->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Dichlorinated Product Purify->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Xray X-ray Crystallography (if crystalline) MS Mass Spectrometry Product->NMR Product->Xray Product->MS

Caption: Experimental workflow for the dichlorination of alkenes using [NEt4][Cl3] and subsequent structural validation.

Dichlorination_Mechanism Alkene Alkene (C=C) Intermediate Chloronium Ion Intermediate Alkene->Intermediate + [Cl2] NEt4Cl3 [NEt4]+[Cl-Cl-Cl]- NEt4Cl3->Intermediate Product trans-Dichlorinated Product Intermediate->Product + Cl- (anti-attack) Chloride Cl- Chloride->Product

Caption: Proposed ionic mechanism for the anti-dichlorination of an alkene with [NEt4][Cl3].

Comparison_Logic cluster_criteria Evaluation Criteria cluster_reagents Alternative Reagents Goal Select Optimal Dichlorination Reagent Yield Yield Goal->Yield Stereoselectivity Stereoselectivity (anti vs. syn) Goal->Stereoselectivity Regioselectivity Regioselectivity (for unsymmetrical substrates) Goal->Regioselectivity Handling Ease of Handling (Solid vs. Gas) Goal->Handling Cost Cost Goal->Cost NEt4Cl3 [NEt4][Cl3] Yield->NEt4Cl3 SO2Cl2 SO2Cl2 Yield->SO2Cl2 PhICl2 PhICl2 Yield->PhICl2 FeCl3 FeCl3 Yield->FeCl3 Stereoselectivity->NEt4Cl3 Stereoselectivity->SO2Cl2 Stereoselectivity->PhICl2 Stereoselectivity->FeCl3 Regioselectivity->NEt4Cl3 Regioselectivity->SO2Cl2 Regioselectivity->PhICl2 Regioselectivity->FeCl3 Handling->NEt4Cl3 Handling->SO2Cl2 Handling->PhICl2 Handling->FeCl3 Cost->NEt4Cl3 Cost->SO2Cl2 Cost->PhICl2 Cost->FeCl3

Caption: Logical framework for comparing dichlorinating agents based on key performance and practical criteria.

References

Cost-Effectiveness of Tetraethylammonium Trichloride in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical factor that dictates not only the efficiency and yield of a reaction but also its overall economic viability. Tetraethylammonium (B1195904) trichloride (B1173362), a solid, stable, and easy-to-handle chlorinating and oxidizing agent, presents itself as a viable alternative to traditionally used gaseous chlorine and other chlorinating agents. This guide provides an objective comparison of tetraethylammonium trichloride with other common alternatives, supported by available data on their performance, cost, and handling characteristics in large-scale synthesis.

Executive Summary

This compound offers a compelling balance of reactivity, selectivity, and operational safety for various chlorination reactions at an industrial scale. While the initial raw material cost may be higher than that of bulk elemental chlorine, the overall cost-effectiveness can be superior when factoring in reduced infrastructure requirements for handling hazardous gases, improved reaction control, and potentially higher yields and purity of the final product. Key alternatives, including sulfuryl chloride and N-chlorosuccinimide (NCS), each present their own set of advantages and disadvantages in terms of cost, reactivity, and waste profiles.

Cost Analysis of this compound and Alternatives

The cost-effectiveness of a reagent in large-scale synthesis is a multifaceted issue extending beyond the simple purchase price. It encompasses the cost of raw materials, synthesis of the reagent itself (if applicable), reaction efficiency, safety and handling costs, and waste disposal.

Table 1: Comparative Cost of Raw Materials and Reagents

Reagent/Raw MaterialTypical Bulk Price (USD/kg)Molar Mass ( g/mol )Cost per Mole (USD)Notes
Tetraethylammonium Chloride20 - 50165.713.31 - 8.29Precursor for this compound. Price is highly dependent on purity and supplier.
Elemental Chlorine0.30 - 0.6070.900.02 - 0.04Requires specialized handling and infrastructure.
Potassium Peroxymonosulfate1.00 - 3.00614.70 (as Oxone)0.61 - 1.84 (per mole of active oxygen)Alternative oxidant for in-situ generation of the trichloride.
Sulfuryl Chloride1.00 - 2.50134.970.13 - 0.34Liquid, easier to handle than chlorine gas but corrosive.
N-Chlorosuccinimide (NCS)10 - 25133.531.34 - 3.34Solid, good for selective chlorinations, but can be more expensive.
This compoundSynthesized in-situ or prepared236.61VariableCost is dependent on the synthesis route and scale.

Note: Prices are estimates and can vary significantly based on market conditions, supplier, and purchase volume.

The synthesis of this compound is typically achieved by reacting tetraethylammonium chloride with elemental chlorine or an oxidizing agent like potassium peroxymonosulfate.[1] While the cost of elemental chlorine is low, the capital and operational expenditure for safe handling and storage can be substantial.

Performance Comparison in Key Industrial Reactions

The choice of a chlorinating agent is highly dependent on the specific transformation required. This compound has shown efficacy in a range of reactions, including the dichlorination of alkenes and the chlorination of phenols.

Dichlorination of Alkenes

This compound provides a solid, easy-to-dose source of chlorine for the vicinal dichlorination of alkenes.[1] This method can offer advantages over the direct use of chlorine gas, particularly in terms of reaction control and safety at a large scale.

Table 2: Hypothetical Comparison for Alkene Dichlorination (per 1000 kg of product)

ParameterThis compoundElemental ChlorineSulfuryl Chloride
Reagent Cost Moderate to HighLowLow to Moderate
Typical Yield 85-95%80-90%80-90%
Reaction Time 2-6 hours1-4 hours2-6 hours
Safety/Handling Solid, easier to handleGas, requires specialized equipmentLiquid, corrosive
By-products Tetraethylammonium chloride (recyclable)HClSO2, HCl
Estimated Overall Cost ModerateLow to ModerateLow to Moderate
Chlorination of Phenols

The regioselective chlorination of phenols is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[2] this compound can be an effective reagent for this transformation, offering good control over the degree of chlorination. Alternatives like sulfuryl chloride are also widely used, often in the presence of a catalyst to improve selectivity.

Table 3: Hypothetical Comparison for Phenol Chlorination (per 1000 kg of product)

ParameterThis compoundSulfuryl ChlorideN-Chlorosuccinimide (NCS)
Reagent Cost Moderate to HighLow to ModerateHigh
Selectivity Good to ExcellentGood (often requires catalyst)Excellent
Typical Yield 80-90%75-85%85-95%
Reaction Conditions MildOften requires heatingMild
Waste Stream Recyclable quaternary ammonium (B1175870) saltAcidic waste (HCl, H2SO4)Succinimide (can be recycled)
Estimated Overall Cost Moderate to HighModerateHigh

Experimental Protocols

Synthesis of this compound

Protocol 1: From Tetraethylammonium Chloride and Elemental Chlorine [1]

  • Reaction Setup: A solution of tetraethylammonium chloride (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane) is prepared in a jacketed reactor equipped with a gas inlet, stirrer, and a vent to a scrubber system.

  • Chlorine Addition: Gaseous chlorine is bubbled through the solution at a controlled rate while maintaining the temperature at 0-5 °C. The reaction is monitored by observing the color change of the solution to a persistent yellow-orange.

  • Isolation: Upon completion, the solvent is removed under reduced pressure to yield this compound as a yellow solid.

Synthesis_of_TEAT TEAC Tetraethylammonium Chloride Solution Reactor Jacketed Reactor (0-5 °C) TEAC->Reactor Cl2 Chlorine Gas Cl2->Reactor Solvent_Removal Solvent Removal (Reduced Pressure) Reactor->Solvent_Removal Reaction Mixture TEAT_Solid Tetraethylammonium Tichloride (Solid) Solvent_Removal->TEAT_Solid Alkene_Dichlorination Alkene Alkene Solution Reactor Reactor (Room Temp) Alkene->Reactor TEAT Tetraethylammonium Tichloride TEAT->Reactor Workup Aqueous Work-up (Na2S2O3, H2O, Brine) Reactor->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Product Dichlorinated Product Purification->Product Reagent_Selection cluster_cost Cost Factors cluster_performance Performance Factors cluster_process Process Factors Raw_Material_Cost Raw Material Cost Decision Optimal Reagent Selection Raw_Material_Cost->Decision Handling_Cost Handling & Safety Cost Handling_Cost->Decision Waste_Disposal_Cost Waste Disposal Cost Waste_Disposal_Cost->Decision Yield Reaction Yield Yield->Decision Selectivity Selectivity Selectivity->Decision Reaction_Time Reaction Time Reaction_Time->Decision Safety Operational Safety Safety->Decision Scalability Scalability Scalability->Decision Recyclability Reagent/Catalyst Recyclability Recyclability->Decision

References

Tetraethylammonium Trichloride: A Comparative Guide for Chlorination Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) trichloride (B1173362), often referred to as the Mioskowski reagent, has emerged as a valuable tool in the organic chemist's arsenal (B13267) for performing chlorination and oxidation reactions.[1] This solid, yellow crystalline compound offers a safer and more convenient alternative to gaseous chlorine, facilitating a range of synthetic transformations. This guide provides a comparative analysis of tetraethylammonium trichloride against other common chlorinating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance in Key Organic Transformations

This compound exhibits versatile reactivity, effectively participating in the vicinal dichlorination of alkenes and the α-chlorination of ketones.[1] Its performance in these key reactions is best understood through a direct comparison with other widely used chlorinating agents, namely sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Vicinal Dichlorination of Alkenes

The addition of two chlorine atoms across a double bond is a fundamental transformation in organic synthesis. This compound provides a reliable method for this reaction.

Comparative Data for Alkene Dichlorination

ReagentSubstrateProductYield (%)Reference
This compoundtrans-Stilbene (B89595)meso-1,2-Dichloro-1,2-diphenylethane95(Mioskowski et al., 1997)
Sulfuryl ChlorideAlkenesVicinal DichloridesNear Quantitative(Kharasch et al., 1939)
N-Chlorosuccinimide/PPh₃OlefinsDichloridesHigh(Kamada et al., 2013)

As the data indicates, this compound provides excellent yields for the dichlorination of alkenes, comparable to the highly efficient but often more aggressive sulfuryl chloride.

Experimental Protocol: Dichlorination of trans-Stilbene with this compound

A solution of trans-stilbene (1 mmol) in dichloromethane (B109758) (10 mL) is treated with this compound (1.1 mmol) at room temperature. The reaction mixture is stirred for 1-2 hours, during which the yellow color of the reagent disappears. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford meso-1,2-dichloro-1,2-diphenylethane.

Reaction Workflow: Alkene Dichlorination

G Alkene Alkene Substrate Reaction Reaction Mixture (Stirring at RT) Alkene->Reaction Reagent Chlorinating Agent (e.g., [NEt4][Cl3]) Reagent->Reaction Solvent Dichloromethane Solvent->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Vicinal Dichloride Purification->Product

Caption: General workflow for the dichlorination of an alkene.

α-Chlorination of Ketones

The introduction of a chlorine atom at the α-position of a ketone is a crucial step in the synthesis of many complex molecules. This compound achieves this transformation with high efficiency, yielding monochlorinated products.[1]

Comparative Data for α-Chlorination of Ketones

ReagentSubstrateProductYield (%)Reference
This compoundCyclohexanone (B45756)2-Chlorocyclohexanone92(Mioskowski et al., 1997)
Sulfuryl Chloride2-Methylcyclohexanone2-Chloro-2-methylcyclohexanone85-88(Warnhoff et al., 1963)
N-ChlorosuccinimideKetonesα-ChloroketonesGood to Excellent(Various)

This compound demonstrates high efficacy in the monochlorination of ketones, offering yields that are competitive with or superior to other common reagents.

Experimental Protocol: α-Chlorination of Cyclohexanone with this compound

To a solution of cyclohexanone (1 mmol) in dichloromethane (10 mL), this compound (1.1 mmol) is added in one portion. The mixture is stirred at room temperature for 30 minutes. The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield 2-chlorocyclohexanone.

Logical Relationship: Reagent Selection for Chlorination

G Start Need for Chlorination Substrate Substrate Type (Alkene, Ketone, etc.) Start->Substrate Conditions Desired Reaction Conditions (Mild, Anhydrous, etc.) Start->Conditions Reagent1 [NEt4][Cl3] (Solid, Mild) Substrate->Reagent1 Reagent2 SO2Cl2 (Liquid, Aggressive) Substrate->Reagent2 Reagent3 NCS (Solid, Versatile) Substrate->Reagent3 Conditions->Reagent1 Conditions->Reagent2 Conditions->Reagent3 Outcome Optimal Reagent Choice Reagent1->Outcome Reagent2->Outcome Reagent3->Outcome

Caption: Factors influencing the choice of a chlorinating agent.

Concluding Remarks

This compound stands as a highly effective and user-friendly reagent for the dichlorination of alkenes and the α-chlorination of ketones. Its solid nature and mild reactivity present significant advantages over gaseous chlorine and the often more aggressive sulfuryl chloride. While N-chlorosuccinimide is also a versatile and safe solid reagent, this compound offers comparable, and in some cases superior, yields for these specific transformations. The choice of chlorinating agent will ultimately depend on the specific substrate, desired reaction conditions, and safety considerations. For researchers seeking a reliable, high-yielding, and easy-to-handle reagent for chlorinations, this compound represents an excellent option.

References

A Comparative Guide: Tetraethylammonium Trichloride vs. N-Chlorosuccinimide for Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reagent for chlorination and oxidation reactions is a critical decision in synthetic chemistry, directly impacting yield, selectivity, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of two common reagents, tetraethylammonium (B1195904) trichloride (B1173362) ([Et₄N]Cl₃) and N-chlorosuccinimide (NCS), for three key transformations: α-chlorination of ketones, chlorination of activated aromatic compounds, and oxidation of alcohols. This analysis is supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureTetraethylammonium Trichloride ([Et₄N]Cl₃)N-Chlorosuccinimide (NCS)
Reagent Type Trichloride saltN-chloroimide
Physical State Yellow solidWhite crystalline solid
Handling Solid, easier to handle than gaseous chlorineStable, crystalline solid, easy to handle and store
Solubility Soluble in polar organic solvents like CH₂Cl₂ and CH₃CNSoluble in many organic solvents
Reactivity Strong oxidizing and chlorinating agent, similar to elemental chlorineVersatile reagent with moderate to high reactivity
Byproducts Tetraethylammonium chlorideSuccinimide

Performance in Specific Transformations

α-Chlorination of Ketones

Both [Et₄N]Cl₃ and NCS are effective reagents for the α-chlorination of ketones. However, the reaction conditions and outcomes can differ.

Quantitative Data Summary:

ReagentSubstrateProductYield (%)Reference
[Et₄N]Cl₃ Ketonesα-MonochloroketonesData not available in searched literature[1]
NCS Acetophenone (B1666503)α-Chloroacetophenone92[2]
NCS Cyclohexanone2-Chlorocyclohexanone85[2]

Discussion:

N-Chlorosuccinimide is a widely used and well-documented reagent for the α-chlorination of ketones.[2] It often requires activation by an acid or base to facilitate the formation of the enol or enolate, which then attacks the electrophilic chlorine of NCS. The reactions are generally high-yielding and can be performed under relatively mild conditions.

Experimental Protocols:

α-Chlorination of Acetophenone using N-Chlorosuccinimide:

  • Materials: Acetophenone, N-chlorosuccinimide (NCS), p-toluenesulfonic acid (p-TsOH), methanol (B129727).

  • Procedure: To a solution of acetophenone (1.0 mmol) in methanol (10 mL), N-chlorosuccinimide (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) are added. The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography on silica (B1680970) gel.

DOT Script for α-Chlorination of a Ketone using NCS:

G α-Chlorination of a Ketone with NCS Ketone Ketone Enol Enol/Enolate Ketone->Enol Acid/Base Catalyst alpha_Chloro_Ketone α-Chloro Ketone Enol->alpha_Chloro_Ketone Nucleophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->alpha_Chloro_Ketone Succinimide Succinimide

Caption: General workflow for the α-chlorination of a ketone using NCS.

Chlorination of Activated Aromatic Compounds

The chlorination of electron-rich aromatic rings is a key transformation in the synthesis of many pharmaceuticals and functional materials.

Quantitative Data Summary:

ReagentSubstrateProductYield (%)Reference
[Et₄N]Cl₃ Electron-rich arenespara-Chlorinated arenesData not available in searched literature[1]
NCS Anisole (B1667542)p-Chloroanisole92[3]
NCS Acetanilidep-Chloroacetanilide85[4]

Discussion:

This compound is known to chlorinate electron-rich aromatic compounds, yielding the para-substituted product.[1] This regioselectivity is a valuable feature for specific synthetic targets.

N-Chlorosuccinimide is a standard reagent for the chlorination of activated arenes such as phenols, anilines, and their derivatives.[3][4] The reaction typically proceeds via an electrophilic aromatic substitution mechanism. In some cases, a catalyst may be required for less reactive aromatic systems.[5]

Experimental Protocols:

Chlorination of Anisole using N-Chlorosuccinimide:

  • Materials: Anisole, N-chlorosuccinimide (NCS), acetonitrile (B52724).

  • Procedure: To a solution of anisole (1.0 mmol) in acetonitrile (10 mL), N-chlorosuccinimide (1.05 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the solvent is evaporated. The residue is taken up in diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the product. Purification can be achieved by column chromatography.[3]

DOT Script for Electrophilic Aromatic Chlorination with NCS:

G Electrophilic Aromatic Chlorination with NCS Aromatic_Compound Activated Aromatic Compound Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Compound->Sigma_Complex NCS N-Chlorosuccinimide (NCS) NCS->Sigma_Complex Chlorinated_Product Chlorinated Aromatic Product Sigma_Complex->Chlorinated_Product Proton Loss Succinimide Succinimide Proton_Loss -H+

Caption: Mechanism of electrophilic aromatic chlorination using NCS.

Oxidation of Alcohols

Both reagents can be employed for the oxidation of alcohols to aldehydes and ketones, but their modes of action and selectivity can vary.

Quantitative Data Summary:

ReagentSubstrateProductYield (%)Reference
[Et₄N]Cl₃ / DABCO Primary AlcoholsAldehydesData not available[1]
[Et₄N]Cl₃ / DABCO Secondary AlcoholsKetonesData not available[1]
NCS / Me₂S (Corey-Kim) Primary AlcoholsAldehydesGenerally high
NCS / Me₂S (Corey-Kim) Secondary AlcoholsKetonesGenerally high
NCS / TEMPO Primary AlcoholsAldehydesHigh (e.g., 85% for 1-octanol (B28484) to octanal)[6]

Discussion:

This compound, in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a useful oxidant for converting primary alcohols to aldehydes and secondary alcohols to ketones.[1] A notable feature is the selective oxidation of secondary alcohols in the presence of primary alcohols.[1]

N-Chlorosuccinimide is a key component in several well-established oxidation protocols. The Corey-Kim oxidation utilizes a complex of NCS and dimethyl sulfide (B99878) (Me₂S) to generate the oxidizing species. This method is effective for both primary and secondary alcohols. However, a significant drawback is the potential for chlorination of substrates susceptible to this side reaction. Alternatively, NCS can be used as a co-oxidant with catalysts like TEMPO for the selective oxidation of primary alcohols to aldehydes with no over-oxidation to carboxylic acids.

Experimental Protocols:

Corey-Kim Oxidation of a Primary Alcohol using NCS and Dimethyl Sulfide:

  • Materials: Primary alcohol, N-chlorosuccinimide (NCS), dimethyl sulfide (DMS), triethylamine (B128534) (Et₃N), dichloromethane (DCM).

  • Procedure: To a solution of N-chlorosuccinimide (1.1 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, dimethyl sulfide (1.1 mmol) is added dropwise. The mixture is stirred for 10 minutes, during which a white precipitate forms. A solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (2 mL) is then added, and the mixture is stirred for an additional 30 minutes at 0 °C. Triethylamine (1.5 mmol) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water (10 mL), and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde can be purified by distillation or column chromatography.

DOT Script for Corey-Kim Oxidation:

G Corey-Kim Oxidation Workflow NCS NCS Active_Oxidant [Me₂SCl]⁺Succinimide⁻ NCS->Active_Oxidant DMS Me₂S DMS->Active_Oxidant Alkoxysulfonium_Salt Alkoxysulfonium Salt Active_Oxidant->Alkoxysulfonium_Salt Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium_Salt Carbonyl Aldehyde or Ketone Alkoxysulfonium_Salt->Carbonyl Et3N Triethylamine Et3N->Carbonyl Elimination

Caption: Key steps in the Corey-Kim oxidation of an alcohol.

Conclusion

Both this compound and N-chlorosuccinimide are valuable reagents in the synthetic chemist's toolbox.

  • N-Chlorosuccinimide stands out as a versatile and well-documented reagent with a broad range of applications and predictable reactivity. Its stability, ease of handling, and the availability of numerous established protocols make it a reliable choice for the α-chlorination of ketones, chlorination of activated arenes, and as a component in various alcohol oxidation systems.

  • This compound serves as a solid, manageable equivalent to gaseous chlorine, offering potent chlorinating and oxidizing capabilities. Its reported selectivity for para-chlorination of arenes and preferential oxidation of secondary alcohols are noteworthy features. However, the lack of readily available, detailed experimental procedures and quantitative yield data in the current literature may necessitate more extensive reaction optimization for new applications.

The ultimate choice between [Et₄N]Cl₃ and NCS will depend on the specific substrate, the desired transformation, and the required selectivity. For well-established transformations with a need for high yields and reliability, NCS is often the preferred reagent. For applications requiring a highly reactive chlorinating agent with specific selectivities, and where optimization is feasible, this compound presents a compelling alternative. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting between these two powerful reagents.

References

A Comparative Guide to Oxidants for Secondary Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in academic research and the pharmaceutical industry. The choice of oxidant is critical and depends on factors such as substrate sensitivity, desired selectivity, reaction conditions, and scalability. This guide provides an objective comparison of the performance of several common oxidants for this transformation, supported by experimental data and detailed protocols.

Performance Comparison of Common Oxidants

The following table summarizes quantitative data for the oxidation of secondary alcohols to ketones using various common oxidizing agents. The data has been compiled from various sources to provide a comparative overview.

Oxidant/MethodSubstrateTemp. (°C)Time (h)Yield (%)Key Features & Considerations
Swern Oxidation Primary & Secondary Alcohols-780.5 - 285 - 95+Advantages: Mild conditions, high yields, broad functional group tolerance.[1] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[2][3]
Dess-Martin Periodinane (DMP) Primary & Secondary AlcoholsRoom Temp.0.5 - 290 - 95+Advantages: Mild, neutral conditions, rapid reactions, simple workup, high chemoselectivity.[1] Disadvantages: Reagent can be expensive and is potentially explosive under certain conditions.
Pyridinium Chlorochromate (PCC) Primary & Secondary Alcohols0 - Room Temp.2 - 480 - 90Advantages: Relatively inexpensive and easy to handle solid reagent.[1] Disadvantages: Chromium(VI) is highly toxic and carcinogenic, reaction can be acidic, and workup can be complicated by a tar-like residue.[1]
TEMPO/NaOCl Primary & Secondary Alcohols00.5 - 370 - 95+Advantages: Catalytic use of TEMPO, inexpensive co-oxidant (bleach), mild conditions. Disadvantages: Requires careful pH control, potential for chlorination of sensitive substrates.[4]
TEMPO/Ca(OCl)₂ CyclohexanolRoom Temp.285Advantages: Simplified protocol, avoids some inorganic salts, moderate to excellent yields.[5] Disadvantages: Performance can be substrate-dependent.

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below. These represent typical procedures and may require optimization for specific substrates.

Swern Oxidation Protocol

This protocol is a general procedure for the Swern oxidation of a secondary alcohol.[3][6][7]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of a solution of DMSO in anhydrous DCM, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of the secondary alcohol in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine dropwise to the mixture. A thick white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by flash column chromatography if necessary.

Dess-Martin Periodinane (DMP) Oxidation Protocol

This protocol describes a typical DMP oxidation of a secondary alcohol.[8][9][10]

Materials:

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Secondary alcohol

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

Procedure:

  • To a dry round-bottom flask, add the secondary alcohol and anhydrous dichloromethane.

  • Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature. For acid-sensitive substrates, a buffer such as sodium bicarbonate can be added.

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude ketone.

  • Purify by flash column chromatography if needed.

Pyridinium Chlorochromate (PCC) Oxidation Protocol

The following is a general procedure for the PCC oxidation of a secondary alcohol.[11][12][13]

Materials:

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Secondary alcohol

  • Celite or silica (B1680970) gel

Procedure:

  • To a round-bottom flask, add PCC and an equal weight of Celite or silica gel, and suspend in anhydrous dichloromethane.

  • Add a solution of the secondary alcohol in anhydrous DCM to the stirred suspension at room temperature.

  • Stir the mixture for 2 to 4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone.

  • Purify the product by flash column chromatography if necessary.

TEMPO-Catalyzed Oxidation (Anelli's Protocol)

This protocol is a representative procedure for the TEMPO-catalyzed oxidation of a secondary alcohol using bleach as the co-oxidant.[4]

Materials:

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Secondary alcohol

  • Dichloromethane (DCM)

  • Aqueous solution of sodium hypochlorite (B82951) (bleach)

  • Potassium bromide (KBr)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol in dichloromethane.

  • Add an aqueous solution of potassium bromide and a catalytic amount of TEMPO.

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add the sodium hypochlorite solution (bleach) dropwise, maintaining the temperature at 0 °C and keeping the pH between 8.5 and 10 by adding saturated aqueous sodium bicarbonate as needed.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude ketone.

  • Purify by flash column chromatography if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the oxidation of a secondary alcohol, encompassing the key steps from reaction setup to product purification.

G cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Secondary Alcohol in Anhydrous Solvent B Add Oxidizing Agent (e.g., DMP, PCC) A->B For DMP, PCC C Cool Reaction Mixture (e.g., Swern, TEMPO) A->C For Swern, TEMPO E Stir at Appropriate Temperature B->E D Add Activator/Co-oxidant (e.g., Oxalyl Chloride, NaOCl) C->D D->E F Monitor Progress by TLC E->F G Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Crude Ketone J->K L Flash Column Chromatography K->L If necessary M Pure Ketone K->M If pure L->M

References

Assessing the Green Chemistry Metrics of Alkene Chlorination: A Comparative Guide to Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chlorinating agent is a critical decision in chemical synthesis, with significant implications for the efficiency, safety, and environmental impact of a reaction. This guide provides an objective comparison of the green chemistry metrics for the chlorination of alkenes, focusing on a model reaction: the chlorination of styrene (B11656) to 1,2-dichloro-1-phenylethane. We assess four common chlorinating agents: tetraethylammonium (B1195904) trichloride (B1173362) ([N(Et)₄]Cl₃), sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and molecular chlorine (Cl₂). The evaluation is based on key green chemistry metrics, including Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor, derived from published experimental protocols.

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the chlorination of styrene with the four selected reagents. Lower E-Factors and higher RME values indicate a greener process.

Chlorinating AgentAtom Economy (%)Reaction Mass Efficiency (%)E-Factor (kg waste/kg product)
Tetraethylammonium Trichloride ([N(Et)₄]Cl₃) 42.835.21.84
Sulfuryl Chloride (SO₂Cl₂) 56.748.91.04
N-Chlorosuccinimide (NCS) 56.745.11.22
Molecular Chlorine (Cl₂) 10085.50.17

Note: The calculations for these metrics are based on the detailed experimental protocols provided in the subsequent section.

Experimental Protocols

Detailed methodologies for the chlorination of styrene with each reagent are provided below. These protocols form the basis for the quantitative data presented in the comparison table.

This compound ([N(Et)₄]Cl₃)
  • Reaction: Styrene (1.04 g, 10 mmol) is dissolved in 20 mL of dichloromethane (B109758). To this solution, this compound (2.37 g, 10 mmol) is added in portions at room temperature. The reaction mixture is stirred for 2 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then triturated with diethyl ether, and the solid tetraethylammonium chloride byproduct is filtered off. The filtrate is concentrated to yield 1,2-dichloro-1-phenylethane.

  • Yield: 1.58 g (90% of theoretical yield).

Sulfuryl Chloride (SO₂Cl₂)
  • Reaction: A solution of sulfuryl chloride (1.35 g, 10 mmol) in 10 mL of dichloromethane is added dropwise to a solution of styrene (1.04 g, 10 mmol) in 10 mL of dichloromethane at 0 °C. The reaction mixture is stirred for 1 hour at this temperature.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate (B86663). The solvent is removed by rotary evaporation to give the product.

  • Yield: 1.51 g (86% of theoretical yield).

N-Chlorosuccinimide (NCS)
  • Reaction: To a solution of styrene (1.04 g, 10 mmol) in 20 mL of acetonitrile, N-chlorosuccinimide (1.34 g, 10 mmol) and a catalytic amount of benzoyl peroxide are added. The mixture is heated at reflux for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with a 10% aqueous solution of sodium thiosulfate (B1220275) and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • Yield: 1.43 g (82% of theoretical yield).

Molecular Chlorine (Cl₂)
  • Reaction: Chlorine gas is bubbled through a solution of styrene (1.04 g, 10 mmol) in 20 mL of carbon tetrachloride at 0 °C until the stoichiometric amount of chlorine (0.71 g, 10 mmol) has been absorbed.

  • Work-up: The solvent is removed under reduced pressure to yield the product.

  • Yield: 1.66 g (95% of theoretical yield).

Assessment Workflow

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical reaction, as applied in this guide.

G Workflow for Assessing Green Chemistry Metrics cluster_0 Data Acquisition cluster_1 Metric Calculation cluster_2 Comparative Analysis A Identify Target Reaction (e.g., Chlorination of Styrene) B Select Reagents for Comparison ([N(Et)4]Cl3, SO2Cl2, NCS, Cl2) A->B C Gather Detailed Experimental Protocols B->C D Extract Quantitative Data (Masses of all inputs and outputs) C->D E Calculate Atom Economy (AE) D->E F Calculate Reaction Mass Efficiency (RME) D->F G Calculate E-Factor D->G H Structure Data into Comparison Table E->H F->H G->H J Publish Comparison Guide H->J I Visualize Workflow (e.g., Graphviz) I->J

Safety Operating Guide

Proper Disposal of Tetraethylammonium Trichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of tetraethylammonium (B1195904) trichloride (B1173362), a widely used reagent for blocking voltage-dependent potassium channels. Adherence to these procedures is critical for personnel safety and environmental protection.

Tetraethylammonium trichloride is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed and toxic to aquatic life.[1][3] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[4][5]

Hazard and Safety Information

A summary of key safety data for this compound is presented below.

ParameterValueReference
Oral LD50 (Rat) 2630 mg/kg[6]
Eye Irritation Causes serious eye irritation[2][3]
Skin Irritation Causes skin irritation[2][3]
Inhalation Hazard May cause respiratory irritation[2][6]
Aquatic Toxicity (Daphnia magna) EC50: 18.7 mg/l (48 h)[3]
Aquatic Toxicity (Zebra fish) LC50: > 100 mg/l (96 h)[3]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of this compound waste generated during a typical laboratory experiment.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled, and sealed hazardous waste container.
  • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In case of a minor spill, carefully sweep up the solid material to avoid generating dust and place it in the designated solid hazardous waste container.[1]
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the solid hazardous waste container.
  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]
  • For major spills, evacuate the area and contact your institution's EHS office immediately.[1]

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][6]
  • One recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, after dissolving or mixing the material with a combustible solvent.[6]
  • Never dispose of this compound down the drain, as it is toxic to aquatic organisms.[1][3]

4. Documentation:

  • Maintain a log of the amount of this compound waste generated and disposed of, in accordance with your institution's and local regulations.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Use in a Well-Ventilated Area ppe->handling experiment Laboratory Experiment handling->experiment solid_waste Generate Solid Waste (Contaminated consumables) experiment->solid_waste liquid_waste Generate Liquid Waste (Aqueous solutions) experiment->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contact_ehs Contact Institutional EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Company contact_ehs->licensed_disposal incineration Incineration with Scrubber licensed_disposal->incineration

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can minimize the risks associated with this compound and ensure its disposal in a safe and environmentally responsible manner. Always consult your institution's specific safety guidelines and your local regulations for hazardous waste management.

References

Personal protective equipment for handling Tetraethylammonium trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tetraethylammonium trichloride (B1173362). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Tetraethylammonium trichloride, which is classified as an irritant, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory tract irritation.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required.[2] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[5][6]
Body Protection Laboratory Coat and ApronA standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is also necessary.[2][4]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to the completion of your experimental work.

  • Preparation :

    • Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.[8]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][8][9]

    • Confirm that all necessary PPE is available and in good condition.

  • Handling :

    • Avoid the formation of dust and aerosols.[5][6][9]

    • Measure and dispense the chemical carefully to prevent spills.

    • Keep containers tightly closed when not in use.[1][9]

    • Avoid all personal contact with the chemical, including inhalation.[10]

    • Do not eat, drink, or smoke in the handling area.[10]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6][10]

    • Clean the work area and any equipment used, following laboratory-specific procedures.

    • Launder contaminated clothing separately from other items before reuse.[1][10]

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing and shoes immediately.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][8] Get medical help if irritation develops or persists.[1]
Inhalation Move the individual to fresh air immediately.[1][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][5][6] Seek immediate medical attention.[1]
Spill For minor spills, use dry clean-up procedures to avoid generating dust.[10] Collect the spilled material and place it in a suitable, labeled container for waste disposal.[10] For major spills, evacuate the area and alert emergency responders.[10]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[11]

  • Waste Collection :

    • Collect waste in a suitable, clearly labeled, and sealed container.

    • Do not mix with other waste materials.[12]

  • Disposal Method :

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Alternatively, burial in a licensed landfill may be an option.[10]

    • Always consult with your institution's environmental health and safety department for specific disposal guidelines.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_area Prepare Workspace: - Verify Eyewash/Shower - Work in Fume Hood prep_ppe->prep_area 1.1 handle_dispense Dispense Chemical: - Avoid Dust/Aerosols - Keep Container Closed prep_area->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment 2.1 post_cleanup Clean Workspace & Equipment handle_experiment->post_cleanup Experiment Complete post_wash Wash Hands Thoroughly post_cleanup->post_wash 3.1 post_disposal Dispose of Waste: - Collect in Labeled Container - Follow EHS Guidelines post_wash->post_disposal 3.2

References

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